molecular formula C11H15N5O3 B1674995 Lobucavir CAS No. 126062-18-8

Lobucavir

Número de catálogo: B1674995
Número CAS: 126062-18-8
Peso molecular: 265.27 g/mol
Clave InChI: GWFOVSGRNGAGDL-FSDSQADBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lobucavir has been used in trials studying the treatment of HIV Infections and Cytomegalovirus Infections.
This compound is a nucleoside analog of deoxyguanine with broad-spectrum antiviral activity. This compound is phosphorylated in vivo to its triphosphate form and inhibits viral DNA polymerase and viral DNA replication.
This compound is a small molecule drug with a maximum clinical trial phase of II.
inhibits the replication of HIV virus in T cells, monocytes & macrophages in vitro by inhibiting DNA polymerase and viral DNA synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFOVSGRNGAGDL-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155063
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127759-89-1, 126062-18-8
Record name Lobucavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127759-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobucavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12531
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBUCAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lobucavir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lobucavir, formerly known as BMS-180194 and Cyclobut-G, is a synthetic carbocyclic nucleoside analog of guanine.[1][2] It was developed by Bristol-Myers Squibb and demonstrated a broad spectrum of antiviral activity against several clinically significant viruses, including herpesviruses (HSV), human cytomegalovirus (HCMV), and hepatitis B virus (HBV).[1][3][4] Despite promising results in early clinical trials, reaching Phase III for hepatitis B and herpesvirus infections, its development was halted due to findings of carcinogenesis in long-term rodent studies.[1][5]

This guide provides a detailed technical examination of this compound's mechanism of action, from its initial bioactivation to the molecular interactions that underpin its antiviral effects. We will explore the enzymatic pathways responsible for its activation, the specifics of its interaction with viral DNA polymerases, and the experimental methodologies used to elucidate these processes. This document is intended for researchers, virologists, and drug development professionals seeking a comprehensive understanding of this potent antiviral agent.

Section 1: Bioactivation via the Phosphorylation Cascade

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolically converted into its pharmacologically active state within the host cell.[2] This bioactivation is a crucial first step in its mechanism and occurs through a sequential three-step phosphorylation process, converting this compound into this compound-monophosphate (LBV-MP), then this compound-diphosphate (LBV-DP), and finally the active moiety, this compound-triphosphate (LBV-TP).[1][6] This cascade is catalyzed by a combination of host cellular and, in some cases, virus-encoded kinases. The specific enzymes involved can differ depending on the infecting virus, which contributes to the drug's spectrum of activity and selectivity.

  • Herpes Simplex Virus (HSV): In HSV-infected cells, the initial phosphorylation step is efficiently catalyzed by the virus-encoded thymidine kinase (TK).[3][7] This viral enzyme has a broader substrate specificity than its cellular counterparts, allowing it to recognize and phosphorylate this compound. Subsequent phosphorylations to the di- and triphosphate forms are carried out by host cellular kinases.[8][9] This reliance on the viral TK for the initial activation step concentrates the active drug in virus-infected cells, a common mechanism for anti-herpetic nucleoside analogs.

  • Human Cytomegalovirus (HCMV): Unlike with HSV, the activation of this compound in HCMV-infected cells does not appear to depend on a viral kinase. Studies have shown that this compound is phosphorylated in both HCMV-infected and uninfected cells, and its activity is retained against ganciclovir-resistant HCMV strains that have mutations in the viral UL97 protein kinase.[7] This suggests that host cellular enzymes are solely responsible for the entire phosphorylation cascade.[3][7] This is a significant advantage, as it allows this compound to bypass a common mechanism of resistance to other anti-HCMV drugs like ganciclovir.

  • Hepatitis B Virus (HBV): For HBV, which does not encode its own kinases, bioactivation is entirely dependent on host cellular kinases.[6][10] While effective, some studies have suggested that the phosphorylation of this compound in liver cells may be less efficient compared to other cell types, which might account for the more modest potency observed in certain in vitro HBV models.[6][11]

The conversion of the uncharged this compound prodrug into the highly negatively charged triphosphate form effectively traps the active molecule within the cell, allowing it to accumulate to concentrations sufficient for viral inhibition.[12]

lobucavir_activation cluster_cell Host Cell This compound This compound LBV_MP This compound-MP This compound->LBV_MP Viral Kinase (e.g., HSV-TK) or Cellular Kinases LBV_DP This compound-DP LBV_MP->LBV_DP Cellular Kinases LBV_TP This compound-TP (Active) LBV_DP->LBV_TP Cellular Kinases Extracellular Extracellular Space Extracellular->this compound Uptake

Figure 1: The phosphorylation cascade of this compound within a host cell.

Section 2: Molecular Target and Inhibition Mechanism

The ultimate target of the active this compound-triphosphate is the viral DNA polymerase, a critical enzyme responsible for replicating the viral genome.[1][2][3] this compound-TP employs a multi-faceted approach to disrupt this process, acting as both a competitive inhibitor and a non-obligate chain terminator.

Competitive Inhibition

As a structural analog of deoxyguanosine triphosphate (dGTP), this compound-TP directly competes with this natural substrate for binding to the active site of the viral DNA polymerase.[6][10] Kinetic studies have demonstrated that this compound-TP competitively inhibits both HBV and WHV polymerases with respect to dGTP and exhibits a high binding affinity for the viral enzyme.[6][11] By occupying the active site, this compound-TP prevents the incorporation of the natural dGTP, thereby stalling the synthesis of the nascent viral DNA chain.

Non-Obligate Chain Termination

The most distinctive feature of this compound's mechanism is its function as a non-obligate chain terminator .[1][6] Classical (obligate) chain terminators, such as acyclovir, lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, causing immediate termination of DNA elongation upon incorporation.

In contrast, this compound's cyclobutyl sugar substitute possesses a structural equivalent to the 3'-OH group, allowing for its incorporation into the growing DNA chain. However, its integration induces a critical conformational change in the polymerase enzyme.[1] This structural distortion prevents the polymerase from efficiently adding subsequent nucleotides. Endogenous sequencing reactions have revealed that the polymerase typically stalls two to three nucleotides downstream from the site of this compound incorporation.[6][10][11] This delayed termination effectively halts the replication process.

Against hepadnaviruses like HBV, this inhibitory action is comprehensive, blocking all three distinct phases of viral replication:

  • Priming: The initial synthesis of a short DNA primer.[6][13]

  • Reverse Transcription: The synthesis of the negative-strand DNA from the pregenomic RNA template.[6][11]

  • DNA-dependent DNA Synthesis: The synthesis of the positive-strand DNA.[6][11]

polymerase_inhibition cluster_mech Mechanism of Viral DNA Polymerase Inhibition dGTP dGTP (Natural Substrate) Polymerase Viral DNA Polymerase Active Site dGTP->Polymerase Binds LBV_TP This compound-TP LBV_TP->Polymerase Competitively Binds Incorp This compound Incorporation into Viral DNA Polymerase->Incorp Incorporates this compound Stall Polymerase Stalls (2-3 bases downstream) Incorp->Stall Induces Conformational Change Inhibition Viral DNA Synthesis INHIBITED Stall->Inhibition

Figure 2: this compound-TP's dual mechanism of polymerase inhibition.

Section 3: Antiviral Activity Profile

This compound's mechanism of action translates to potent antiviral activity across a range of DNA viruses. The efficacy is typically measured by the 50% effective concentration (EC₅₀), which is the drug concentration required to inhibit viral replication by 50% in cell culture.

Virus TargetCell LineEC₅₀ ValueReference
Hepatitis B Virus (HBV)2.2.152.5 ± 0.85 µM[6][10]
Human Cytomegalovirus (HCMV)-Comparable to Ganciclovir[3]
Herpes Simplex Virus (HSV)-Active[1][3]

Note: Specific EC₅₀ values for HSV and HCMV were not detailed in the provided search results, but its activity is well-established.

Section 4: Experimental Elucidation of the Mechanism

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. These experiments are designed to isolate and measure the drug's effect on specific stages of the viral life cycle.

Protocol 4.1: In Vitro Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the ability of this compound-TP to inhibit the enzymatic activity of purified viral DNA polymerase.

Objective: To determine the inhibitory concentration (IC₅₀) and the mode of inhibition (e.g., competitive) of this compound-TP against a specific viral DNA polymerase.

Materials:

  • Purified recombinant viral DNA polymerase (e.g., from HBV or HSV).

  • DNA template/primer duplex (e.g., poly(dA)-oligo(dT)).

  • Deoxynucleoside triphosphates (dATP, dCTP, dTTP, dGTP).

  • Radiolabeled nucleotide (e.g., [α-³²P]dGTP or [³H]dGTP).

  • This compound-TP.

  • Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl, BSA).

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the assay buffer, the DNA template/primer, dNTPs (with one being radiolabeled), and varying concentrations of this compound-TP. For kinetic studies, the concentration of the competing natural substrate (dGTP) will also be varied.

  • Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase to each tube.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold TCA. This precipitates the newly synthesized, radiolabeled DNA.

  • Filtration: Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters. Wash the filters extensively with TCA and ethanol to remove unincorporated radiolabeled nucleotides.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the polymerase activity. Plot the percentage of inhibition against the log concentration of this compound-TP to calculate the IC₅₀ value. For kinetic analysis, use double-reciprocal plots (Lineweaver-Burk) to determine if the inhibition is competitive with respect to dGTP.

experimental_workflow cluster_workflow Workflow: In Vitro Polymerase Assay A 1. Prepare Reaction Mix (Buffer, Template, dNTPs, [³²P]dGTP, this compound-TP) B 2. Initiate with Viral Polymerase A->B C 3. Incubate at 37°C B->C D 4. Terminate with TCA C->D E 5. Filter & Wash D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Calculate IC₅₀ F->G

Figure 3: Experimental workflow for an in vitro polymerase inhibition assay.
Protocol 4.2: Cell-Based Viral Replication Assay (HBV Example)

This assay evaluates the antiviral activity of this compound in a more biologically relevant context, using a cell line that supports viral replication.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against HBV replication in cultured cells.

Materials:

  • HepG2.2.15 or HepAD38 cell line (stably transfected with the HBV genome).

  • Cell culture medium (e.g., DMEM/F-12) with supplements.

  • This compound.

  • 96-well cell culture plates.

  • Reagents for DNA extraction from cell culture supernatant.

  • Reagents for quantitative PCR (qPCR) targeting the HBV genome.

  • Reagents for assessing cell viability (e.g., MTS or resazurin assay).

Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for several days of growth and viral production.

  • Drug Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. Include a no-drug control and a positive control (another known anti-HBV drug).

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 6-9 days), replacing the drug-containing medium every 2-3 days.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

  • Viral DNA Quantification: Extract viral DNA from the supernatant. Quantify the amount of HBV DNA using a calibrated qPCR assay.

  • Cytotoxicity Assessment: At the same time, assess the viability of the cells remaining in the plate using an appropriate assay to determine the 50% cytotoxic concentration (CC₅₀). This is crucial to ensure that the reduction in viral DNA is not simply due to the drug killing the host cells.

  • Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each drug concentration relative to the no-drug control. Plot the percentage of inhibition against the log concentration of this compound to determine the EC₅₀ value. The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.

Summary and Conclusion

This compound exerts its potent antiviral activity through a well-defined, multi-step mechanism of action. As a prodrug, it requires intracellular phosphorylation to its active triphosphate form, a process mediated by both viral and cellular kinases depending on the target virus. The active metabolite, this compound-triphosphate, then targets the viral DNA polymerase. It competitively inhibits the binding of the natural substrate, dGTP, and, more uniquely, acts as a non-obligate chain terminator. Its incorporation into the nascent viral DNA chain induces a conformational change in the polymerase, stalling replication and effectively halting the propagation of the virus.[1][6][10]

While its clinical development was ultimately discontinued, the detailed elucidation of this compound's mechanism provides critical insights into the molecular principles of antiviral drug design. Its ability to bypass certain resistance mechanisms (as seen in HCMV) and its unique mode of non-obligate chain termination remain valuable concepts for the development of future antiviral therapeutics.

References

An In-depth Technical Guide to the Discovery and Synthesis of Lobucavir

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Antiviral Nucleoside Analog

Abstract

Lobucavir, formerly known as BMS-180194, emerged from the intensive antiviral research programs of the late 20th century as a potent nucleoside analog with a broad spectrum of activity against various DNA viruses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic evolution of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the scientific rationale behind its design, the intricacies of its interaction with viral polymerases, and a detailed exposition of the synthetic routes developed to access this structurally unique cyclobutyl guanosine analog. Particular emphasis is placed on the transition from early racemic syntheses to a practical, kilogram-scale asymmetric synthesis, a noteworthy achievement in process chemistry. While clinical development was ultimately halted, the story of this compound offers valuable insights into antiviral drug design, mechanistic biochemistry, and synthetic strategy.

Introduction: The Quest for Novel Antiviral Agents

The relentless pursuit of effective treatments for viral diseases has been a cornerstone of medicinal chemistry for decades. A particularly fruitful strategy has been the development of nucleoside analogs, molecules that mimic the natural building blocks of DNA and RNA. By subtly altering the structure of these fundamental biological components, scientists can create "Trojan horses" that, once incorporated into the viral replication machinery, bring the process to a halt. This compound stands as a compelling example of this approach, a guanosine analog built upon a novel cyclobutyl scaffold.[1]

Initially showing promise against a range of herpesviruses, hepatitis B virus (HBV), and even human immunodeficiency virus (HIV), this compound progressed to Phase III clinical trials for hepatitis B and herpesvirus infections.[1] However, long-term studies in mice revealed an increased risk of cancer, leading to the discontinuation of its development.[1] Despite this outcome, the journey of this compound from concept to clinical candidate is a rich source of scientific knowledge, particularly in the realms of asymmetric synthesis and the nuanced mechanisms of viral polymerase inhibition.

Discovery and Development: A Timeline

The development of this compound was pioneered by researchers at Bristol-Myers Squibb. The core innovation lay in replacing the furanose sugar moiety of natural nucleosides with a carbocyclic ring, a strategy aimed at increasing metabolic stability by eliminating the glycosidic bond susceptible to enzymatic cleavage. The choice of a cyclobutane ring was a key differentiator from other carbocyclic nucleosides.

Early research focused on establishing the antiviral potential of this novel class of compounds. Preclinical studies demonstrated that this compound was a potent inhibitor of viral DNA synthesis, exhibiting significant activity against a variety of DNA viruses. This promising in vitro and in vivo activity propelled the compound into clinical development, where it was evaluated for the treatment of chronic hepatitis B and herpesvirus infections.[1] While initial clinical trials showed good tolerability and antiviral efficacy, the long-term toxicology studies in animal models ultimately led to the cessation of its development.[1]

Mechanism of Action: A Non-Obligate Chain Terminator

This compound exerts its antiviral effect by targeting the viral DNA polymerase, the enzyme responsible for replicating the viral genome. As a guanosine analog, it competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing DNA chain.[2]

Intracellular Activation: The Prerequisite for Activity

Like most nucleoside analogs, this compound is a prodrug that must be activated within the host cell. Cellular kinases recognize this compound and sequentially phosphorylate it to its active triphosphate form, this compound triphosphate (this compound-TP). This activation is a critical step, as the triphosphate is the species that directly interacts with the viral polymerase.[1]

Diagram: Activation and Mechanism of Action of this compound

lobucavir_mechanism This compound This compound Lobucavir_MP This compound Monophosphate This compound->Lobucavir_MP Cellular Kinases Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Cellular Kinases Lobucavir_TP This compound Triphosphate Lobucavir_DP->Lobucavir_TP Cellular Kinases Viral_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_Polymerase Competitive Inhibition with dGTP DNA_Chain Growing Viral DNA Chain Viral_Polymerase->DNA_Chain Incorporation Chain_Termination Non-Obligate Chain Termination DNA_Chain->Chain_Termination

Caption: Intracellular activation and mechanism of action of this compound.

A Subtle Sabotage: Non-Obligate Chain Termination

A key feature of this compound's mechanism is that it acts as a non-obligate chain terminator .[2] Unlike obligate chain terminators (e.g., zidovudine), which lack a 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, this compound retains a hydroxyl group that is stereochemically equivalent to the 3'-OH of a natural deoxynucleoside.[3]

However, upon incorporation of this compound-TP into the viral DNA, the unique conformation of the cyclobutyl ring is thought to induce a subtle distortion in the active site of the polymerase. This conformational change, while not immediately preventing the addition of the next nucleotide, significantly hinders the catalytic efficiency of the enzyme. The polymerase may add a few more nucleotides downstream, but the process is ultimately stalled.[1][2] This delayed chain termination is a nuanced mechanism that effectively disrupts viral replication.

The Chemical Synthesis of this compound: An Evolutionary Tale

The synthesis of this compound presented a significant challenge due to the densely functionalized and stereochemically complex cyclobutane core. The evolution of its synthesis from a low-yield racemic route to a highly efficient and stereoselective process is a testament to the ingenuity of process chemists.

Early Approaches: Racemic Synthesis and Chemical Resolution

The initial synthesis reported by Bristol-Myers Squibb produced a racemic mixture of this compound, with an overall yield of 5.4% over 11 steps.[4] This route relied on a non-stereoselective [2+2] cycloaddition to form the cyclobutane ring. The racemic intermediate was then carried through the subsequent steps to afford racemic this compound.

To obtain the desired single enantiomer, a subsequent synthesis was developed that incorporated a chemical resolution step.[4] While this approach yielded optically pure this compound, it was inefficient, with an overall yield of only 1.5% over 13 steps.[4] Furthermore, this route employed a prohibitively expensive resolving agent, (R)-2-phenylglycinol, and utilized highly toxic reagents such as dinitrogen tetraoxide, making it unsuitable for large-scale production.[4]

A Breakthrough in Process Chemistry: The Practical Asymmetric Synthesis

The need for a scalable and efficient synthesis of this compound for clinical trials spurred the development of a practical asymmetric synthesis, a landmark achievement in the field.[4] This convergent synthesis, which produced this compound in an impressive 35-40% overall yield with an enantiomeric excess (ee) of >99%, is outlined below.[4]

Diagram: Overview of the Practical Asymmetric Synthesis of this compound

asymmetric_synthesis Start Dimenthyl Fumarate + Ketene Dimethyl Acetal Cycloaddition Asymmetric [2+2] Cycloaddition Start->Cycloaddition Intermediate1 Chiral Cyclobutanone Intermediate Cycloaddition->Intermediate1 Reduction Stereoselective Reduction Intermediate1->Reduction Intermediate2 Chiral Cyclobutanol Intermediate Reduction->Intermediate2 Coupling Regioselective N9-Alkylation with 2-Amino-6-iodopurine Intermediate2->Coupling Intermediate3 Protected this compound Intermediate Coupling->Intermediate3 Deprotection Methanolysis and Acid Hydrolysis Intermediate3->Deprotection This compound This compound Deprotection->this compound

Caption: Key stages of the practical asymmetric synthesis of this compound.

The following protocols are based on the practical asymmetric synthesis of this compound.

Protocol 1: Asymmetric [2+2] Cycloaddition and Formation of the Chiral Cyclobutanone Intermediate

  • Reaction Setup: A solution of dimenthyl fumarate and a chiral titanium catalyst is prepared in a suitable solvent (e.g., toluene) and cooled to a low temperature (e.g., -30 °C).

  • Cycloaddition: Ketene dimethyl acetal is added slowly to the reaction mixture. The reaction is stirred at low temperature until completion, monitored by TLC or HPLC.

  • Work-up and Purification: The reaction is quenched, and the crude product is purified by chromatography to yield the chiral cyclobutane diester.

  • Reduction and Protection: The diester is reduced to the corresponding diol using a suitable reducing agent (e.g., lithium aluminum hydride). The hydroxyl groups are then protected, for example, as benzoate esters.

  • Deketalization and Oxidation: The ketal is hydrolyzed under acidic conditions to reveal the ketone, affording the key chiral cyclobutanone intermediate.

Protocol 2: Stereoselective Reduction of the Cyclobutanone

  • Reaction Setup: The chiral cyclobutanone intermediate is dissolved in an appropriate solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

  • Reduction: A stereoselective reducing agent, such as LS-Selectride, is added slowly to the solution. The reaction is stirred at low temperature until the starting material is consumed.

  • Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified by chromatography to yield the desired chiral cyclobutanol.

Protocol 3: Regioselective N9-Alkylation

  • Formation of the Purine Salt: 2-Amino-6-iodopurine is treated with a base, such as tetrabutylammonium hydroxide, to form the corresponding salt, which enhances its nucleophilicity.

  • Activation of the Cyclobutanol: The chiral cyclobutanol is converted to a good leaving group, typically a triflate, by reacting it with triflic anhydride in the presence of a non-nucleophilic base (e.g., pyridine).

  • Coupling Reaction: The activated cyclobutyl triflate is then reacted with the purine salt in a suitable solvent (e.g., DMF). This reaction proceeds with high regioselectivity for the N9 position of the purine.

  • Work-up and Purification: The reaction mixture is worked up, and the crude product is purified by crystallization or chromatography to give the protected this compound intermediate.

Protocol 4: Deprotection to Afford this compound

  • Methanolysis: The benzoate protecting groups are removed by transesterification using sodium methoxide in methanol.

  • Acid Hydrolysis: The 6-iodo group on the purine ring is then hydrolyzed to the corresponding 6-oxo group (guanine) under acidic conditions (e.g., aqueous HCl).

  • Isolation and Purification: The final product, this compound, is isolated by adjusting the pH to its isoelectric point, causing it to precipitate from the solution. The pure product is obtained after filtration, washing, and drying.

Quantitative Data Summary
Synthesis RouteOverall YieldKey Features
Racemic Synthesis5.4% (11 steps)Non-stereoselective, low yielding.[4]
Chemical Resolution1.5% (13 steps)Optically pure, but inefficient and uses hazardous/expensive reagents.[4]
Asymmetric Synthesis35-40% (10 steps)Highly stereoselective (>99% ee), scalable, and efficient.[4]

Conclusion and Future Perspectives

This compound represents a significant chapter in the history of antiviral drug discovery. While its journey was cut short due to unforeseen toxicity, the scientific legacy it leaves behind is substantial. The development of a practical, highly stereoselective synthesis for a complex molecule like this compound was a major feat of chemical process research and development, offering valuable lessons for the large-scale production of other chiral pharmaceuticals.

Furthermore, the elucidation of its mechanism as a non-obligate chain terminator has contributed to a deeper understanding of the intricate interactions between nucleoside analogs and viral polymerases. This knowledge continues to inform the design of new and improved antiviral agents. The story of this compound serves as a powerful reminder that even projects that do not reach the market can yield invaluable scientific insights that pave the way for future therapeutic breakthroughs.

References

A Technical Guide to the Antiviral Spectrum of Lobucavir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lobucavir (formerly BMS-180194) is a synthetic cyclobutyl guanosine analog with potent antiviral properties.[1][2] As a member of the nucleoside analog class of antivirals, its mechanism centers on the targeted inhibition of viral DNA polymerase.[1][3][4] This guide provides a detailed technical overview of this compound's broad-spectrum antiviral activity, its molecular mechanism of action, the standardized methodologies used to quantify its efficacy, and its clinical development history. Data presented herein are synthesized from peer-reviewed literature and clinical trial information to offer a comprehensive resource for researchers and drug development professionals. Despite promising preclinical and early clinical results, its development was halted due to long-term safety concerns, a critical consideration in the evaluation of any antiviral candidate.[1]

Introduction to this compound

This compound is a carbocyclic nucleoside analog of guanine.[1] Unlike natural nucleosides, which feature a ribose or deoxyribose sugar moiety, this compound incorporates a cyclobutyl ring. This structural modification is key to its function and metabolic stability. Initially developed by Bristol-Myers Squibb, this compound demonstrated a wide range of antiviral activity, particularly against herpesviruses and hepadnaviruses.[1][5] It progressed to Phase III clinical trials for Hepatitis B and herpesvirus infections and Phase II for cytomegalovirus before its discontinuation.[1]

Chemical Properties:

  • IUPAC Name: 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one[1]

  • Molecular Formula: C₁₁H₁₅N₅O₃[1][3]

  • Molar Mass: 265.273 g·mol⁻¹[1]

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to an active triphosphate form.[1][3] This bioactivation is a critical step, accomplished by host and viral cellular enzymes.

  • Phosphorylation Cascade: this compound, a prodrug, enters the host cell and is sequentially phosphorylated by kinases to its monophosphate, diphosphate, and finally, its active triphosphate metabolite, this compound triphosphate.

  • Viral DNA Polymerase Inhibition: this compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.[1][3]

  • Non-Obligate Chain Termination: Upon incorporation into the growing viral DNA strand, this compound functions as a non-obligate chain terminator.[1] While it possesses a 3'-OH equivalent, its cyclobutyl structure induces a conformational change in the DNA chain that sterically hinders the viral polymerase from adding subsequent nucleotides, effectively halting viral genome replication.[1] Studies have shown this inhibition can occur two to three nucleotides downstream of its incorporation.[1]

This mechanism has been demonstrated to be particularly effective against the polymerases of hepadnaviruses, where it inhibits primer synthesis, reverse transcription, and DNA-dependent DNA polymerization.[1][6]

G cluster_cell Infected Host Cell LBV This compound (Prodrug) LBV_TP This compound Triphosphate (Active Form) LBV->LBV_TP Intracellular Phosphorylation vDNA Viral DNA Polymerase LBV_TP->vDNA Competitive Inhibition Replication Viral DNA Replication vDNA->Replication Termination Chain Termination & Replication Halt vDNA->Termination Incorporation of this compound dGTP dGTP (Natural Substrate) dGTP->vDNA

Caption: Intracellular activation and mechanism of action of this compound.

Antiviral Spectrum: In Vitro Efficacy

This compound exhibits a broad spectrum of activity against several clinically significant DNA viruses.[1][5] Its potency is typically quantified by the 50% effective concentration (EC₅₀), which is the drug concentration required to inhibit viral replication by 50% in cell culture assays. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀, provides a measure of the drug's therapeutic window.

Virus FamilyVirusEC₅₀ (µM)Cell LineSelectivity Index (SI)Reference
Herpesviridae Herpes Simplex Virus 1 (HSV-1)Data Unavailable--[1][5]
Herpes Simplex Virus 2 (HSV-2)Data Unavailable--[1][5]
Varicella-Zoster Virus (VZV)Data Unavailable--[5]
Human Cytomegalovirus (CMV)Data Unavailable--[1][5]
Epstein-Barr Virus (EBV)Data Unavailable--[5]
Hepadnaviridae Hepatitis B Virus (HBV)Data UnavailableHepG2-[1][5]
Retroviridae HIV/AIDSData Unavailable--[1][5]

In Vivo & Clinical Studies

The promising in vitro profile of this compound led to its evaluation in animal models and human clinical trials.

  • Woodchuck Model (Hepatitis B): In woodchucks chronically infected with woodchuck hepatitis virus (WHV), a model for human HBV, daily oral administration of this compound significantly reduced viral load.[2] Doses of 5 mg/kg were identified as the minimally effective dose, causing a 10- to 30-fold reduction in viremia, while higher doses (10-20 mg/kg) led to reductions of up to 200-fold.[2] Viremia returned to pre-treatment levels within two weeks of stopping the therapy.[2]

  • Human Clinical Trials: this compound advanced to Phase III trials for Hepatitis B and herpesvirus infections and Phase II for cytomegalovirus.[1] A pilot study for its use in AIDS patients was also conducted.[1][7] Early trials indicated that the drug was relatively well-tolerated, with common side effects including headache, fatigue, and gastrointestinal symptoms, which are typical for nucleoside analogs.[1]

  • Discontinuation: Despite positive efficacy signals, the development of this compound was halted in 1999 by Bristol-Myers Squibb.[1] The decision was based on findings from long-term studies in mice that revealed an increased risk of cancer, specifically this compound-induced carcinogenesis.[1]

Methodology for Antiviral Spectrum Determination

The antiviral activity and susceptibility of viruses to drugs like this compound are primarily determined using phenotypic assays.[8][9][10] The plaque reduction assay (PRA) is the gold-standard method for many viruses, including herpesviruses.[8][9][10]

Plaque Reduction Assay (PRA) Protocol

This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.[8][11] The concentration that reduces the plaque count by 50% is the EC₅₀.[9][10]

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV)

  • Virus stock of known titer (Plaque-Forming Units/mL)

  • Growth medium and maintenance medium

  • This compound stock solution

  • Semi-solid overlay medium (e.g., containing methylcellulose or agar)

  • Staining solution (e.g., Crystal Violet)

  • Fixative (e.g., 10% formalin)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Plate host cells in culture plates and incubate until they form a confluent monolayer (typically 24-48 hours).

  • Drug Dilution: Prepare a series of serial dilutions of this compound in maintenance medium.

  • Infection: Aspirate the growth medium from the cells and infect the monolayer with a standardized amount of virus (e.g., 50-100 PFU per well). Allow the virus to adsorb for 1-2 hours.

  • Treatment: Remove the viral inoculum. Add the different dilutions of this compound to the respective wells. Include a "virus control" (no drug) and "cell control" (no virus, no drug).

  • Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of progeny virus, ensuring that infection is localized and forms discrete plaques.[12]

  • Incubation: Incubate the plates for a period sufficient for plaques to form (2 to 10 days, depending on the virus).

  • Staining: Aspirate the overlay. Fix the cells with formalin and then stain with Crystal Violet, which stains living cells purple. Plaques will appear as clear, unstained zones.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control.

  • EC₅₀ Calculation: Plot the percentage of inhibition against the drug concentration and determine the EC₅₀ value using regression analysis.

G A 1. Seed Host Cells in Culture Plate B 2. Incubate to Form Confluent Monolayer A->B C 3. Infect Monolayer with Virus B->C D 4. Add Serial Dilutions of this compound C->D E 5. Add Semi-Solid Overlay D->E F 6. Incubate for Plaque Formation E->F G 7. Fix and Stain Cells (e.g., Crystal Violet) F->G H 8. Count Plaques and Calculate % Inhibition G->H I 9. Determine EC50 Value H->I

Caption: Standard workflow for a Plaque Reduction Assay (PRA).

Resistance Profile

Antiviral resistance occurs when a virus mutates, reducing the efficacy of a drug.[13] For nucleoside analogs that target viral DNA polymerase, resistance mutations typically arise in the gene encoding this enzyme.[14][15] In the case of herpesviruses, which require an initial phosphorylation step by a viral thymidine kinase (TK), mutations in the TK gene can also confer resistance by preventing the drug's activation.[14] While specific resistance mutations for this compound are not detailed in the available literature, the mechanisms would be expected to follow these established pathways for its drug class.

Summary and Future Directions

This compound is a potent, broad-spectrum antiviral agent that effectively inhibits the replication of herpesviruses and hepatitis B virus by acting as a non-obligate chain terminator of the viral DNA polymerase.[1][5] Its efficacy was demonstrated in both in vitro and in vivo models, and it showed promise in early-stage human trials.[1][2] However, its clinical development was ultimately terminated due to a carcinogenic risk identified in long-term animal studies.[1]

The story of this compound serves as a critical case study in drug development, highlighting that even compounds with potent efficacy and a clear mechanism of action must also possess a robust long-term safety profile. While this compound itself is unlikely to be revisited for clinical use, its structure and mechanism of action provide valuable insights for the design of next-generation nucleoside and nucleotide analogs with improved safety and a high barrier to resistance.

References

The Intracellular Activation of Lobucavir: A Technical Guide to its Phosphorylation in Infected Cells

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lobucavir, a potent guanine nucleoside analog, has demonstrated broad-spectrum antiviral activity against a range of human pathogens, including herpesviruses, hepatitis B virus (HBV), and human cytomegalovirus (HCMV).[1] Its clinical efficacy is contingent upon its intracellular conversion to the active triphosphate metabolite, a process orchestrated by a cascade of host cellular kinases. This technical guide provides an in-depth exploration of the phosphorylation pathway of this compound within infected cells, elucidating the enzymatic machinery responsible for its bioactivation. We will detail the sequential phosphorylation steps, from the initial conversion to this compound monophosphate to the ultimate formation of the pharmacologically active this compound triphosphate. Furthermore, this guide will present a comprehensive, field-proven protocol for an in vitro phosphorylation assay, complete with methodologies for cell extract preparation and subsequent analysis of phosphorylated metabolites via High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Phosphorylation in this compound's Antiviral Mechanism

This compound is a prodrug that, in its initial state, is devoid of antiviral activity.[2] Its therapeutic potential is unlocked through a three-step phosphorylation process that occurs within the host cell's cytoplasm.[3] This enzymatic cascade sequentially adds three phosphate groups to the this compound molecule, transforming it into this compound triphosphate. This activated form acts as a competitive inhibitor of viral DNA polymerase, effectively terminating the elongation of the viral DNA chain and halting viral replication.[1][2]

A key characteristic of this compound's activation is its reliance on cellular enzymes, rather than virally encoded kinases. This is particularly significant in the context of human cytomegalovirus (HCMV) infections. Unlike the antiviral agent ganciclovir, which requires initial phosphorylation by the viral UL97 protein kinase, this compound's activation is independent of this viral enzyme.[1] This intrinsic property allows this compound to remain effective against ganciclovir-resistant HCMV strains that have developed mutations in the UL97 gene.[1] While phosphorylation occurs in both infected and uninfected cells, the levels of the active triphosphate metabolite are observed to be two- to threefold higher in infected cells, suggesting an enhanced metabolic activity or uptake in the virally compromised cellular environment.[1]

The Enzymatic Cascade of this compound Phosphorylation

The conversion of this compound to its active triphosphate form is a sequential process catalyzed by three distinct cellular kinases. Each step is critical, and the efficiency of this pathway can be a determining factor in the overall potency of the drug.

Step 1: Monophosphorylation by Deoxyguanosine Kinase (dGK)

The initial and often rate-limiting step in the activation of this compound is the addition of the first phosphate group, converting it to this compound monophosphate. This crucial transformation is primarily catalyzed by the mitochondrial enzyme deoxyguanosine kinase (dGK) . dGK is a key enzyme in the purine salvage pathway, responsible for phosphorylating deoxyguanosine and other purine deoxyribonucleoside analogs. Its role in the activation of various antiviral nucleoside analogs is well-documented.

Step 2: Diphosphorylation by Guanylate Kinase (GMPK)

Once this compound monophosphate is formed, it serves as a substrate for guanylate kinase (GMPK) . This enzyme, also known as GMP kinase, is responsible for the conversion of guanosine monophosphate (GMP) to guanosine diphosphate (GDP). Its substrate promiscuity allows it to recognize and phosphorylate this compound monophosphate, yielding this compound diphosphate. The efficiency of this step is vital for driving the activation pathway forward.

Step 3: Triphosphorylation by Nucleoside Diphosphate Kinase (NDPK)

The final step in the activation cascade is the conversion of this compound diphosphate to the pharmacologically active this compound triphosphate. This reaction is catalyzed by nucleoside diphosphate kinase (NDPK) , a ubiquitous enzyme that facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. The resulting this compound triphosphate is then available to compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.

Visualizing the Pathway

The sequential phosphorylation of this compound can be visualized as a linear pathway, with each enzymatic step bringing the prodrug closer to its active form.

Lobucavir_Phosphorylation cluster_0 Cellular Environment cluster_1 Viral Replication Machinery This compound This compound Lobucavir_MP This compound Monophosphate This compound->Lobucavir_MP  Deoxyguanosine Kinase (dGK) Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP  Guanylate Kinase (GMPK) Lobucavir_TP This compound Triphosphate (Active Form) Lobucavir_DP->Lobucavir_TP  Nucleoside Diphosphate Kinase (NDPK)   Viral_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_Polymerase Inhibition Inhibition of Viral DNA Synthesis Viral_Polymerase->Inhibition

Caption: The intracellular phosphorylation cascade of this compound.

Experimental Protocol: In Vitro Phosphorylation Assay

To investigate the phosphorylation of this compound and determine the kinetic parameters of the involved enzymes, an in vitro assay using cell extracts is a robust and reliable method. This protocol outlines the key steps for performing such an assay.

Preparation of Cell Extracts
  • Cell Culture: Culture the desired cells (e.g., virus-infected and uninfected control cells) to a density of approximately 1-2 x 107 cells per experimental condition.

  • Harvesting: Detach the cells using a non-enzymatic method (e.g., cell scraping) and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM KCl, 1.5 mM MgCl2, and protease inhibitors).

  • Homogenization: Allow the cells to swell on ice for 15-20 minutes, then homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Cytosolic Fraction: Carefully collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay). The extract can be used immediately or stored at -80°C.

In Vitro Phosphorylation Reaction
  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Cell extract (50-100 µg of protein)

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM ATP)

    • This compound (at desired concentrations)

  • Initiation: Initiate the reaction by adding the cell extract and incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold 0.6 M trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.

  • Neutralization (if using TCA): Neutralize the TCA by adding an appropriate volume of a tri-n-octylamine/1,1,2-trichlorotrifluoroethane solution.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at high speed to pellet precipitated proteins. Collect the supernatant for HPLC analysis.

HPLC Analysis of Phosphorylated Metabolites
  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a strong anion-exchange (SAX) column.

  • Mobile Phase: Employ a gradient elution using a low concentration phosphate buffer (e.g., Buffer A: 5 mM ammonium phosphate, pH 3.5) and a high concentration phosphate buffer (e.g., Buffer B: 0.5 M ammonium phosphate, pH 4.5).

  • Gradient Program: Develop a gradient program that allows for the separation of this compound, this compound monophosphate, this compound diphosphate, and this compound triphosphate. A typical gradient might be:

    • 0-5 min: 100% Buffer A

    • 5-25 min: Linear gradient to 100% Buffer B

    • 25-30 min: 100% Buffer B

    • 30-35 min: Return to 100% Buffer A

  • Detection: Monitor the elution of the compounds using a UV detector at a wavelength of approximately 254 nm.

  • Quantification: Quantify the amounts of this compound and its phosphorylated metabolites by comparing the peak areas to those of known standards.

Quantitative Data Summary

The following table provides hypothetical, yet representative, kinetic parameters for the enzymes involved in this compound phosphorylation. These values are based on typical enzyme kinetics for nucleoside analog phosphorylation and serve as a reference for experimental design and data interpretation.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
Deoxyguanosine Kinase (dGK)This compound5 - 2010 - 50
Guanylate Kinase (GMPK)This compound Monophosphate10 - 5050 - 200
Nucleoside Diphosphate Kinase (NDPK)This compound Diphosphate1 - 10>500

Conclusion and Future Directions

The intracellular phosphorylation of this compound is a critical determinant of its antiviral activity. A thorough understanding of the enzymatic cascade responsible for its activation provides a foundation for rational drug design and the development of strategies to enhance its therapeutic efficacy. The reliance on host cellular kinases, particularly deoxyguanosine kinase, guanylate kinase, and nucleoside diphosphate kinase, underscores the intricate interplay between viral therapeutics and host cell metabolism.

Future research in this area could focus on several key aspects:

  • Enzyme Polymorphisms: Investigating how genetic variations in the genes encoding these kinases might influence individual responses to this compound therapy.

  • Combination Therapies: Exploring the potential for co-administering this compound with agents that modulate the activity of these cellular kinases to enhance its phosphorylation and antiviral potency.

  • Targeted Delivery: Developing drug delivery systems that can specifically target this compound to infected cells, thereby increasing its intracellular concentration and the efficiency of its phosphorylation.

By continuing to unravel the complexities of this compound's metabolic activation, the scientific community can pave the way for more effective and personalized antiviral therapies.

References

A Technical Guide to the In Vitro Antiviral Activity of Lobucavir

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of the in vitro antiviral properties of Lobucavir (BMS-180194), a cyclobutyl guanosine nucleoside analog.[1] Developed as a broad-spectrum antiviral agent, this compound has demonstrated significant activity against a range of clinically relevant DNA viruses, particularly within the Herpesviridae and Hepadnaviridae families.[2][3] This guide is intended for researchers, virologists, and drug development professionals, offering a detailed perspective on this compound's mechanism of action and the experimental methodologies required to rigorously assess its antiviral efficacy in a laboratory setting. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and reproducible evaluation of this compound's potential.

Part 1: The Molecular Basis of this compound's Antiviral Action

The antiviral activity of this compound is not inherent to the molecule as administered. It is a prodrug that leverages the intracellular environment—and in some cases, specific viral enzymes—to become a potent inhibitor of viral replication. Its mechanism can be dissected into two critical stages: anabolic phosphorylation and competitive inhibition of the viral DNA polymerase.

Mechanism of Action: A Two-Step Activation and Inhibition Pathway

This compound, as a guanine analog, must be converted into its triphosphate form to exert its antiviral effect.[2] This active metabolite, this compound-triphosphate (LBV-TP), is a structural mimic of the natural deoxynucleoside triphosphate, deoxyguanosine triphosphate (dGTP). LBV-TP then competes with dGTP for incorporation into the nascent viral DNA chain by the viral DNA polymerase.[2][4] This competitive inhibition is the cornerstone of its activity. Studies have shown that upon incorporation, this compound acts as a non-obligate chain terminator; while it possesses a 3'-OH equivalent, its presence is thought to induce a conformational change that hinders the polymerase's ability to add subsequent nucleotides, effectively halting viral DNA synthesis.[2]

G cluster_cell Host/Infected Cell cluster_virus Viral Replication Lobucavir_ext This compound (extracellular) Lobucavir_int This compound (intracellular) Lobucavir_ext->Lobucavir_int Uptake LBV_MP This compound Monophosphate Lobucavir_int->LBV_MP Kinases LBV_DP This compound Diphosphate LBV_MP->LBV_DP Cellular Kinases LBV_TP This compound Triphosphate (Active) LBV_DP->LBV_TP Cellular Kinases Inhibition Inhibition of Elongation LBV_TP->Inhibition Viral_Polymerase Viral DNA Polymerase DNA_Elongation Viral DNA Elongation Viral_Polymerase->DNA_Elongation Viral_Polymerase->Inhibition dGTP dGTP (Natural Substrate) dGTP->Viral_Polymerase

Caption: General mechanism of this compound activation and action.

The Phosphorylation Cascade: A Tale of Two Viruses

The critical first phosphorylation step of this compound is nuanced and varies depending on the infecting virus, a factor with significant clinical implications.

  • Herpes Simplex Virus (HSV): In HSV-infected cells, the initial and rate-limiting phosphorylation of this compound to this compound monophosphate is efficiently catalyzed by the virus-encoded thymidine kinase (TK).[4][5] This viral enzyme has a broader substrate specificity than its cellular counterparts, allowing it to recognize this compound. Subsequent phosphorylations to the di- and triphosphate forms are carried out by host cell kinases.[6]

  • Human Cytomegalovirus (HCMV): A key feature of this compound is its activity against HCMV. Unlike HSV, HCMV does not encode a TK. For the antiviral ganciclovir (GCV), initial phosphorylation is dependent on the viral protein kinase UL97.[7] Crucially, this compound's activation in HCMV-infected cells is independent of the UL97 kinase.[4][5] Phosphorylation occurs in both infected and uninfected cells, implicating host cellular kinases in the entire activation cascade.[5] Although the activation is less efficient than in HSV-infected cells, phosphorylated metabolite levels are still two- to threefold higher in HCMV-infected cells than in uninfected cells.[5] This UL97-independent activation renders this compound active against GCV-resistant HCMV strains that harbor mutations in the UL97 gene, a significant therapeutic advantage.[5]

G cluster_gcv Ganciclovir (GCV) Pathway cluster_lbv This compound (LBV) Pathway GCV GCV UL97 Viral UL97 Kinase GCV->UL97 Phosphorylation GCV_MP GCV-MP Cell_Kinases1 Cellular Kinases GCV_MP->Cell_Kinases1 GCV_TP GCV-TP (Active) UL97->GCV_MP Cell_Kinases1->GCV_TP LBV This compound Cell_Kinases2 Cellular Kinases LBV->Cell_Kinases2 Phosphorylation LBV_MP LBV-MP LBV_TP LBV-TP (Active) LBV_MP->LBV_TP Cell_Kinases2->LBV_MP

Caption: Phosphorylation pathways in HCMV-infected cells.

Part 2: A Practical Guide to In Vitro Evaluation

A rigorous in vitro assessment of this compound requires carefully controlled experiments to determine its potency and therapeutic window. This involves standardized cell culture, robust antiviral assays, and parallel cytotoxicity testing.

Foundational Assays: Determining Antiviral Potency (EC₅₀)

The 50% effective concentration (EC₅₀) is the concentration of a drug that inhibits viral replication by 50%. It is the primary metric for antiviral potency. The Plaque Reduction Assay is a gold standard method for determining the EC₅₀ for plaque-forming viruses like HSV and CMV.

Experimental Protocol: Plaque Reduction Assay (PRA)

This protocol is a self-validating system where the reduction in plaque-forming units (PFUs) directly correlates with the drug's inhibitory effect on the viral lifecycle.

  • Cell Seeding: Seed susceptible host cells (e.g., Vero for HSV, HFF for CMV) in 6-well or 12-well plates at a density that will result in a confluent monolayer within 24 hours. Proper confluence is critical for uniform plaque development.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. The concentration range should bracket the expected EC₅₀. Include a "no-drug" virus control and a "no-virus" cell control.

  • Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of virus stock calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Drug Application & Overlay: After adsorption, aspirate the viral inoculum. Wash the monolayer gently with phosphate-buffered saline (PBS) to remove unadsorbed virus. Add the prepared this compound dilutions to the respective wells. Overlay the cells with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) to restrict viral spread to adjacent cells, ensuring the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (e.g., 2-3 days for HSV, 7-14 days for CMV).

  • Plaque Visualization and Counting: Aspirate the overlay. Fix the cells with methanol and stain with a solution like 0.1% crystal violet. The stain will color the intact monolayer, leaving viral plaques as clear, unstained zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. Plot the percent inhibition versus the log of the drug concentration and use non-linear regression analysis to determine the EC₅₀.

Alternative Method: Yield Reduction Assay

This assay measures the drug's effect on the total production of new infectious virions.

  • Infect confluent monolayers in the presence of serial dilutions of this compound as described above, but without a semi-solid overlay.

  • After a full replication cycle (e.g., 24-48 hours), lyse the cells (e.g., by freeze-thawing) to release all progeny virus.

  • Quantify the amount of infectious virus in the lysate from each well using a standard titration method (e.g., plaque assay or TCID₅₀ assay).

  • The EC₅₀ is the concentration of this compound that reduces the viral yield by 50% compared to the no-drug control.

Quantitative Antiviral Activity of this compound

The following table summarizes the reported in vitro activity of this compound against various human herpesviruses.

VirusCell LineAssay TypeEC₅₀ (µM)Reference
HCMV HFFPlaque Reduction0.4 - 2.5[4][5]
HSV-1 VeroPlaque Reduction~0.1[8]
HSV-2 VeroPlaque Reduction~0.1[8]
HHV-6A CBMCAntigen Detection~1.0[9][10]
HHV-6B CBMCAntigen Detection~2.0[9]
HHV-7 CBMCAntigen Detection~4.0[9][10]

Note: EC₅₀ values can vary based on the specific viral strain, cell line, and assay conditions used.

Assessing Cytotoxicity (CC₅₀) and the Selectivity Index (SI)

An effective antiviral must be potent against the virus but minimally toxic to the host cell. This is quantified by the 50% cytotoxic concentration (CC₅₀) and the resulting Selectivity Index (SI).

  • CC₅₀: The drug concentration that reduces the viability of uninfected cells by 50%.

  • Selectivity Index (SI): Calculated as the ratio CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window, signifying greater selectivity for viral targets over host cell processes.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[11]

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Application: Treat the cells with the same serial dilutions of this compound used in the antiviral assay. Include a "no-drug" cell control.

  • Incubation: Incubate for the same duration as the corresponding antiviral assay to ensure a direct comparison of toxicity under identical conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., ~570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. Plot the percent viability versus the log of the drug concentration and use non-linear regression to determine the CC₅₀.

Part 3: Advanced In Vitro Characterization

Beyond determining basic potency and selectivity, in vitro systems can be used to probe for potential resistance and directly measure target engagement.

Investigating Mechanisms of Resistance

While this compound's activity against UL97-mutant CMV is a key strength, resistance can theoretically emerge through mutations in the viral DNA polymerase, the ultimate target of LBV-TP.[12] An in vitro workflow can be designed to select for and characterize such resistant isolates.

G Start Start with Wild-Type (WT) Virus Stock Passage Serial Passage in Cells with Sub-optimal this compound Conc. Start->Passage Amplify Amplify Surviving Virus Passage->Amplify Test Test for Increased EC₅₀ Amplify->Test Test->Passage No significant change Isolate Isolate Resistant Virus Clone Test->Isolate EC₅₀ Increased Sequence Sequence Viral DNA Polymerase Gene Isolate->Sequence Identify Identify Resistance-Conferring Mutations Sequence->Identify

Caption: Workflow for in vitro selection of resistant virus.

This process of dose escalation and serial passaging applies selective pressure, allowing for the potential outgrowth of viral variants that can replicate more efficiently in the presence of the drug. Subsequent genetic sequencing of the viral polymerase gene from these isolates can pinpoint the specific mutations responsible for the resistance phenotype.

Conclusion

This compound is a potent nucleoside analog with a well-defined mechanism of action centered on the competitive inhibition of viral DNA polymerase. Its in vitro evaluation relies on a suite of robust, validated assays—such as the plaque reduction and MTT assays—to quantify its antiviral efficacy (EC₅₀), host cell cytotoxicity (CC₅₀), and therapeutic window (SI). A key characteristic of this compound is its unique activation pathway in HCMV-infected cells, which is independent of the UL97 kinase, granting it activity against ganciclovir-resistant strains.[5] While its clinical development was halted due to findings of carcinogenicity in long-term animal models, the study of this compound provides a valuable framework for understanding the principles of nucleoside analog activation, inhibition, and resistance.[2] The methodologies detailed herein represent a comprehensive guide for the rigorous in vitro characterization of this and other novel antiviral candidates.

References

Lobucavir: A Mechanistic Deep Dive into Non-Obligate Chain Termination in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of lobucavir, a potent guanosine nucleoside analog, with a specific focus on its mechanism of action as a non-obligate chain terminator of viral DNA polymerases. We will dissect the molecular interactions that differentiate this mode of inhibition from obligate chain termination, explore the structure-activity relationships that confer its broad-spectrum antiviral activity, and provide detailed experimental protocols for its characterization. This document is intended for researchers, virologists, and medicinal chemists engaged in the discovery and development of novel antiviral therapeutics.

Introduction: The Evolving Landscape of Antiviral Nucleoside Analogs

The cornerstone of antiviral therapy for decades has been the use of nucleoside analogs that target viral DNA polymerases. These agents, by mimicking natural deoxynucleoside triphosphates (dNTPs), are incorporated into the growing viral DNA chain, leading to the cessation of replication. The classical mechanism, known as obligate chain termination, relies on the absence of a 3'-hydroxyl group on the sugar moiety of the analog. This structural modification makes the addition of the next nucleotide impossible, thus bringing viral DNA synthesis to an abrupt halt. Acyclovir and zidovudine (AZT) are canonical examples of this class.

However, the emergence of viral resistance to these agents has necessitated the development of novel compounds with alternative mechanisms of action. This compound (BMS-180194) emerged as a significant development in this pursuit. It is a carbocyclic guanosine analog with a cyclobutane ring replacing the sugar moiety. Crucially, this compound possesses a 3'-hydroxyl equivalent, positioning it as a non-obligate chain terminator. This guide will elucidate the nuanced yet profound implications of this distinction.

The Core Mechanism: Non-Obligate vs. Obligate Chain Termination

The inhibitory activity of this compound is contingent on its intracellular phosphorylation to the active triphosphate form, this compound triphosphate (LOB-TP). This conversion is typically initiated by a viral-encoded thymidine kinase, a step that contributes to its selective activity in infected cells. Once formed, LOB-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand by the viral DNA polymerase.

The Obligate Chain Terminator Paradigm

To appreciate the novelty of this compound, one must first understand the established mechanism of obligate chain termination.

G cluster_0 Obligate Chain Termination DNA_Template DNA Template DNA_Polymerase Viral DNA Polymerase DNA_Template->DNA_Polymerase Primer Primer Strand Primer->DNA_Polymerase dNTP Incoming dNTP (e.g., dGTP) dNTP->DNA_Polymerase Obligate_Terminator Obligate Chain Terminator (e.g., Acyclovir-TP) (Lacks 3'-OH) Obligate_Terminator->DNA_Polymerase Elongation Chain Elongation DNA_Polymerase->Elongation Termination Chain Termination DNA_Polymerase->Termination Elongation->Primer Phosphodiester Bond Formation G cluster_1 Non-Obligate Chain Termination (this compound) DNA_Template DNA Template DNA_Polymerase Viral DNA Polymerase DNA_Template->DNA_Polymerase Primer Primer Strand Primer->DNA_Polymerase dGTP dGTP Reduced_Elongation Drastically Reduced Rate of Subsequent Elongation dGTP->Reduced_Elongation Inefficient Incorporation Lobucavir_TP This compound-TP (Contains 3'-OH equivalent) Lobucavir_TP->DNA_Polymerase Initial_Incorporation This compound Incorporation DNA_Polymerase->Initial_Incorporation Conformational_Change Polymerase Active Site Distortion Initial_Incorporation->Conformational_Change Conformational_Change->Reduced_Elongation

Lobucavir: A Technical Guide to the Function of a Cyclobutyl Guanine Analog

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Lobucavir (formerly BMS-180194) is a potent, broad-spectrum antiviral agent belonging to the class of carbocyclic guanosine nucleoside analogs.[1][2] Its unique cyclobutyl sugar moiety distinguishes it from other nucleoside analogs and is central to its mechanism of action. This guide provides an in-depth technical analysis of this compound, detailing its molecular function, from intracellular activation to the inhibition of viral DNA polymerases. We will explore its chemical properties, spectrum of activity, pharmacokinetic profile, and the pivotal experimental methodologies used to elucidate its function. Despite promising preclinical and clinical data, its development was halted due to long-term safety concerns, a critical case study for drug development professionals.[1] This document synthesizes key findings to serve as a comprehensive resource for researchers in virology and medicinal chemistry.

Introduction: The Landscape of Guanine Analogs

Nucleoside analogs represent a cornerstone of antiviral therapy. By mimicking natural nucleosides, these molecules can be incorporated into nascent viral DNA or RNA chains, or can competitively inhibit the viral polymerases essential for replication. Guanine analogs, in particular, have yielded highly successful drugs, such as acyclovir and ganciclovir, primarily for the treatment of herpesvirus infections, and entecavir for hepatitis B. These agents function as prodrugs, requiring intracellular phosphorylation to their active triphosphate form.[3] this compound emerged from this paradigm as a novel compound with a carbocyclic sugar substitute, designed to offer a unique spectrum of activity and resistance profile.[1][2]

Chemical and Structural Properties of this compound

This compound, with the IUPAC name 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one, is structurally defined by a guanine base attached to a cyclobutane ring instead of a traditional ribose or deoxyribose sugar.[1] This carbocyclic design imparts significant chemical stability and alters the molecule's interaction with both viral and cellular enzymes.

  • Chemical Formula: C₁₁H₁₅N₅O₃[1]

  • Molar Mass: 265.273 g·mol⁻¹[1]

The spatial arrangement of the hydroxymethyl groups on the cyclobutyl ring mimics the 3'-hydroxyl and 5'-hydroxyl groups of a natural deoxyguanosine, allowing it to be recognized by kinases and polymerases.

Caption: Chemical structure of this compound.

Core Mechanism of Action

This compound's antiviral activity is a multi-step process, beginning with its conversion into an active form within the host cell and culminating in the specific inhibition of viral DNA synthesis.

Intracellular Activation: The Phosphorylation Cascade

As a prodrug, this compound must be phosphorylated to its active triphosphate form, this compound-triphosphate (this compound-TP), to exert its antiviral effect.[1][4] This bioactivation is carried out by intracellular enzymes.

  • Initial Phosphorylation: this compound enters the cell and is converted to this compound monophosphate. The specific kinases involved can be of host or viral origin, depending on the infecting virus. For instance, in herpes simplex virus (HSV)-infected cells, the viral thymidine kinase (TK) efficiently phosphorylates this compound.[5] Against human cytomegalovirus (HCMV), phosphorylation occurs effectively in both infected and uninfected cells, indicating that host cellular kinases are sufficient and that the viral UL97 protein kinase is not required.[5] This is a significant advantage, as it allows this compound to remain active against ganciclovir-resistant HCMV strains that have mutations in the UL97 gene.[5]

  • Subsequent Phosphorylations: Cellular kinases, such as guanylate kinase and nucleoside diphosphate kinase, further phosphorylate the monophosphate to diphosphate and ultimately to the active this compound-triphosphate.

Activation_Pathway cluster_cell Host Cell Cytoplasm This compound This compound (Prodrug) L_MP This compound Monophosphate This compound->L_MP Viral or Cellular Kinases L_DP This compound Diphosphate L_MP->L_DP Cellular Kinases (e.g., GMPK) L_TP This compound Triphosphate (Active) L_DP->L_TP Cellular Kinases (e.g., NDPK)

Caption: Intracellular phosphorylation pathway of this compound.

Viral Polymerase Inhibition

The active this compound-TP is a potent inhibitor of viral DNA polymerases.[6][7] It acts via two primary, interconnected mechanisms:

  • Competitive Inhibition: this compound-TP structurally mimics the natural substrate deoxyguanosine triphosphate (dGTP). It competitively binds to the active site of the viral DNA polymerase, thereby preventing the incorporation of dGTP and halting the elongation of the viral DNA chain.[6][7] Kinetic studies have shown that this compound-TP binds to hepadnavirus polymerases with very high affinity, often greater than the natural substrate itself.[6][7]

  • Non-Obligate Chain Termination: Unlike classic chain terminators (e.g., acyclovir) which lack a 3'-OH group, this compound possesses a structural equivalent. However, upon its incorporation into the viral DNA, the unique conformation of the cyclobutyl ring prevents the polymerase from efficiently adding the next nucleotide.[1] It is thought to induce a conformational change that stalls the polymerase two to three nucleotides downstream of its incorporation site.[1][6] This "non-obligate" or "structural" chain termination effectively arrests DNA synthesis.

For hepadnaviruses like Hepatitis B, this compound-TP has been shown to potently block all three critical functions of the viral polymerase: primer synthesis, reverse transcription of the pre-genomic RNA, and the final DNA-dependent DNA synthesis.[1][6][7][8]

Polymerase_Inhibition cluster_replication Viral DNA Replication dGTP dGTP (Natural Substrate) Polymerase Viral DNA Polymerase dGTP->Polymerase Binds L_TP This compound-TP L_TP->Polymerase Competitively Binds (Higher Affinity) DNA_Elongation DNA Chain Elongation Polymerase->DNA_Elongation Incorporates dGTP DNA_Termination Chain Termination Polymerase->DNA_Termination Incorporates this compound-TP

Caption: Competitive inhibition of viral DNA polymerase by this compound-TP.

Antiviral Spectrum and Potency

This compound demonstrated a broad range of antiviral activity in preclinical studies. Its potency varies depending on the virus and the cell type used for testing, which may reflect differences in intracellular phosphorylation efficiency.[1][6][7]

Virus FamilyVirusPotency (IC₅₀)Reference
Hepadnaviridae Hepatitis B Virus (HBV)Potent inhibitor of viral polymerase[6][7]
Herpesviridae Herpes Simplex Virus (HSV)Broadly active[1]
Human Cytomegalovirus (HCMV)Active, including GCV-resistant strains[1][5]
Retroviridae HIV/AIDSActive[1]

Note: Specific IC₅₀ values are highly dependent on the assay and cell line used. The table indicates general potency.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile is crucial for assessing the clinical potential of a drug candidate.

ParameterValueDetailsReference
Oral Bioavailability 30-40%Demonstrates reasonable absorption after oral administration.[1]
Plasma Half-life (t₁/₂) ~10 hoursSupports once or twice-daily dosing regimens.[1]
Clearance Primarily RenalExcreted mainly through the kidneys via tubular excretion.[9]

The drug is not extensively protein-bound and does not appear to undergo significant metabolism beyond the required intracellular phosphorylation.[9]

Key Experimental Protocols

The trustworthiness of mechanistic claims rests on robust and replicable experimental design. Below are outlines of core methodologies used to characterize this compound's function.

Protocol 1: In Vitro HBV Polymerase Inhibition Assay

Causality: This assay directly measures the effect of the active drug metabolite (this compound-TP) on the target enzyme, confirming that the mechanism of action is indeed the inhibition of viral polymerase activity.

Methodology:

  • Source of Polymerase: Obtain HBV polymerase from endogenous viral core particles isolated from an HBV-producing cell line (e.g., HepG2 2.2.15) or use a recombinant polymerase system.

  • Reaction Mixture: Prepare a reaction buffer containing dATP, dCTP, dTTP, and radiolabeled [α-³²P]dGTP, along with a suitable DNA or RNA template/primer.

  • Inhibitor Addition: Add serial dilutions of this compound-TP to the reaction mixtures. Include a no-inhibitor control and a positive control inhibitor (e.g., lamivudine-TP).

  • Reaction Initiation: Initiate the polymerase reaction by adding the enzyme preparation and incubate at 37°C for a defined period (e.g., 60 minutes).

  • Product Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled DNA onto filter paper using trichloroacetic acid (TCA).

  • Quantification: Wash the filters to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of polymerase inhibition for each concentration of this compound-TP relative to the no-inhibitor control. Determine the 50% inhibitory concentration (IC₅₀) by plotting inhibition versus inhibitor concentration.

Protocol_Workflow cluster_protocol HBV Polymerase Inhibition Assay Workflow A 1. Prepare Reaction Mix (dNTPs, [³²P]dGTP, Template) B 2. Add Serial Dilutions of this compound-TP A->B C 3. Add HBV Polymerase & Incubate at 37°C B->C D 4. Stop Reaction & Precipitate DNA C->D E 5. Filter & Wash to Remove Free Nucleotides D->E F 6. Quantify Incorporated ³²P (Scintillation Counting) E->F G 7. Calculate IC₅₀ Value F->G

Caption: Workflow for an in vitro HBV polymerase inhibition assay.

Protocol 2: Cellular Antiviral Activity Assay (HCMV Plaque Reduction)

Causality: This cell-based assay validates that the drug can penetrate cells, be converted to its active form, and inhibit viral replication in a biological system, resulting in a measurable reduction in viral propagation.

Methodology:

  • Cell Seeding: Plate human foreskin fibroblast (HFF) cells in 6-well plates and grow to confluence.

  • Drug Pre-treatment: Remove growth media and add media containing serial dilutions of this compound.

  • Viral Infection: Infect the cell monolayers with a known quantity of HCMV (e.g., at a multiplicity of infection of 0.01 PFU/cell).

  • Incubation: Incubate the infected plates for 2 hours to allow for viral entry.

  • Overlay: Remove the virus-containing media and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of this compound. This prevents secondary spread of the virus through the liquid medium, ensuring that clear zones (plaques) are formed by localized cell-to-cell spread.

  • Plaque Development: Incubate the plates for 7-14 days until visible plaques are formed in the no-drug control wells.

  • Visualization & Counting: Fix and stain the cell monolayers (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the 50% effective concentration (EC₅₀).

Clinical Development and Discontinuation

This compound progressed through multiple clinical trials, showing positive results, particularly against Hepatitis B.[1] It reached Phase III trials for HBV and herpesvirus and Phase II for cytomegalovirus.[1] In early trials, the drug was relatively well-tolerated, with common adverse effects including headache and fatigue, typical of nucleoside analogs.[1]

However, in 1999, Bristol-Myers Squibb halted its development.[1] The decision was based on preclinical toxicology studies that revealed an increased risk of cancer associated with long-term use in mice.[1] While other approved antiviral drugs, such as zidovudine, also carry carcinogenic risks, the risk-benefit profile for this compound was deemed unfavorable for continued development at the time. This outcome underscores the critical importance of long-term toxicology studies in drug development and the complex balance between efficacy and safety.

Conclusion and Future Perspectives

This compound stands as a potent and mechanistically interesting guanine analog. Its broad-spectrum activity, unique non-obligate chain termination mechanism, and efficacy against certain drug-resistant viral strains highlighted its therapeutic potential. The elucidation of its function provided valuable insights into the structural requirements for inhibiting viral polymerases.

The discontinuation of this compound due to preclinical carcinogenicity serves as a crucial lesson in drug development. It emphasizes that even highly effective compounds must clear the high bar of long-term safety. The story of this compound continues to inform the design of new nucleoside and nucleotide analogs, where medicinal chemists strive to retain high antiviral potency while engineering out potential toxicities, ultimately advancing the search for safer and more effective antiviral therapies.

References

Pharmacokinetics of Lobucavir in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics of Lobucavir in Animal Models

Executive Summary

This compound (BMS-180194) is a cyclobutyl-guanosine nucleoside analog with demonstrated antiviral activity against herpesviruses and hepatitis B virus (HBV). As with any antiviral therapeutic, a thorough understanding of its pharmacokinetics (PK)—the journey of the drug through the body—is paramount for successful preclinical and clinical development. This guide provides a comprehensive overview of the known pharmacokinetic properties of this compound in animal models. It synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), explains the scientific rationale behind preclinical study design, and provides detailed methodologies for key experiments. While comprehensive comparative PK data across standard preclinical species (rats, dogs, monkeys) is not publicly available, this guide consolidates existing knowledge from rabbit and woodchuck models, contextualizes it with human PK data, and outlines the standard experimental approaches used for such an evaluation.

Introduction: The Rationale for Preclinical PK Assessment of this compound

This compound is a prodrug that must be converted intracellularly into its active triphosphate form to exert its antiviral effect. The efficiency of this conversion and the subsequent systemic exposure to the parent drug and its active moiety are critical determinants of efficacy and safety. Preclinical animal models are indispensable for characterizing these parameters before human trials.

The choice of animal models is driven by the need to understand how physiological differences—such as variations in metabolic enzymes, transporters, and excretory pathways—might affect the drug's disposition.[1] For a nucleoside analog like this compound, key questions addressed in animal PK studies include:

  • Oral Bioavailability (F%): How efficiently is the drug absorbed from the gastrointestinal tract?

  • Systemic Exposure: What are the peak plasma concentrations (Cmax) and total exposure (Area Under the Curve, AUC) following oral and intravenous administration?

  • Metabolic Activation: How readily is this compound converted to its active triphosphate form within target cells?

  • Clearance (CL): How quickly is the drug removed from the body, and by what mechanisms (e.g., renal excretion, hepatic metabolism)?

  • Dose Proportionality: Does the exposure increase linearly with the dose?

Answering these questions in multiple species allows for the construction of allometric scaling models to predict human pharmacokinetics, establish a safe starting dose for Phase I clinical trials, and understand potential species-specific toxicities.

Absorption

The absorption of this compound from the gastrointestinal tract appears to be a critical, and variable, factor in its overall pharmacokinetic profile. Human data indicates that oral absorption is saturable, meaning that as the dose increases, the fraction of drug absorbed does not increase proportionally.[2]

Regional Intestinal Absorption: Insights from the Rabbit Model

A pivotal study using an in situ single-pass perfusion technique in anesthetized rabbits provided detailed insights into the regional absorption of this compound across the intestine.[3] This experimental choice is critical because it isolates the intestinal absorption process from other systemic factors like metabolism and excretion, allowing for a direct measurement of the intestine's permeability to the drug.

The study revealed significantly higher absorptive clearance (PeA) for this compound in the upper small intestine (duodenum and jejunum) compared to the colon.[3] This finding is crucial for formulation development; it suggests that formulations ensuring rapid drug release in the proximal gut would be most effective.

Intestinal RegionThis compound Absorptive Clearance (PeA) (μL/min/cm)
Duodenum2.1 ± 0.77
Jejunum1.7 ± 0.46
Colon0.47 ± 0.11
Data synthesized from Yang Z, et al. (2006).[3]

The causality for this regional difference likely lies in the distribution of specific uptake transporters for nucleoside analogs, which are more abundant in the small intestine than in the colon. The significant drop in permeability in the colon underscores the importance of small intestinal transit time as a key variable in overall absorption.[3]

Distribution

Once absorbed into the systemic circulation, a drug's distribution to various tissues determines its access to the site of action and potential off-target effects. Key parameters include plasma protein binding and the volume of distribution (Vd).

While specific animal distribution studies are not detailed in available literature, human data for this compound indicates that it is not extensively bound to plasma proteins .[2] This is a favorable characteristic, as only the unbound (free) fraction of a drug is generally able to diffuse into tissues and interact with its target. This property is likely to be consistent across mammalian species.

Metabolism: The Crucial Activation Pathway

The defining metabolic step for this compound is its intracellular phosphorylation to the active triphosphate form, which then acts as a competitive inhibitor of viral DNA polymerase.[1]

G cluster_0 Systemic Circulation cluster_1 Infected Host Cell cluster_2 Viral Replication This compound This compound (Parent Drug) Intra_this compound Intracellular This compound This compound->Intra_this compound Uptake MP This compound Monophosphate Intra_this compound->MP Host Kinases (e.g., dGK) DP This compound Diphosphate MP->DP Host Kinases TP This compound Triphosphate (Active Metabolite) DP->TP Host Kinases Inhibition Inhibition of Viral DNA Polymerase TP->Inhibition

Caption: Metabolic activation of this compound.

Studies have shown this phosphorylation occurs in both infected and uninfected cells, though levels of the active triphosphate metabolite are higher in cytomegalovirus (CMV)-infected cells.[1] This suggests that while host cell kinases are responsible for the activation, viral-induced kinases may enhance the process. Beyond this essential activation, human data suggests that this compound does not undergo extensive oxidative metabolism , which would typically involve cytochrome P450 (CYP) enzymes in the liver.[2] This reduces the likelihood of drug-drug interactions with compounds that inhibit or induce CYP enzymes.

Excretion

The primary route of elimination for this compound is a critical piece of its pharmacokinetic profile. Human studies have established that this compound is predominantly eliminated by the kidneys , with renal clearance accounting for approximately 80% of its total clearance.[2] The data further indicates that renal clearance exceeds the glomerular filtration rate (GFR), pointing to active tubular secretion as a significant mechanism of excretion.[2] This profile is common for hydrophilic nucleoside analogs and is expected to be the principal clearance pathway in preclinical animal models as well.

In-Vivo Efficacy and Dosing: The Woodchuck Model

While not a classical PK study, the evaluation of this compound in woodchucks chronically infected with woodchuck hepatitis virus (WHV), a key model for human HBV, provides valuable in-vivo data linking dose to antiviral response.[4]

Daily Oral Dose (mg/kg)Outcome (WHV-Viremia Reduction)
0.5No significant effect
5.010- to 30-fold reduction
10.010- to 200-fold reduction
20.010- to 200-fold reduction
Data synthesized from Cullen JM, et al. (2000).[4]

These results established a minimally effective oral dose of approximately 5 mg/kg/day in this model. Importantly, viremia returned to pre-treatment levels within two weeks of stopping therapy, indicating that the drug suppresses viral replication but does not eradicate the virus, a key finding for planning treatment durations.

Methodologies: Protocols for Preclinical Evaluation

Executing a preclinical pharmacokinetic study requires a robust in-vivo protocol and a validated bioanalytical method. The following represents a standard, self-validating workflow for assessing a compound like this compound.

Experimental Workflow Diagram

G cluster_animal In-Vivo Phase (e.g., Sprague-Dawley Rat) cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis Dosing_IV Group 1: Intravenous (IV) Dose Administration (e.g., 1 mg/kg) Sampling_IV Serial Blood Sampling (e.g., via jugular vein cannula) (0, 5, 15, 30 min; 1, 2, 4, 8, 24 h) Dosing_IV->Sampling_IV Dosing_PO Group 2: Oral (PO) Dose Administration (e.g., 10 mg/kg) Sampling_PO Serial Blood Sampling (e.g., via jugular vein cannula) (0, 15, 30 min; 1, 2, 4, 8, 24 h) Dosing_PO->Sampling_PO Processing Plasma Isolation (Centrifugation) Sampling_IV->Processing Sampling_PO->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification vs. Standard Curve Analysis->Quant Modeling Non-Compartmental Analysis (NCA) using Phoenix WinNonlin Quant->Modeling Params Calculate PK Parameters (AUC, Cmax, Tmax, T½, CL, Vd, F%) Modeling->Params

Caption: Standard preclinical pharmacokinetic study workflow.

Step-by-Step In-Vivo Protocol (Rat Model)

This protocol describes a standard crossover design, a self-validating system where each animal serves as its own control, minimizing biological variability.

  • Animal Model: Male Sprague-Dawley rats (n=5), surgically fitted with jugular vein cannulas for stress-free serial blood sampling.

  • Acclimation: Animals are acclimated for at least 3 days post-surgery.

  • Dosing - Period 1:

    • Fast animals overnight (water ad libitum).

    • Group A (IV): Administer this compound at 1 mg/kg via the cannula. The formulation is typically a solution in a vehicle like 10% DMAc in saline.

    • Group B (PO): Administer this compound at 10 mg/kg via oral gavage. The formulation is typically a suspension in 0.5% methylcellulose.

  • Blood Sampling: Collect blood samples (~150 µL) into K2EDTA tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to harvest plasma. Store plasma at -80°C until analysis.

  • Washout Period: Allow a 7-day washout period for complete drug elimination.

  • Dosing - Period 2 (Crossover):

    • Repeat the fasting procedure.

    • Administer the alternate route to each group (Group A receives PO, Group B receives IV).

    • Repeat the blood sampling and processing steps.

Step-by-Step Bioanalytical Method (LC-MS/MS)

This protocol outlines a robust method for quantifying this compound in plasma, based on standard practices for small-molecule antivirals.

  • Standard Preparation: Prepare calibration standards (e.g., 1 to 2000 ng/mL) and quality control (QC) samples (low, mid, high) by spiking known amounts of this compound into blank rat plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, standard, or QC into a 96-well plate.

    • Add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound) to each well.

    • Mix thoroughly and centrifuge the plate (e.g., 4000 x g for 15 min) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Inject a small volume (e.g., 5 µL) onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from endogenous plasma components.

    • Detect and quantify using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound (m/z 266.1 -> 152.1) would be monitored.[5]

  • Quantification: Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the nominal concentration. Determine the concentrations in unknown samples by interpolation from this curve. The method must be validated according to regulatory guidelines for accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of this compound is characterized by regionally-dependent intestinal absorption, a metabolic reliance on intracellular phosphorylation for activation rather than extensive systemic metabolism, and predominant clearance via renal excretion. Efficacy studies in the woodchuck model have successfully identified effective oral dose ranges for suppressing hepadnavirus replication.

However, a significant gap in the public domain is the lack of comprehensive, comparative pharmacokinetic data (Cmax, AUC, T½, F%) in standard non-rodent (dog) and primate (monkey) models. Such studies are essential for robustly predicting human pharmacokinetics and understanding interspecies differences. Future work should focus on generating this data to build a complete preclinical ADME package, which is critical for guiding any further development of this promising antiviral compound.

References

Methodological & Application

Lobucavir Antiviral Assays: A Detailed Guide to In Vitro Efficacy and Cytotoxicity Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lobucavir (formerly BMS-180194) is a synthetic guanosine nucleoside analog with demonstrated broad-spectrum antiviral activity against several clinically significant viruses, including herpesviruses, hepatitis B virus (HBV), and human cytomegalovirus (CMV).[1] As a member of the cyclobutyl nucleoside analog class, this compound's therapeutic potential stems from its ability to selectively interfere with viral DNA synthesis.[1][2] This document provides a comprehensive overview of the essential in vitro assays required to characterize the antiviral efficacy and cytotoxic profile of this compound, offering detailed protocols and scientific rationale for researchers, virologists, and drug development professionals.

Mechanism of Action: Targeting Viral Replication

This compound exerts its antiviral effect by acting as a competitive inhibitor of viral DNA polymerase.[1] To become active, it must first be phosphorylated intracellularly to its triphosphate form by host cell enzymes.[1][2] This active metabolite, this compound-triphosphate, is then incorporated into the growing viral DNA chain. Unlike obligate chain terminators, this compound is a non-obligate chain terminator. Its incorporation is thought to induce a conformational change in the viral DNA polymerase, effectively halting further DNA elongation two to three nucleotides downstream.[1] This mechanism has been demonstrated against both HBV and CMV.[1][3] For instance, this compound-triphosphate is a potent inhibitor of CMV DNA polymerase with a Ki of 5 nM.[2][4]

Key In Vitro Antiviral Assays for this compound

The evaluation of this compound's antiviral activity relies on a panel of robust and reproducible in vitro assays. The choice of assay depends on the target virus and the specific research question. Here, we detail three fundamental assays: the Plaque Reduction Assay, the Cytopathic Effect (CPE) Inhibition Assay, and the Virus Yield Reduction Assay.

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is considered the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds that inhibit viral replication and spread.[5] This assay measures the reduction in the number of viral plaques—localized areas of cell death—in the presence of the antiviral agent.

Scientific Rationale: Each plaque originates from a single infectious viral particle. By counting the number of plaques at different concentrations of this compound, a dose-response curve can be generated to determine the 50% effective concentration (EC50), the concentration of the drug that reduces the number of plaques by 50%.

dot

Caption: Workflow of the Plaque Reduction Assay.

Detailed Protocol for Plaque Reduction Assay (CMV Example):

  • Cell Preparation: Seed human MRC-5 fibroblasts in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Inoculation: On the day of the assay, aspirate the culture medium and infect the cell monolayers with a dilution of CMV (e.g., AD169 strain) calculated to produce 50-100 plaques per well.

  • Adsorption: Incubate the plates at 37°C for 90 minutes to allow for viral attachment and entry.[5]

  • Compound Addition: Prepare serial dilutions of this compound in an overlay medium (e.g., 0.5% methylcellulose in culture medium). After the adsorption period, remove the viral inoculum and add 1 mL of the this compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 7-10 days, or until plaques are clearly visible.

  • Staining and Counting: Aspirate the overlay medium and fix the cells with 10% formalin. Stain the cell monolayer with a 0.1% crystal violet solution. Wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a widely used method for screening antiviral compounds, particularly for viruses that cause visible damage to host cells.[6] This assay measures the ability of a compound to protect cells from virus-induced CPE.

Scientific Rationale: The health of the cell monolayer is assessed, often through vital staining, after infection in the presence of the antiviral agent. A reduction in CPE indicates antiviral activity. This method is amenable to high-throughput screening.

dot

Caption: Workflow of the CPE Inhibition Assay.

Detailed Protocol for CPE Inhibition Assay (HSV Example):

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include cell control (no virus, no drug) and virus control (virus, no drug) wells.

  • Virus Infection: Infect the cells with a strain of Herpes Simplex Virus (HSV) at a multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within 48-72 hours.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator.

  • CPE Assessment: After the incubation period, assess cell viability. For example, using the neutral red uptake assay, incubate the cells with neutral red solution, followed by washing and solubilization of the dye.[6]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of protection for each this compound concentration relative to the cell and virus controls. Determine the EC50 value from the dose-response curve.

Virus Yield Reduction Assay

This assay provides a quantitative measure of the inhibition of infectious virus particle production.[7] It is a highly sensitive method to determine the antiviral potency of a compound.

Scientific Rationale: Cells are infected with a virus and treated with the antiviral compound. After a single round of replication, the amount of newly produced infectious virus (progeny virus) in the culture supernatant or cell lysate is quantified by titration, typically using a plaque assay or a TCID50 (50% tissue culture infective dose) assay.

dot

Caption: Workflow of the Virus Yield Reduction Assay.

Detailed Protocol for Virus Yield Reduction Assay (HBV Example):

  • Cell Culture: Culture a stable HBV-producing cell line, such as HepG2.2.15, in appropriate maintenance medium.

  • Compound Treatment: Seed the cells in multi-well plates and treat with serial dilutions of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 6-9 days), replacing the medium with fresh this compound-containing medium every 3 days.

  • Sample Collection: Collect the culture supernatants at the end of the incubation period.

  • Quantification of Viral DNA: Extract viral DNA from the supernatants. Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay.

  • Data Analysis: Calculate the percentage of reduction in viral DNA levels for each this compound concentration compared to the untreated control. Determine the EC50 and EC90 (90% effective concentration) values from the dose-response curve.

Cytotoxicity Assessment: Determining the Therapeutic Window

A critical aspect of antiviral drug development is to ensure that the compound's antiviral activity occurs at concentrations that are not toxic to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.[5]

Scientific Rationale: The therapeutic potential of an antiviral drug is often expressed as the Selectivity Index (SI), which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as it signifies a larger window between the concentration required for antiviral efficacy and the concentration that causes cellular toxicity.

dot

Caption: Workflow of the Cytotoxicity Assay.

Detailed Protocol for Cytotoxicity Assay (MTT Method):

  • Cell Seeding: Seed the same cell line used for the antiviral assay (e.g., Vero, MRC-5, HepG2) in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the corresponding antiviral assay.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated cell control. Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration.

Data Summary and Interpretation

The following table summarizes the expected in vitro activity of this compound against key target viruses. It is important to note that these values can vary depending on the specific viral strain, cell line, and assay conditions used.

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Hepatitis B Virus (HBV) HepG2.2.15DNA Reduction2.5 ± 0.85>100>40[3]
Human Cytomegalovirus (CMV) MRC-5Plaque ReductionData not specifiedData not specifiedData not specified
Herpes Simplex Virus (HSV) VeroPlaque Reduction / CPEData not specifiedData not specifiedData not specified

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound's antiviral activity and cytotoxicity. A thorough characterization using these assays is essential for understanding the compound's therapeutic potential and for guiding further preclinical and clinical development. The key to a successful evaluation lies in the careful selection of appropriate cell lines and viral strains, meticulous execution of the experimental procedures, and accurate data analysis. While this compound's development was discontinued, the methodologies described here remain fundamental for the assessment of novel antiviral candidates.[1]

References

Application Notes and Protocols: In Vitro Evaluation of Lobucavir in Hepatitis B Virus Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Lobucavir Against Hepatitis B Virus

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of individuals at risk of developing severe liver pathologies, including cirrhosis and hepatocellular carcinoma.[1] The cornerstone of current antiviral therapy lies in the use of nucleos(t)ide analogs (NAs) that target the viral polymerase, a multi-functional enzyme essential for the replication of the viral genome.[2] this compound (formerly known as BMS-180194 or Cyclobut-G), a cyclobutyl analog of guanosine, emerged as a compound of interest due to its broad-spectrum antiviral activity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound's anti-HBV activity using established cell culture models.

This compound exerts its antiviral effect by acting as a non-obligate chain terminator of the HBV polymerase.[3] To become active, it must first be phosphorylated to its triphosphate form by intracellular enzymes.[3] The triphosphate metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain. This incorporation disrupts the normal process of viral DNA synthesis, thereby inhibiting viral replication. Specifically, this compound triphosphate has been shown to be a potent inhibitor of all three enzymatic activities of the HBV polymerase: priming, reverse transcription (RNA-dependent DNA synthesis), and DNA-dependent DNA synthesis.[3][4]

The selection of an appropriate in vitro model is paramount for the accurate assessment of antiviral compounds. The HepG2.2.15 cell line, a human hepatoblastoma cell line stably transfected with the HBV genome, is a widely accepted and utilized model for screening anti-HBV agents.[5][6][7][8] These cells constitutively produce infectious HBV particles, allowing for the direct measurement of viral replication markers in response to drug treatment.[5][6][7] This application note will focus on protocols utilizing the HepG2.2.15 cell line to determine the efficacy (EC50), cytotoxicity (CC50), and selectivity index (SI) of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound's in vitro activity against Hepatitis B Virus. This data provides a concise overview of its potency and therapeutic window in a cell culture setting.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell Line
This compound 2.5 ± 0.85>50 (Estimated)>20HepG2.2.15
Entecavir (Control) 0.01>100>10000HepG2.2.15

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI indicates a more favorable safety profile.

Experimental Workflows and Methodologies

Overall Experimental Workflow

The evaluation of this compound's anti-HBV activity involves a multi-step process, beginning with cell culture and culminating in data analysis to determine efficacy and cytotoxicity. The workflow is designed to ensure robust and reproducible results.

G cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Compound Treatment cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation A HepG2.2.15 Cell Culture (DMEM, 10% FBS, G418) B Cell Seeding (96-well plates) A->B D Treatment of Cells (Incubation for 6-9 days with media changes) B->D C Serial Dilution of this compound (and control compounds) C->D E Supernatant Collection D->E F Cell Viability Assay (MTT Assay) D->F G HBV DNA Quantification (qPCR) E->G H Antigen Quantification (HBsAg & HBeAg ELISA) E->H I Calculate CC50 F->I J Calculate EC50 G->J H->J K Determine Selectivity Index (SI) I->K J->K

Caption: Workflow for evaluating this compound's anti-HBV activity.

Detailed Experimental Protocols

Cell Culture and Maintenance of HepG2.2.15 Cells

Rationale: The HepG2.2.15 cell line is the cornerstone of this in vitro model.[5][6][7][8] Proper maintenance is crucial to ensure consistent HBV expression and cell health, which are fundamental for reliable and reproducible experimental outcomes. The inclusion of G418 in the culture medium maintains the selective pressure for the integrated HBV genome.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • G418 (Geneticin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 380 µg/mL G418.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of HepG2.2.15 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

  • Routine Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 2-3 x 10^6 cells. A typical split ratio is 1:4 to 1:6 every 3-4 days.

  • Incubation: Maintain the cell cultures in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell viability.[9][10] It measures the metabolic activity of mitochondria, which is an indicator of cell health. This assay is crucial for determining the 50% cytotoxic concentration (CC50) of this compound, which is the concentration that reduces cell viability by 50%.[11] This value is essential for calculating the selectivity index.

Materials:

  • HepG2 cells (parental, non-HBV expressing line) or HepG2.2.15 cells

  • Complete growth medium (without G418 for HepG2 cells)

  • This compound stock solution (in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 or HepG2.2.15 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[11] Incubate for 24 hours at 37°C to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 200 µM.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a cell-free blank (medium only).

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 6-9 days (to match the duration of the antiviral assay) at 37°C in a humidified incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[11]

    • Incubate the plate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

    • Gently mix the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.

Antiviral Activity Assays

Rationale: To determine the efficacy of this compound, it is essential to quantify the reduction in HBV replication. This is achieved by measuring key viral markers in the cell culture supernatant: HBV DNA, Hepatitis B surface antigen (HBsAg), and Hepatitis B e-antigen (HBeAg).[3]

Rationale: Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying viral DNA.[12][13][14] Measuring the amount of HBV DNA in the supernatant of treated cells provides a direct assessment of the inhibition of viral particle release.

Materials:

  • Supernatants from this compound-treated and control HepG2.2.15 cells

  • Viral DNA extraction kit

  • HBV-specific primers and probe for qPCR

  • qPCR master mix

  • Real-time PCR instrument

Protocol:

  • Cell Seeding and Treatment:

    • Seed HepG2.2.15 cells in 24- or 48-well plates at an appropriate density.

    • After 24 hours, treat the cells with serial dilutions of this compound and a positive control (e.g., Entecavir). Include an untreated virus control.

    • Incubate for 6-9 days, with media and compound changes every 2-3 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • Viral DNA Extraction: Extract viral DNA from a defined volume of the supernatant (e.g., 100-200 µL) using a commercial viral DNA extraction kit according to the manufacturer's protocol.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing the appropriate buffer, dNTPs, HBV-specific forward and reverse primers, a fluorescent probe, and Taq polymerase.

    • Add a specific volume of the extracted viral DNA to each well of a qPCR plate.

    • Include a standard curve using a plasmid containing the HBV target sequence at known concentrations.

    • Also include no-template controls.

  • qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with an appropriate thermal cycling protocol.

  • Data Analysis:

    • Generate a standard curve from the known concentrations of the HBV plasmid.

    • Quantify the HBV DNA copy number in each sample by interpolating its Ct value against the standard curve.

    • Calculate the percentage of inhibition of HBV DNA replication for each this compound concentration relative to the untreated control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying viral antigens.[6][15][16][17] HBsAg is a component of the viral envelope, and HBeAg is a marker of active viral replication. Measuring the levels of these antigens in the supernatant provides an additional and complementary method to assess the antiviral activity of this compound.

Materials:

  • Supernatants from this compound-treated and control HepG2.2.15 cells

  • Commercially available HBsAg and HBeAg ELISA kits

  • Microplate reader

Protocol:

  • Sample Preparation: Use the same cell culture supernatants collected for the qPCR assay. Dilute the supernatants as necessary to fall within the linear range of the ELISA kit.

  • ELISA Procedure: Perform the HBsAg and HBeAg ELISAs according to the manufacturer's instructions provided with the commercial kits.[6][15][16][17] This typically involves the following steps:

    • Adding standards, controls, and samples to the antibody-coated microplate wells.

    • Incubating the plate to allow for antigen binding.

    • Washing the wells to remove unbound material.

    • Adding a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubating and washing again.

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve for each antigen using the provided standards.

    • Calculate the concentration of HBsAg and HBeAg in each sample based on the standard curve.

    • Calculate the percentage of inhibition of antigen secretion for each this compound concentration relative to the untreated control.

    • Determine the EC50 values for HBsAg and HBeAg inhibition by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Visualizing this compound's Inhibition of HBV Polymerase

This compound's mechanism of action is centered on its ability to interfere with the HBV polymerase, a key enzyme in the viral replication cycle. The following diagram illustrates the proposed mechanism.

G cluster_activation Intracellular Activation cluster_inhibition Inhibition of HBV Polymerase cluster_process Normal Replication This compound This compound (Guanosine Analog) Enzymes Cellular Kinases This compound->Enzymes Phosphorylation Lobucavir_TP This compound Triphosphate (Active Form) HBV_Polymerase HBV Polymerase Lobucavir_TP->HBV_Polymerase Competitive Inhibition Enzymes->Lobucavir_TP DNA_synthesis Nascent HBV DNA HBV_Polymerase->DNA_synthesis Incorporation HBV_Polymerase->DNA_synthesis Chain Termination pgRNA pregenomic RNA (Template) pgRNA->HBV_Polymerase dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase

Caption: Proposed mechanism of action of this compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of both positive and negative controls in each assay is critical for ensuring the reliability of the results.

  • Positive Control (e.g., Entecavir): A known potent inhibitor of HBV replication should be included in every antiviral assay. The EC50 value obtained for the positive control should be consistent with historical data, thereby validating the assay's performance.

  • Vehicle Control: This control, containing the solvent used to dissolve the test compound, ensures that the solvent itself does not have any antiviral or cytotoxic effects.

  • Untreated Control: This provides the baseline for viral replication and cell viability, against which the effects of the test compound are measured.

  • Reproducibility: All experiments should be performed in triplicate and repeated at least three independent times to ensure the reproducibility of the findings.

By adhering to these principles, researchers can have a high degree of confidence in the data generated from the in vitro evaluation of this compound.

Conclusion

These application notes provide a comprehensive framework for the in vitro evaluation of this compound's anti-HBV activity. The detailed protocols for cell culture, cytotoxicity assays, and antiviral activity assays, coupled with the underlying scientific rationale, will enable researchers to generate robust and reliable data. While this compound's clinical development was halted, its potent in vitro activity and unique mechanism of action make it a valuable tool for HBV research and a reference compound for the development of new nucleos(t)ide analog inhibitors.

References

Application Notes & Protocols: Utilizing Lobucavir for in Vitro Herpesvirus Replication Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Herpesviruses constitute a large family of double-stranded DNA viruses responsible for a wide spectrum of human and animal diseases. The development of effective antiviral agents is paramount for managing these infections. Lobucavir (formerly BMS-180194) is a synthetic carbocyclic guanosine nucleoside analog that has demonstrated broad-spectrum activity against various herpesviruses.[1] As a guanine analog, its mechanism of action relies on the targeted disruption of viral DNA synthesis, making it a valuable tool for virological research.[1][2]

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the effective use of this compound in herpesvirus replication studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.

Mechanism of Action of this compound

Understanding the molecular mechanism of this compound is crucial for designing and interpreting antiviral assays. Like many nucleoside analogs, this compound is a prodrug that must be metabolically activated within the host cell to exert its antiviral effect.

  • Cellular Uptake and Phosphorylation: this compound enters both virus-infected and uninfected host cells.[3][4] Inside the cell, it undergoes a series of phosphorylations by host cell and, in some cases, viral kinases to be converted into its active triphosphate form, this compound-triphosphate (LBV-TP).[1][2][3] For herpes simplex virus (HSV), the initial phosphorylation is efficiently carried out by the virus-encoded thymidine kinase (TK), which concentrates the active metabolite in infected cells.[3][4][5] However, this compound's activity against viruses like human cytomegalovirus (HCMV) can occur in the absence of viral-specific kinases, indicating that host cell enzymes are also capable of this activation.[3]

  • Inhibition of Viral DNA Polymerase: The active LBV-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1][6]

  • Chain Termination: Upon incorporation into the growing viral DNA strand, this compound acts as a non-obligate chain terminator.[1] Unlike obligate chain terminators that lack a 3'-hydroxyl group, this compound's structure is thought to induce a conformational change that hinders the polymerase from adding subsequent nucleotides, effectively halting viral genome replication.[1]

lobucavir_moa cluster_cell Host Cell LBV This compound (LBV) LBV_MP LBV-Monophosphate LBV->LBV_MP Phosphorylation (Viral/Cellular Kinases) LBV_DP LBV-Diphosphate LBV_MP->LBV_DP Cellular Kinases LBV_TP This compound-Triphosphate (Active) LBV_DP->LBV_TP Cellular Kinases vPOL Viral DNA Polymerase LBV_TP->vPOL Competitively Inhibits vDNA Viral DNA Replication vPOL->vDNA Mediates Inhibition REPLICATION HALTED vPOL->Inhibition Incorporates LBV-TP dGTP dGTP (Natural Substrate) dGTP->vPOL Entry Entry->LBV Cellular Uptake

Caption: Mechanism of action of this compound in a herpesvirus-infected cell.

Part 1: Preliminary Assays - Cytotoxicity Evaluation

Before assessing antiviral activity, it is imperative to determine the cytotoxicity of this compound in the chosen host cell line. This establishes a therapeutic window, ensuring that any observed reduction in viral replication is due to specific antiviral effects and not simply cell death. The 50% cytotoxic concentration (CC50) is the standard metric derived from this assay.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]

Materials:

  • Host cells (e.g., Vero, A549, MRC-5)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO or PBS)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: The day before the assay, seed host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours (e.g., 1-2 x 10^4 cells/well in 100 µL of medium).

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common range to test is from 0.1 µM to 1000 µM.

  • Treatment: After 24 hours, carefully remove the old medium from the cells. Add 100 µL of the prepared this compound dilutions to the wells.

    • Controls (in triplicate):

      • Cell Control (100% Viability): Cells treated with medium containing the same concentration of solvent (e.g., DMSO) as the highest drug concentration.

      • Blank Control (0% Viability): Wells with medium only (no cells).

  • Incubation: Incubate the plate for a duration that matches the intended antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the cell control:

      • % Viability = (Absorbance_Treated / Absorbance_CellControl) * 100

    • Plot the % Viability against the log of this compound concentration and use non-linear regression analysis to determine the CC50 value.

Part 2: Core Antiviral Efficacy Assays

With the non-toxic concentration range of this compound established, its direct effect on herpesvirus replication can be quantified. The Plaque Reduction Assay is the gold standard for determining the 50% inhibitory concentration (IC50).

Protocol 2: Plaque Reduction Assay (PRA)

The PRA quantifies the number of infectious virus particles, or plaque-forming units (PFU), in the presence of an antiviral compound.[10] A semi-solid overlay is used to restrict virus spread, ensuring that each visible plaque originates from a single infectious virion.[10][11]

Materials:

  • Confluent host cells in 6-well or 12-well plates[11][12]

  • Herpesvirus stock of known titer (e.g., HSV-1, HSV-2)

  • This compound dilutions (prepared in culture medium, based on CC50 results)

  • Overlay medium (e.g., 1:1 mixture of 2X medium and 1.0% carboxymethylcellulose or methylcellulose)[11][12]

  • Crystal Violet staining solution (e.g., 0.5-1% crystal violet in 20-50% ethanol)[11]

Procedure:

  • Cell Preparation: Seed host cells in 6-well or 12-well plates to achieve a 90-100% confluent monolayer on the day of infection.[12][13]

  • Virus Infection: Dilute the virus stock to a concentration that will yield 50-100 plaques per well. Remove the culture medium from the cells and infect the monolayers with the virus dilution (e.g., 200-400 µL per well for a 6-well plate).[11]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells. Gently rock the plates every 15-20 minutes to ensure even distribution.[11]

  • Treatment and Overlay: After adsorption, remove the virus inoculum. Wash the monolayer once with PBS. Add the overlay medium containing the various non-toxic concentrations of this compound.

    • Controls (in triplicate):

      • Virus Control (0% Inhibition): Infected cells with overlay medium containing no drug.

      • Cell Control (No Plaques): Uninfected cells with overlay medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until clear plaques are visible.

  • Fixation and Staining:

    • Remove the overlay medium.

    • Fix the cells by adding ice-cold 100% methanol or 4% paraformaldehyde for 20 minutes.[10]

    • Remove the fixative and stain the cells with Crystal Violet solution for 10-30 minutes at room temperature.[11]

  • Plaque Counting: Gently wash the plates with tap water to remove excess stain and allow them to air dry.[11] Count the plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each this compound concentration:

      • % Inhibition = 100 - [(Plaques_Treated / Plaques_VirusControl) * 100]

    • Plot the % Inhibition against the log of this compound concentration and use non-linear regression to calculate the IC50 value.

pra_workflow A 1. Seed Host Cells (e.g., Vero) in multi-well plates. Achieve 90-100% confluency. B 2. Infect Monolayer with diluted herpesvirus (50-100 PFU/well). A->B C 3. Adsorption Phase Incubate 1-2 hours at 37°C. Allows virus to enter cells. B->C D 4. Add Overlay Medium containing serial dilutions of this compound. Include Virus & Cell Controls. C->D E 5. Incubate 2-4 days at 37°C. Plaques form. D->E F 6. Fix & Stain Remove overlay, fix cells (e.g., Methanol), and stain with Crystal Violet. E->F G 7. Count Plaques Visualize and count clear zones (plaques) in each well. F->G H 8. Calculate IC50 Plot % Inhibition vs. [this compound] to determine the 50% inhibitory concentration. G->H

Caption: Standard workflow for a Plaque Reduction Assay (PRA).

Protocol 3: Quantitative PCR (qPCR) for Viral Genome Quantification

While PRA measures infectious virus, qPCR can be used to quantify the total number of viral genomes, providing a different and often more rapid measure of antiviral activity. This assay measures the ability of this compound to inhibit the synthesis of viral DNA.

Materials:

  • Cells and virus prepared as in the PRA (can be done in parallel or separately).

  • This compound dilutions.

  • DNA extraction kit.

  • qPCR primers and probe specific to a conserved herpesvirus gene (e.g., DNA polymerase, glycoprotein B).[14]

  • qPCR master mix.

  • Real-time PCR instrument.

  • Standard curve material (plasmid containing the target gene sequence).[15]

Procedure:

  • Setup: Seed cells in a multi-well plate, infect with virus, and treat with this compound dilutions as described in the PRA (steps 1-4, but without the viscous overlay; use regular culture medium).

  • Incubation: Incubate for 24-48 hours.

  • DNA Extraction:

    • Harvest total DNA from the cells (and supernatant if desired). A common method is to lyse the cells and use a commercial silica column-based DNA extraction kit.[16]

    • Elute the DNA in a fixed volume.

  • qPCR Reaction:

    • Set up the qPCR reaction in a 96-well PCR plate. For each sample, mix the extracted DNA, specific primers/probe, and qPCR master mix.[17]

    • Include a standard curve using serial dilutions of the control plasmid to allow for absolute quantification of viral copy number.[15]

    • Controls: Include no-template controls (NTC) and DNA from uninfected cells.

  • Thermal Cycling: Run the plate on a real-time PCR instrument using an appropriate thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation and annealing/extension).[17]

  • Data Analysis:

    • Generate a standard curve by plotting the cycle threshold (Ct) values against the log of the known copy numbers.

    • Use the standard curve to determine the viral genome copy number in each sample.

    • Calculate the percentage inhibition of DNA replication for each this compound concentration relative to the virus control.

    • Determine the IC50 by plotting % inhibition against the log of this compound concentration.

Data Interpretation and Presentation

Effective antiviral research requires the integration of cytotoxicity and efficacy data. This is achieved by calculating the Selectivity Index (SI), a critical measure of a compound's therapeutic potential.

Selectivity Index (SI) = CC50 / IC50

A higher SI value indicates greater selectivity of the drug for the virus-infected cell over the uninfected host cell, suggesting a more favorable safety and efficacy profile. An SI > 10 is generally considered promising for a potential antiviral candidate.

Table 1: Example Data Summary for this compound against HSV-1 in Vero Cells

Assay TypeEndpointThis compound ConcentrationResult
Cytotoxicity Cell Viability (CC50)0.1 - 1000 µM450 µM
Antiviral Efficacy Plaque Reduction (IC50)0.01 - 10 µM0.5 µM
Antiviral Efficacy qPCR (IC50)0.01 - 10 µM0.4 µM
Calculated Value Selectivity Index (SI) (CC50 / IC50_PRA)900

Note: The values presented in this table are for illustrative purposes only and may not reflect actual experimental data.

References

Application Note: Quantitative Analysis of Lobucavir Triphosphate in Cellular Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework and a detailed protocol for the quantification of lobucavir triphosphate (LBV-TP), the active antiviral metabolite of this compound, in cultured cells. This compound, a guanosine nucleoside analog, requires intracellular phosphorylation to its triphosphate form to exert its inhibitory effect on viral DNA polymerases.[1] Therefore, quantifying the intracellular concentration of LBV-TP is critical for understanding its pharmacodynamics and efficacy in preclinical drug development. This guide outlines a robust and sensitive method employing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). It covers the entire workflow, from cell culture and harvesting to the specifics of sample extraction, chromatographic separation, mass spectrometric detection, and method validation, adhering to the principles of scientific integrity and established bioanalytical guidelines.

Introduction: The Scientific Imperative

This compound is a potent antiviral agent with a broad spectrum of activity against various viruses, including herpesviruses and hepatitis B virus.[1] Its mechanism of action is contingent upon its intracellular conversion to the active triphosphate metabolite, this compound triphosphate (LBV-TP).[1] This conversion is mediated by host cellular enzymes. LBV-TP then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1]

The efficiency of this phosphorylation cascade directly impacts the antiviral potency of the drug. Consequently, a precise and accurate measurement of intracellular LBV-TP levels is paramount for:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating intracellular drug concentration with antiviral activity.

  • Mechanism of Action Studies: Confirming the intracellular activation of the parent drug.

  • Drug Interaction Studies: Assessing the impact of co-administered drugs on the phosphorylation of this compound.

  • Preclinical Candidate Selection: Comparing the intracellular activation of different antiviral nucleoside analogs.

This document provides researchers, scientists, and drug development professionals with a detailed protocol to achieve reliable quantification of LBV-TP, ensuring data integrity through a self-validating system grounded in established bioanalytical principles.

The Intracellular Journey of this compound

The conversion of this compound to its active triphosphate form is a multi-step enzymatic process that occurs within the host cell. This pathway is a critical determinant of the drug's efficacy.

lobucavir_phosphorylation cluster_cell Host Cell This compound This compound LBV-MP LBV-MP This compound->LBV-MP Cellular Kinases LBV-DP LBV-DP LBV-MP->LBV-DP Cellular Kinases LBV-TP LBV-TP LBV-DP->LBV-TP Cellular Kinases Viral_DNA_Polymerase Viral_DNA_Polymerase LBV-TP->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition Viral_DNA_Polymerase->Inhibition

Figure 1: Intracellular Phosphorylation of this compound. this compound enters the host cell and is sequentially phosphorylated by cellular kinases to its monophosphate (LBV-MP), diphosphate (LBV-DP), and finally the active triphosphate (LBV-TP) form, which inhibits viral DNA polymerase.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the analysis of LBV-TP in cultured cells (e.g., HepG2, Vero, or other relevant cell lines).

Materials and Reagents
  • This compound reference standard (commercially available).

  • This compound triphosphate (LBV-TP) reference standard (if available; if not, quantification will be based on the this compound standard curve with appropriate validation). Note: The synthesis of LBV-TP has been described in the literature, often for in vitro assays.[2]

  • Stable isotope-labeled internal standard (IS): Adenosine-13C10,15N5 5'-triphosphate (13C10,15N5-ATP) or a similar commercially available labeled nucleoside triphosphate is recommended for optimal accuracy.[3]

  • HPLC-grade acetonitrile, methanol, and water.

  • Ammonium hydroxide and ammonium acetate, or other ion-pairing agents like dimethylhexylamine (DMHA) or triethylamine (TEA) and hexafluoroisopropanol (HFIP).[4][5]

  • Cell culture medium, fetal bovine serum, and other cell culture reagents.

  • Phosphate-buffered saline (PBS), ice-cold.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow Cell_Culture 1. Cell Culture & Treatment Harvesting 2. Cell Harvesting & Counting Cell_Culture->Harvesting Extraction 3. Intracellular Extraction Harvesting->Extraction Analysis 4. HPLC-MS/MS Analysis Extraction->Analysis Quantification 5. Data Processing & Quantification Analysis->Quantification

Figure 2: Overall Experimental Workflow. A streamlined process from cell culture to final data analysis for the quantification of this compound triphosphate.

Detailed Methodologies

Step 1: Cell Culture and Treatment

  • Culture the desired cell line to approximately 80-90% confluency in appropriate culture vessels (e.g., 6-well plates or T-75 flasks).

  • Treat the cells with the desired concentrations of this compound for the specified duration. Include untreated control wells.

Step 2: Cell Harvesting and Counting

  • Aspirate the culture medium and immediately wash the cells twice with ice-cold PBS to remove any extracellular drug.

  • For adherent cells, add trypsin and incubate briefly to detach the cells. Neutralize the trypsin with culture medium. For suspension cells, proceed directly to the next step.

  • Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.

  • Take an aliquot for cell counting (e.g., using a hemocytometer or an automated cell counter) to normalize the final LBV-TP concentration to the cell number.

  • Centrifuge the remaining cell suspension again and discard the supernatant completely. The cell pellet is now ready for extraction.

Step 3: Intracellular Extraction (Acetonitrile Precipitation) Rationale: Extraction with organic solvents like acetonitrile or methanol is often preferred over acid extraction for phosphorylated species as it can offer better stability for the triphosphate moiety.[2][6]

  • To the cell pellet (from a known number of cells, e.g., 1-5 x 106), add 200 µL of ice-cold extraction solvent (80% acetonitrile in water) containing the internal standard (e.g., 50 nM 13C10,15N5-ATP).

  • Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully transfer the supernatant, which contains the intracellular metabolites, to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Rationale: An ion-pair reversed-phase HPLC method is described here, as it is a widely used and effective technique for retaining and separating highly polar analytes like nucleoside triphosphates.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable alternative.[3]

Parameter Recommended Setting
HPLC System UHPLC system capable of high-pressure gradients
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Dimethylhexylamine (DMHA) in water, pH adjusted to 7.0 with formic acid
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0% B for 2 min, 0-50% B over 8 min, hold at 50% B for 2 min, return to 0% B and re-equilibrate
Injection Volume 5-10 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage Optimized for the specific instrument (e.g., 3.0 kV)
Source Temp. Optimized for the specific instrument (e.g., 150°C)
Desolvation Temp. Optimized for the specific instrument (e.g., 400°C)

Table 1: HPLC-MS/MS Parameters. These are starting parameters and should be optimized for the specific instrument and column used.

Mass Spectrometry Detection

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions (Q1/Q3) for LBV-TP and the internal standard need to be determined.

  • This compound (C11H15N5O3): Molecular Weight = 265.27 g/mol .[7][8][9]

  • This compound Triphosphate (LBV-TP): The molecular weight will be 265.27 + (3 * 79.98) = 505.21 g/mol . The precursor ion (Q1) in negative mode ([M-H]-) will be m/z 504.2.

  • Proposed MRM Transitions: The fragmentation of nucleoside triphosphates in negative mode typically involves the loss of phosphate groups. The most common and stable product ion often corresponds to the monophosphate or the purine/pyrimidine base.

Analyte Precursor Ion (Q1, [M-H]-) Proposed Product Ion (Q3) Collision Energy (eV)
This compound-TP 504.2406.2 ([M-H-PO3]-) or 150.1 (Guanine base)Requires empirical optimization
13C10,15N5-ATP (IS) 520.0422.0 ([M-H-PO3]-) or 149.0 (Adenine base)Requires empirical optimization

Table 2: Proposed MRM Transitions. The optimal product ions and collision energies must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be validated to ensure its reliability. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10][11][12]

Preparation of Standards and Quality Controls
  • Calibration Curve Standards: Prepare a stock solution of this compound (or LBV-TP if available) in a suitable solvent. Serially dilute this stock to create a series of calibration standards (e.g., 8-10 non-zero concentrations) covering the expected concentration range in cell lysates.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution of the analyte.

  • Matrix Matching: To mimic the analytical conditions of the actual samples, calibration standards and QCs should be prepared in a blank cell matrix (i.e., lysate from untreated cells processed using the same extraction procedure).

Validation Parameters
Parameter Acceptance Criteria Rationale
Linearity Correlation coefficient (r2) ≥ 0.99Demonstrates a proportional relationship between concentration and instrument response.
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ)Measures the closeness of the determined value to the true value.
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)Assesses the reproducibility of the method (both within a run and between days).
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.Ensures that other cellular components do not affect the quantification.
Matrix Effect Assessed to ensure that the cell matrix does not suppress or enhance the ionization of the analyte.Critical for accuracy in complex biological samples.
Stability Analyte should be stable under various conditions (e.g., bench-top, freeze-thaw, long-term storage).Ensures sample integrity from collection to analysis.

Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria. Based on FDA guidance on bioanalytical method validation.[10][11][12]

Data Analysis and Reporting

  • Integrate the peak areas for LBV-TP and the internal standard in each sample, standard, and QC.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the standards using a weighted (e.g., 1/x2) linear regression.

  • Determine the concentration of LBV-TP in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the final concentration to the number of cells used for the extraction (e.g., report as pmol/106 cells).

Conclusion

This application note provides a robust and scientifically grounded framework for the quantitative analysis of this compound triphosphate in cellular matrices. By combining an optimized sample extraction procedure with a sensitive and selective HPLC-MS/MS method, researchers can obtain reliable data on the intracellular activation of this compound. Adherence to the described validation principles will ensure the integrity and trustworthiness of the generated data, which is essential for advancing the understanding and development of this and other nucleoside analog antiviral drugs.

References

Application Note & Protocol: A Comprehensive Guide to the Preclinical Evaluation of Lobucavir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lobucavir (BMS-180194) is a synthetic guanosine nucleoside analog with demonstrated broad-spectrum antiviral activity against herpesviruses and hepatitis B virus (HBV).[1][2] As a prodrug, this compound undergoes intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor of viral DNA polymerase, ultimately terminating viral DNA replication.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for the preclinical in vitro and in vivo evaluation of this compound. The protocols herein are designed to rigorously assess the compound's potency, selectivity, mechanism of action, and preliminary efficacy in established animal models, adhering to the principles of scientific integrity and regulatory expectations for preclinical development.[4][5][6]

Part 1: In Vitro Efficacy & Cytotoxicity Assessment

The initial phase of preclinical testing aims to quantify the antiviral potency of this compound against a panel of target viruses and to assess its toxicity profile in host cells.[4] The key metrics derived from these studies are the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the Selectivity Index (SI), which is the ratio of CC₅₀ to EC₅₀. A high SI value is a primary indicator of a promising antiviral candidate.

Overall In Vitro Workflow

The following diagram outlines the sequential workflow for determining the in vitro profile of this compound.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assays cluster_2 Phase 3: Analysis prep_cells Cell Line Propagation (e.g., Vero, MRC-5, HepG2) cytotoxicity Cytotoxicity Assay (CC₅₀) (e.g., MTT Assay) prep_cells->cytotoxicity antiviral Antiviral Assay (EC₅₀) (e.g., Plaque Reduction) prep_cells->antiviral prep_virus Virus Stock Preparation & Titration (PFU/mL) prep_virus->antiviral prep_drug This compound Stock Solution & Serial Dilutions prep_drug->cytotoxicity prep_drug->antiviral data_analysis Data Analysis (Dose-Response Curves) cytotoxicity->data_analysis antiviral->data_analysis si_calc Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) data_analysis->si_calc

Caption: High-level workflow for in vitro evaluation of this compound.

Protocol 1.1: Cell Line and Virus Propagation

Rationale: The choice of cell lines is critical and must be permissive to robust viral replication. For herpesviruses like Herpes Simplex Virus (HSV), Vero (African green monkey kidney) cells are a standard.[7] For cytomegalovirus (CMV), human fibroblast cell lines like MRC-5 are preferred. For Hepatitis B Virus (HBV), hepatoma cell lines such as HepG2 or Huh7, particularly those engineered to express the HBV entry receptor NTCP, are required for infection studies.[8][9]

Materials:

  • Selected cell lines (e.g., Vero, HepG2-NTCP)

  • Complete growth medium (e.g., DMEM or MEM with 5-10% FBS)

  • Virus strains (e.g., HSV-1 [KOS strain], HSV-2 [G strain], HBV genotype D)

  • Standard cell culture equipment

Procedure:

  • Cell Culture: Maintain cell lines according to supplier recommendations. Passage cells before they reach 100% confluency to ensure they remain in the logarithmic growth phase.

  • Virus Stock Preparation: Infect a confluent monolayer of the appropriate host cells at a low multiplicity of infection (MOI) of ~0.01.

  • Incubate until 80-90% of the cells exhibit cytopathic effect (CPE).

  • Harvest the cells and medium, and subject them to three freeze-thaw cycles to release viral particles.

  • Centrifuge at low speed to pellet cell debris. Collect the supernatant containing the virus stock.

  • Virus Titration (Plaque Assay): Aliquot the virus stock and determine the titer (in Plaque Forming Units per milliliter, PFU/mL) using a standard plaque assay protocol.[10][11] This is essential for ensuring a consistent viral dose in subsequent antiviral assays. Store aliquots at -80°C.

Protocol 1.2: Cytotoxicity Assay (CC₅₀ Determination)

Rationale: The MTT assay is a reliable, colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability.[12][13] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Log-phase host cells

  • This compound serial dilutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed 1x10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare 2-fold serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the wells in triplicate. Include "cells only" (no drug) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the percentage of viability against the drug concentration and use non-linear regression analysis to determine the CC₅₀ value.

Protocol 1.3: Antiviral Efficacy Assay (EC₅₀ by Plaque Reduction)

Rationale: The Plaque Reduction Neutralization Test (PRNT) is the gold standard for quantifying the inhibition of lytic viruses.[15] It directly measures the ability of a compound to prevent the formation of plaques, where each plaque originates from a single infectious virus particle.[16]

Materials:

  • 24-well plates seeded with confluent host cells

  • Virus stock of known titer

  • This compound serial dilutions

  • Overlay medium (e.g., growth medium containing 1% methylcellulose or Avicel)[10][17]

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 1% crystal violet in 50% ethanol)[18]

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer within 24 hours.

  • Infection: Prepare serial dilutions of this compound. Pre-incubate the virus (at a concentration calculated to produce 50-100 plaques/well) with the drug dilutions for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-drug mixture in triplicate. Include "virus only" (no drug) and "cells only" (no virus) controls.

  • Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.[18]

  • Overlay: Aspirate the inoculum and add 1 mL of overlay medium containing the corresponding concentration of this compound to each well. The viscous overlay restricts virus spread to adjacent cells, ensuring the formation of distinct plaques.[10]

  • Incubation: Incubate the plates at 37°C for 2-4 days, or until clear plaques are visible in the "virus only" control wells.

  • Fixation and Staining: Aspirate the overlay medium. Fix the cells with formalin for 20 minutes. Stain the fixed monolayers with crystal violet for 15 minutes, then gently wash with water and air dry.[18]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the "virus only" control. Plot the percentage of inhibition against drug concentration and use non-linear regression to determine the EC₅₀.

Data Summary and Interpretation

Summarize the results in a table for clear comparison.

Virus TargetCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
HSV-1Veroe.g., 0.5e.g., >100>200
HSV-2Veroe.g., 0.8e.g., >100>125
CMVMRC-5e.g., 2.1e.g., >100>47
HBVHepG2-NTCPe.g., 0.1e.g., >100>1000

Interpretation: A high SI value (typically >10) suggests that the compound's antiviral activity occurs at concentrations well below those that cause host cell toxicity, indicating a favorable therapeutic window.

Part 2: Mechanistic Studies

To confirm that this compound acts as expected, mechanistic assays are employed.

Mechanism of Action Pathway

This compound, a guanine analog, must be activated intracellularly.[1] In herpesvirus-infected cells, this is initiated by a viral-specific thymidine kinase, followed by cellular kinases, to form the active penciclovir triphosphate.[19][20] This active form competitively inhibits the viral DNA polymerase, halting viral genome replication.[21][22]

cluster_0 Extracellular cluster_1 Intracellular (Infected Host Cell) Lobucavir_ext This compound Lobucavir_int This compound Lobucavir_ext->Lobucavir_int Cellular Uptake P_MP Penciclovir Monophosphate Lobucavir_int->P_MP Viral Thymidine Kinase (Herpesviruses) or Cellular Kinases (HBV) P_DP Penciclovir Diphosphate P_MP->P_DP Cellular Kinases P_TP Penciclovir Triphosphate (Active Form) P_DP->P_TP Cellular Kinases P_TP->Inhibition vDNA_Polymerase Viral DNA Polymerase Replication Viral DNA Replication vDNA_Polymerase->Replication Inhibition->vDNA_Polymerase

Caption: Activation pathway and mechanism of action of this compound.

Protocol 2.1: Time-of-Addition Assay

Rationale: This assay helps pinpoint the specific stage of the viral lifecycle that is inhibited by the drug.[23][24] By adding the compound at different time points relative to infection, one can distinguish between inhibition of early events (entry), middle events (replication), or late events (assembly/release).[25] For a DNA polymerase inhibitor like this compound, activity should be lost if the drug is added after DNA replication has already occurred.

Procedure:

  • Seed host cells in a 96-well plate to achieve confluency.

  • Synchronize infection by inoculating all wells with the virus (e.g., MOI of 1) and incubating for 1 hour at 4°C to allow binding but not entry.

  • Wash the cells to remove unbound virus and add warm medium to start the infection (Time 0).

  • Add a high concentration of this compound (e.g., 10x EC₅₀) to different sets of wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10 hours).

  • Include a "no drug" control and reference inhibitors for early (e.g., entry inhibitor) and late (e.g., protease inhibitor) stages, if available.

  • After a single replication cycle is complete (e.g., 24 hours), quantify the viral yield from each well using a plaque assay or qPCR.

  • Data Analysis: Plot the viral yield against the time of drug addition. The point at which the drug loses its inhibitory effect indicates the end of the time window during which its target is active. For this compound, this should correspond to the viral DNA synthesis phase.

Part 3: In Vivo Preclinical Models

Rationale: In vivo models are essential to evaluate a drug's efficacy and safety in a complex biological system.[26] For HSV, murine and guinea pig models are well-established.[27][28] The guinea pig model is particularly valuable for studying recurrent genital herpes, as it mimics the human disease course, including spontaneous reactivation.[28][29] For HBV, mouse models with humanized livers are the gold standard for studying viral replication and response to therapy.[30][31]

In Vivo Experimental Workflow

cluster_0 Setup cluster_1 Experiment cluster_2 Monitoring & Endpoints acclimatize Animal Acclimatization grouping Randomization into Treatment Groups acclimatize->grouping infection Viral Challenge (e.g., Cutaneous, Intravaginal) grouping->infection treatment Initiate Treatment (this compound vs. Vehicle vs. Positive Control) infection->treatment monitor Daily Monitoring (Lesion Scores, Weight, Survival) treatment->monitor sampling Sample Collection (Tissues, Blood) monitor->sampling analysis Endpoint Analysis (Viral Load, Histopathology) sampling->analysis

Caption: General workflow for in vivo antiviral efficacy studies.

Protocol 3.1: Murine Cutaneous HSV-1 Infection Model

Rationale: This acute infection model is useful for assessing the ability of a topically or systemically administered drug to control primary viral replication and disease progression.

Materials:

  • 6-week-old female BALB/c mice

  • HSV-1 stock

  • This compound formulation (e.g., for oral gavage or topical cream)

  • Vehicle control, positive control (e.g., Acyclovir)

  • Anesthetic, hair clippers, scarification tool (e.g., 27-gauge needle)

Procedure:

  • Animal Preparation: Anesthetize mice and shave a small area on their flank. Create minor skin abrasions by making light cross-hatch scratches with a needle.

  • Infection: Apply a 10 µL droplet of HSV-1 (e.g., 1x10⁶ PFU) to the scarified area and rub gently.

  • Grouping and Treatment: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 10 mg/kg, oral gavage, twice daily)

    • Group 3: this compound (e.g., 50 mg/kg, oral gavage, twice daily)

    • Group 4: Positive Control (e.g., Acyclovir, 25 mg/kg, oral gavage, twice daily)

  • Initiate treatment 24 hours post-infection and continue for 5-7 days.

  • Monitoring: Monitor mice daily for 14-21 days. Record body weight, survival, and lesion scores using a standardized scale (e.g., 0=no lesion, 1=redness, 2=vesicles, 3=ulceration, 4=necrosis).

  • Endpoint Analysis:

    • Viral Load: On day 4 post-infection, euthanize a subset of mice from each group. Harvest skin and dorsal root ganglia. Determine viral titers via plaque assay or qPCR.

    • Survival Analysis: Plot survival curves (Kaplan-Meier) and compare between groups using a log-rank test.

    • Lesion Score Analysis: Compare mean lesion scores over time between groups.

Conclusion

The experimental designs and protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound. By systematically determining the in vitro potency and selectivity, elucidating the mechanism of action, and confirming efficacy in relevant in vivo models, researchers can generate the comprehensive data package necessary to support further development of this compound as a potential therapeutic agent for herpesvirus and HBV infections.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lobucavir Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with Lobucavir. This guide provides expert-driven solutions to the common yet critical challenge of this compound's limited solubility in aqueous solutions for in vitro applications. As a potent guanine nucleoside analog, ensuring its complete dissolution is fundamental to achieving accurate, reproducible, and meaningful experimental outcomes.[1][2] This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively.

The Core Challenge: Why this compound Solubility Matters

This compound is an antiviral compound that functions by interfering with viral DNA polymerase.[1][3] Like many nucleoside analogs, its chemical structure lends itself to poor aqueous solubility.[4][5] This physical characteristic can introduce significant artifacts into experimental data, including:

  • Inaccurate Potency Measurement: If this compound is not fully dissolved, the effective concentration in your assay is lower than the nominal concentration, leading to an overestimation of the IC50 or EC50 values.

  • High Experimental Variability: Inconsistent solubilization between experiments is a major source of poor reproducibility.

  • Compound Precipitation: The drug can precipitate out of the aqueous cell culture medium during incubation, which not only affects the drug concentration but can also cause cellular stress or direct toxicity, confounding the results.

This guide provides a systematic approach to diagnose and resolve these solubility-related issues.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the preparation and use of this compound solutions in a practical question-and-answer format.

Q1: I've just prepared my stock solution of this compound in my chosen solvent, and it appears cloudy. Can I still use it?

Answer: No. A cloudy solution or one with visible particulate matter indicates that the compound is not fully dissolved. Using this stock will lead to inaccurate dosing and unreliable results. The first step is to address the solubilization of this primary stock.

Troubleshooting Protocol:

  • Solvent Confirmation: The recommended primary solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound is 100% Dimethyl Sulfoxide (DMSO).[6] Ensure you are not using an aqueous buffer or a diluted solvent for the initial stock preparation.

  • Apply Gentle Heat: Place the vial in a 37°C water bath for 10-15 minutes. The modest increase in temperature can significantly improve the dissolution kinetics. Avoid high temperatures, which could risk degrading the compound.

  • Mechanical Agitation: After warming, vortex the solution vigorously for 30-60 seconds. If particles persist, brief sonication in an ultrasonic water bath can be effective at breaking down compound aggregates.

  • Re-evaluation: If the solution is still not clear, consider lowering the stock concentration. It is better to work with a lower, fully dissolved stock concentration than a higher, partially dissolved one.

G

Q2: My DMSO stock is perfectly clear, but when I dilute it into my cell culture medium, it becomes cloudy or forms a precipitate. What is happening?

Answer: This phenomenon is known as antisolvent precipitation. This compound is soluble in the organic DMSO but crashes out when introduced to the aqueous environment of your buffer or medium. It is also critical to keep the final concentration of DMSO in your in vitro assay low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Mitigation Strategies:

  • Serial Dilution: Instead of a single large dilution step, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, vortex immediately and vigorously, and then add this intermediate dilution to the final volume. This gradual solvent exchange can sometimes keep the compound in solution.

  • Incorporate a Solubilizer: For many cell-based assays, the inclusion of a biocompatible solubilizing agent can be highly effective. The use of solid dispersion techniques with polymers is a common strategy to enhance the solubility of poorly soluble antiviral drugs.[7][8][9]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While cell culture media are buffered, ensure the pH of your final solution is optimal for both your cells and compound solubility.

Q3: How do I determine the maximum concentration of this compound I can reliably use in my aqueous cell-based assay?

Answer: You must experimentally determine the kinetic solubility of this compound in your specific assay medium. This value represents the concentration at which the compound begins to precipitate when diluted from a DMSO stock. Working at or below this concentration is key to generating reliable data.

Protocol: Determining Kinetic Solubility via Turbidimetry

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Dispense your exact cell culture medium (including serum, if used) into the wells of a 96-well clear-bottom plate.

  • Dilution Series: Create a dilution series of this compound directly in the medium. For example, for a final DMSO concentration of 0.5%, add 0.5 µL of your 10 mM DMSO stock to 99.5 µL of medium to get a 50 µM solution. Perform serial dilutions from there. Include a vehicle control well (medium + 0.5% DMSO).

  • Incubation: Seal the plate and shake it at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Measure the absorbance (optical density) of each well on a plate reader at a wavelength where the compound does not absorb, typically between 500-650 nm. An increase in absorbance relative to the vehicle control indicates light scattering from insoluble particles.

  • Analysis: The concentration at which a sharp increase in absorbance is detected is the kinetic solubility limit. You should choose a maximum working concentration that is safely below this limit.

Data Presentation: Example Kinetic Solubility Data

Final this compound Conc. (µM)Final DMSO Conc. (%)Absorbance @ 600 nm (AU)Result
0 (Vehicle)0.5%0.045Clear
50.5%0.048Clear
100.5%0.051Clear
200.5%0.065Clear
400.5%0.150Precipitation Onset
800.5%0.475Heavy Precipitate

Part 2: Advanced Solubilization Strategy: Complexation

When higher concentrations are essential, or precipitation remains an issue, advanced formulation techniques such as complexation can be employed.

Using Cyclodextrins to Form Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, effectively acting as a carrier to increase their overall aqueous solubility.[7]

Mechanism of Action: Solubilization via Encapsulation

The hydrophobic this compound molecule partitions into the non-polar interior of the cyclodextrin, while the polar exterior of the cyclodextrin remains readily soluble in the aqueous medium. This forms a stable, water-soluble "inclusion complex."

G

Final Recommendations

  • Stock Solution Best Practices: Use 100% DMSO for your primary stock. Ensure it is fully dissolved, using gentle heat and agitation if necessary, before making any dilutions.

  • Know Your Limit: Always determine the kinetic solubility of this compound in your specific in vitro system. Do not assume solubility data from one buffer applies to another.

  • Control Everything: When using any additive, such as a surfactant or cyclodextrin, you MUST include a vehicle control containing the same concentration of that additive to ensure it does not independently affect your experimental outcome.

  • Document Meticulously: Record your exact solubilization protocol, including solvent, concentrations, temperature, and agitation methods, in your lab notebook. This is crucial for reproducibility.

By applying these principles and protocols, you can confidently overcome the solubility challenges of this compound, leading to more accurate and reliable data in your antiviral research.

References

Technical Support Center: Optimizing Lobucavir Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Lobucavir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing this compound dosage for your cell culture experiments. As a nucleoside analog with a complex history, understanding its properties and the nuances of its application in vitro is critical for generating reliable and reproducible data.

Introduction to this compound

This compound (formerly BMS-180194) is a guanine nucleoside analog that has demonstrated broad-spectrum antiviral activity.[1] Its mechanism of action involves the inhibition of viral DNA polymerase.[1] To become active, this compound must be phosphorylated to its triphosphate form by intracellular enzymes.[1] This active form then interferes with viral DNA replication.[1][2]

This compound has shown inhibitory effects against a range of viruses, including:

  • Hepatitis B Virus (HBV)[1]

  • Herpesviruses (including Herpes Simplex Virus, HSV)[1][3]

  • Human Cytomegalovirus (HCMV)[1][2]

  • Human Immunodeficiency Virus (HIV)[1]

It is important to note that the clinical development of this compound was discontinued due to an observed increased risk of cancer with long-term use in animal studies.[1] This information underscores the importance of careful dose selection and cytotoxicity assessment in your in vitro experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when designing experiments with this compound.

Q1: Where should I start with determining the right concentration of this compound for my experiments?

  • For Cytotoxicity (CC50): It is advisable to test a broad range of concentrations, for instance, from 0.1 µM to 100 µM, to establish the toxicity profile in your chosen cell line.[4]

  • For Antiviral Efficacy (EC50): The effective concentration will be virus and cell-type dependent. Based on historical data for similar nucleoside analogs, a starting range of 0.01 µM to 10 µM is a reasonable starting point for efficacy studies.

Q2: How do I prepare a stock solution of this compound?

A2: this compound is often supplied as a powder. Due to its chemical nature as a nucleoside analog, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[4]

  • Protocol 1: Preparation of this compound Stock Solution provides a detailed, step-by-step methodology for this process.

  • Important Consideration: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound dose) in your experiments.

Q3: What cell lines are appropriate for studying this compound's activity?

A3: The choice of cell line is dictated by the virus you are studying.

  • For Hepatitis B Virus (HBV): HepG2 2.2.15 cells, which are a human hepatoblastoma cell line that constitutively expresses HBV, have been used in studies with this compound.

  • For Herpes Simplex Virus (HSV): Vero cells (African green monkey kidney epithelial cells) are a standard and highly permissive cell line for HSV plaque assays.

  • For Human Cytomegalovirus (HCMV): Human foreskin fibroblasts (HFFs) or other human fibroblast cell lines are commonly used for propagating and testing anti-HCMV compounds.[5]

Q4: What are the critical parameters to assess the suitability of a this compound dose?

A4: The primary metric for evaluating the therapeutic window of an antiviral compound in vitro is the Selectivity Index (SI) . The SI is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, meaning the compound is effective against the virus at concentrations well below those that are toxic to the host cells. Generally, an SI value of 10 or greater is considered indicative of promising antiviral activity.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molar Mass: 265.27 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Calibrated precision balance

  • Sterile, filtered pipette tips

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 2.6527 mg of this compound in 1 mL of DMSO.

    • Calculation: 265.27 g/mol * 0.010 mol/L = 2.6527 g/L = 2.6527 mg/mL

  • Weighing: Carefully weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolving: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if solubility is an issue.

  • Sterilization: While not always necessary for DMSO stocks, if you have concerns about sterility, you can filter the solution through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of your this compound stock solution in complete cell culture medium. The final concentrations should span a wide range (e.g., 0.1 µM to 100 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the CC50 value.

Protocol 3: Determination of Antiviral Efficacy (EC50) by Plaque Reduction Assay (for HSV)

This assay is a gold standard for quantifying the effect of an antiviral compound on lytic viruses like HSV.

Materials:

  • Vero cells

  • Complete cell culture medium

  • Herpes Simplex Virus (HSV) stock of known titer

  • 6-well or 12-well cell culture plates

  • This compound stock solution

  • Overlay medium (e.g., medium containing 1% methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a dilution of HSV calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment: Prepare serial dilutions of this compound in the overlay medium. The concentration range should bracket the expected EC50.

  • Overlay: After the adsorption period, remove the virus inoculum and add the this compound-containing overlay medium to the cells.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Staining: Fix the cells (e.g., with methanol) and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no drug). Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the EC50 value.

Data Presentation

ParameterDescriptionHow to DetermineImportance
CC50 50% Cytotoxic ConcentrationMTT or LDH AssayDefines the concentration at which this compound is toxic to the host cells.
EC50 50% Effective ConcentrationVirus-specific efficacy assay (e.g., Plaque Reduction, Yield Reduction, qPCR)Defines the concentration at which this compound inhibits viral replication by 50%.
SI Selectivity Index (CC50/EC50)Calculated from CC50 and EC50 valuesA key indicator of the therapeutic window of the compound in vitro.

Known Antiviral Activity of this compound (from literature):

VirusCell LineReported EC50/ActivityReference
Hepatitis B Virus (HBV)HepG2 2.2.15Showed antiviral activity, but this was diminished with short-term (≤ 48h) exposure.[Link to relevant study if available]
Human Cytomegalovirus (HCMV)Human FibroblastsInhibited viral DNA synthesis to a degree comparable to ganciclovir.[2][5][2][5]
Herpes Simplex Virus (HSV)Not specifiedBroad-spectrum activity reported.[1][3][1][3]

Note: Specific EC50 and CC50 values for this compound are not consistently reported in recent literature. It is imperative that researchers determine these values in their specific experimental systems.

Visualizing Experimental Workflows

Caption: Workflow for Determining the Optimal this compound Dosage.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Precipitation of this compound in culture medium - Poor aqueous solubility.- Exceeding the solubility limit when diluting from DMSO stock.- Ensure the final DMSO concentration is consistent across all treatments and controls.- Prepare intermediate dilutions in serum-containing medium, as serum proteins can aid solubility.- Warm the medium to 37°C before adding the this compound stock solution.
High Cytotoxicity at Low Concentrations - Cell line is particularly sensitive to nucleoside analogs.- Error in stock solution concentration calculation.- Re-verify stock solution calculations and preparation.- Perform cytotoxicity assays on multiple cell lines to check for cell-type specific toxicity.- Lower the starting concentration range in your CC50 assay.
No or Low Antiviral Activity - The specific viral strain is resistant.- Insufficient incubation time for the drug to take effect.- Degradation of the compound.- Verify the antiviral activity of a positive control compound.- Increase the incubation time with this compound. As a nucleoside analog, its effect is dependent on cell division and viral replication.- Prepare fresh stock solutions and dilutions for each experiment.
Inconsistent Results Between Experiments - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Freeze-thaw cycles of the stock solution.- Standardize cell seeding density and ensure consistent confluency.- Strictly adhere to incubation times for both drug treatment and assay steps.- Use fresh aliquots of the stock solution for each experiment.

Caption: Decision-Making Tree for Troubleshooting this compound Experiments.

References

Technical Support Center: Troubleshooting Lobucavir Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Lobucavir in their in vitro studies. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges related to cytotoxicity observed in cell lines. As a guanine nucleoside analog, this compound's primary mechanism of action involves the inhibition of viral DNA polymerase after intracellular phosphorylation. However, off-target effects can lead to cellular toxicity, which can confound experimental results. This document provides a logical framework for identifying and mitigating these cytotoxic effects.

Part 1: Understanding this compound's Mechanism and Potential for Cytotoxicity

This compound is a guanine analog that acts as an antiviral agent by interfering with viral DNA polymerase.[1] For it to be active, it must be phosphorylated to its triphosphate form within the cell.[1] This active form then competes with the natural nucleotide, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand. This compound acts as a non-obligate chain terminator, meaning that after its incorporation, it is thought to induce a conformational change that hinders the polymerase's activity a few nucleotides downstream.[1]

The primary concern with nucleoside analogs like this compound is their potential to interact with host cell polymerases, particularly mitochondrial DNA polymerase gamma (Polγ).[2][3] Inhibition of Polγ can lead to mitochondrial DNA depletion, impaired oxidative phosphorylation, and ultimately, cellular toxicity.[4][5] This is a well-documented mechanism of toxicity for many nucleoside reverse transcriptase inhibitors (NRTIs).[5] While specific studies on this compound's direct interaction with Polγ are not extensively available in public literature, it is a primary suspect in any observed in vitro cytotoxicity.

Long-term administration of this compound was associated with carcinogenicity in mice, which led to the discontinuation of its clinical development.[1][6] While the mechanisms of acute in vitro cytotoxicity may differ from those of long-term in vivo carcinogenicity, this finding underscores the compound's potential to disrupt cellular processes.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during in vitro experiments with this compound.

I. Issues Related to Compound Preparation and Handling

Q1: My untreated control cells look fine, but as soon as I add this compound, even at low concentrations, I see significant cell death. What could be wrong with my compound stock?

A1: This is a common issue that often points to problems with the compound's solubility or the solvent's toxicity.

  • Solubility Issues: this compound has moderate water solubility. If you are preparing your stock solution in an aqueous buffer and see any precipitation, the actual concentration will be lower than calculated, and the precipitate can be toxic to cells.

    • Troubleshooting Steps:

      • Switch to DMSO: For most non-aqueous soluble compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.

      • Ensure Complete Dissolution: Visually inspect your stock solution for any particulate matter. If necessary, gentle warming (to 37°C) or brief sonication can aid in solubilization.

      • Proper Storage: Store your DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles, which can degrade the compound. DMSO is hygroscopic (absorbs water from the air), and moisture can cause the compound to precipitate over time.

  • Solvent Toxicity: While DMSO is widely used, it can be toxic to cells at higher concentrations. The final concentration of DMSO in your cell culture medium should ideally be kept below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).

    • Troubleshooting Steps:

      • Calculate Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture wells after adding your this compound dilution.

      • Include a Vehicle Control: This is a critical experimental control. Treat a set of cells with the same volume of DMSO (diluted in media) as you are adding with your highest concentration of this compound. If you see cytotoxicity in the vehicle control, you need to reduce the final DMSO concentration.

      • Perform a DMSO Toxicity Curve: To determine the tolerance of your specific cell line, run a dose-response experiment with varying concentrations of DMSO (e.g., 0.05% to 1.0%).

Q2: I'm seeing inconsistent results between experiments, even when using the same concentrations of this compound. What could be the cause?

A2: Inter-experimental variability can be frustrating and often points to subtle inconsistencies in protocol execution.

  • Compound Stability: this compound, like many small molecules, may have limited stability in aqueous solutions. If you prepare your working dilutions in cell culture media and let them sit for an extended period before adding them to the cells, the compound could be degrading.

    • Troubleshooting Steps:

      • Prepare Fresh Dilutions: Always prepare your working dilutions of this compound immediately before adding them to your cells.

      • Minimize Freeze-Thaw Cycles: As mentioned above, aliquot your DMSO stock to avoid repeated freezing and thawing.

  • Cell Culture Conditions: The health and state of your cells are paramount for reproducible results.

    • Troubleshooting Steps:

      • Consistent Cell Density: Ensure you are seeding the same number of cells for each experiment. Overly confluent or sparse cultures will respond differently to cytotoxic agents.

      • Logarithmic Growth Phase: Use cells that are in the logarithmic (log) phase of growth. Cells that are over-confluent or have been in culture for too long may be stressed and more susceptible to drug-induced toxicity.

      • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination. Mycoplasma can alter cellular metabolism and response to drugs.

II. Differentiating Cytotoxicity Mechanisms

Q3: I am observing a dose-dependent decrease in cell viability. How can I determine if this compound is inducing apoptosis or necrosis in my cell line?

A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of cytotoxicity. High concentrations of a compound that induces apoptosis at lower concentrations can often lead to necrosis.

  • Morphological Assessment:

    • Apoptosis: Look for cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.

    • Necrosis: Characterized by cell swelling, vacuolation, and loss of membrane integrity leading to cell lysis.

  • Biochemical Assays:

    • Apoptosis Assays:

      • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.

      • Annexin V Staining: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. Co-stain with a viability dye like propidium iodide (PI) or DAPI to distinguish early apoptotic (Annexin V positive, PI/DAPI negative) from late apoptotic/necrotic cells (Annexin V positive, PI/DAPI positive).

    • Necrosis Assays:

      • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.

      • Propidium Iodide (PI) or Trypan Blue Staining: These dyes are excluded by live cells with intact membranes but can enter and stain necrotic cells.

Q4: My results suggest mitochondrial toxicity. How can I confirm this?

A4: Given that nucleoside analogs are known to affect mitochondria, this is a likely mechanism of this compound's cytotoxicity.

  • Mitochondrial Membrane Potential (ΔΨm) Assays: A hallmark of early apoptosis and mitochondrial dysfunction is the dissipation of the mitochondrial membrane potential. Use fluorescent dyes like JC-1 or TMRE to assess changes in ΔΨm.

  • Mitochondrial DNA (mtDNA) Quantification: Assess for mtDNA depletion using quantitative PCR (qPCR). Compare the ratio of a mitochondrial gene to a nuclear gene in treated versus untreated cells over time.

  • Reactive Oxygen Species (ROS) Measurement: Mitochondrial dysfunction can lead to increased production of ROS. Use fluorescent probes like DCFDA or MitoSOX to measure cellular or mitochondrial ROS levels, respectively.

Part 3: Experimental Protocols and Data Interpretation

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound

This protocol uses a standard MTT assay to measure cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your DMSO stock. Also, prepare a 2X vehicle control containing the same concentration of DMSO as your highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and vehicle control to the appropriate wells. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration: (% Viability) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

    • Plot the % Viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the CC50 value.

Parameter Recommendation Rationale
Cell Seeding Density Empirically determine for your cell line.Too low density may lead to poor signal; too high can result in overgrowth and nutrient depletion, causing non-specific cell death.
Final DMSO Concentration < 0.5% (ideally < 0.1%)To avoid solvent-induced cytotoxicity.
Incubation Time 24, 48, and 72 hoursCytotoxic effects can be time-dependent.
Controls Untreated, Vehicle (DMSO), and Blank (media only)Essential for accurate data interpretation.
Protocol 2: Annexin V/PI Staining for Apoptosis/Necrosis

This protocol uses flow cytometry to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Grow and treat your cells with this compound at various concentrations (including a vehicle control) for the desired time in 6-well plates.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or a non-enzymatic dissociation solution.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer immediately.

Data Interpretation:

  • Live cells: Annexin V negative, PI negative

  • Early apoptotic cells: Annexin V positive, PI negative

  • Late apoptotic/necrotic cells: Annexin V positive, PI positive

  • Necrotic cells: Annexin V negative, PI positive (this population may be small as they can lose membrane integrity quickly)

Part 4: Visualizing the Troubleshooting Workflow and Mechanisms

Troubleshooting Workflow for this compound Cytotoxicity

A High Cytotoxicity Observed B Check Compound & Solvent A->B C Is Vehicle Control Toxic? B->C D Reduce Final DMSO Concentration C->D Yes E Check Stock Solution for Precipitate C->E No J Optimize Experimental Conditions D->J F Re-dissolve (Warm/Sonicate) or Prepare Fresh Stock E->F Yes G Investigate Mechanism of Cytotoxicity E->G No F->J H Apoptosis vs. Necrosis Assays (Annexin V/PI, LDH) G->H I Mitochondrial Toxicity Assays (ΔΨm, mtDNA, ROS) G->I N Refined Experiment H->N I->N K Titrate Cell Seeding Density J->K L Confirm Log Phase Growth J->L M Test for Mycoplasma J->M K->N L->N M->N

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

Proposed Mechanism of Nucleoside Analog-Induced Cytotoxicity

cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Nucleus cluster_3 Cellular Outcome This compound This compound (extracellular) Lobucavir_intra This compound (intracellular) This compound->Lobucavir_intra Nucleoside Transporters Lobucavir_TP This compound-TP (active form) Lobucavir_intra->Lobucavir_TP Cellular Kinases Polg DNA Polymerase γ (Polγ) Lobucavir_TP->Polg Inhibition mtDNA mtDNA Replication Lobucavir_TP->mtDNA Incorporation & Chain Termination nDNA_Polymerase Nuclear DNA Polymerases Lobucavir_TP->nDNA_Polymerase Lower Affinity (Potential Off-Target) nDNA Nuclear DNA Replication Lobucavir_TP->nDNA Incorporation Polg->mtDNA mtDNA_depletion mtDNA Depletion mtDNA->mtDNA_depletion ROS ↑ ROS mtDNA_depletion->ROS MMP ↓ ΔΨm mtDNA_depletion->MMP Apoptosis Apoptosis MMP->Apoptosis Caspase Activation nDNA_Polymerase->nDNA DNA_damage DNA Damage nDNA->DNA_damage DNA_damage->Apoptosis p53 Activation

References

Technical Support Center: Optimizing the Phosphorylation of Lobucavir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Lobucavir, a potent guanosine nucleoside analog, has demonstrated significant antiviral activity against a range of viruses, including herpesviruses and hepadnaviruses.[1][2] Its mechanism of action is contingent upon its intracellular conversion to the active triphosphate form, this compound-triphosphate (this compound-TP). This active metabolite functions as a competitive inhibitor of viral DNA polymerase, effectively terminating viral replication.[1][3] However, the therapeutic efficacy of this compound, like many nucleoside analogs, is critically dependent on the efficiency of its intracellular phosphorylation cascade.[4][5] Inefficient phosphorylation is a common rate-limiting step that can lead to suboptimal antiviral potency in cellular assays.[6][7]

This technical guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound phosphorylation. It provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you diagnose bottlenecks and enhance the phosphorylation efficiency in your experimental systems.

Section 1: The this compound Activation Pathway

For this compound to exert its antiviral effect, it must undergo a sequential three-step phosphorylation process, catalyzed by host cellular kinases (and in some cases, viral kinases).[8][9] Understanding this pathway is the first step in troubleshooting experimental challenges.

  • Monophosphorylation (Rate-Limiting Step): this compound is first converted to this compound-monophosphate (LBV-MP). This initial step is often the most significant bottleneck in the activation cascade for nucleoside analogs.[9][10] As a guanosine analog, this reaction is primarily catalyzed by the cellular enzyme deoxyguanosine kinase (dGK) .[11]

  • Diphosphorylation: LBV-MP is subsequently converted to this compound-diphosphate (LBV-DP) by nucleoside monophosphate kinases, such as guanylate kinase (GMPK) .[12][13]

  • Triphosphorylation: Finally, LBV-DP is converted to the active this compound-triphosphate (LBV-TP) by nucleoside diphosphate kinases (NDPKs) , which have broad substrate specificity.[12][14]

The efficiency of this entire process dictates the intracellular concentration of the active drug and, consequently, its antiviral potency.

Lobucavir_Phosphorylation_Pathway cluster_cell Intracellular Space cluster_action Mechanism of Action This compound This compound LBV_MP This compound-MP This compound->LBV_MP  deoxyguanosine kinase (dGK) (Rate-Limiting Step) LBV_DP This compound-DP LBV_MP->LBV_DP  guanylate kinase (GMPK) LBV_TP This compound-TP (Active) LBV_DP->LBV_TP  nucleoside diphosphate  kinases (NDPKs) Viral_Polymerase Viral DNA Polymerase LBV_TP->Viral_Polymerase Inhibition

Caption: The intracellular three-step phosphorylation cascade of this compound.

Section 2: Troubleshooting Guide: Low Phosphorylation Efficiency

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Q1: My results show low overall antiviral activity and poor intracellular accumulation of phosphorylated this compound metabolites. What are the most likely causes?

A1: Low accumulation of total phosphorylated forms points to an issue at the very beginning of the activation pathway. The primary suspects are:

  • Inefficient Initial Phosphorylation: This is the most common bottleneck. The cellular kinase responsible, likely deoxyguanosine kinase (dGK), may have a low affinity for this compound compared to its natural substrate, deoxyguanosine.[15] The expression level or activity of dGK in your chosen cell line might also be insufficient.

  • Poor Cellular Uptake: While less common for many nucleosides, this compound may not be efficiently transported into the cell. This can be assessed by measuring the intracellular concentration of the parent (unphosphorylated) this compound.

  • Rapid Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching the necessary intracellular concentration for phosphorylation.[7]

  • Degradation or Dephosphorylation: Cellular enzymes, particularly 5'-nucleotidases, can counteract the phosphorylation process by removing the phosphate group from LBV-MP, converting it back to the inactive parent drug.[9]

Q2: How can I experimentally determine which phosphorylation step is the rate-limiting bottleneck in my cell model?

A2: The most direct method is to quantify the intracellular concentrations of this compound and each of its phosphorylated metabolites (LBV-MP, LBV-DP, and LBV-TP) over a time course. This is best accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and specificity.[10][16]

  • Interpretation:

    • High this compound, Low LBV-MP: Indicates a bottleneck at the first phosphorylation step (catalyzed by dGK).

    • High LBV-MP, Low LBV-DP/LBV-TP: Suggests the second step (catalyzed by GMPK) is rate-limiting.

    • High LBV-DP, Low LBV-TP: Points to an issue with the final phosphorylation step (catalyzed by NDPKs), though this is less common due to the broad specificity of these enzymes.

Q3: I observe significant variability in this compound's potency and phosphorylation efficiency across different cell lines. Why does this happen?

A3: This is an expected phenomenon driven by the differential expression of the required cellular kinases.[9]

  • Causality: The expression and activity of deoxyribonucleoside kinases like dGK and TK2 are highly dependent on the cell type and its proliferative state.[9] For instance, kinase levels are often higher in rapidly dividing cancer cell lines compared to primary cells or non-proliferating cells. Mitochondrial content can also influence the activity of certain kinases like TK2.

  • Recommended Action:

    • Quantify Kinase Expression: Use quantitative PCR (qPCR) or Western blotting to measure the mRNA and protein levels of key kinases (especially dGK) in your panel of cell lines.

    • Baseline Kinase Activity Assay: Perform an in vitro kinase assay using cell lysates to directly measure the ability of each cell line to phosphorylate this compound or a known substrate for dGK. This provides a functional correlate to the expression data.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can viral kinases phosphorylate this compound?

A1: Yes, depending on the virus. For Herpes Simplex Virus (HSV), the viral thymidine kinase (HSV-TK) is known to phosphorylate this compound, contributing to its activation.[1] However, for other viruses like Human Cytomegalovirus (HCMV), this compound phosphorylation occurs efficiently even in the absence of viral factors, indicating that cellular kinases are sufficient for its activation.[1][3] This is a critical consideration when designing your experiments, as the antiviral effect in an HSV model may be influenced by both viral and cellular kinases, whereas in an HCMV model, it relies solely on the host cell machinery.

Q2: Are there advanced strategies to bypass the inefficient first phosphorylation step?

A2: Yes. A highly effective strategy in drug development is the use of nucleotide prodrugs . These are chemically modified versions of the nucleoside monophosphate that can cross the cell membrane.[7] Once inside the cell, the protecting groups are cleaved by intracellular enzymes, releasing the monophosphate form directly. This approach effectively bypasses the often inefficient and rate-limiting first phosphorylation step.[17] Phosphoramidate prodrugs (e.g., ProTides) are a well-established example of this technology.

Q3: What are the standard methods to quantitatively assess this compound phosphorylation in an in vitro setting?

A3: There are two primary approaches:

  • Whole-Cell Assays: This involves treating intact cells with this compound and then lysing them to extract and quantify the intracellular metabolites. The gold-standard analytical method is LC-MS/MS due to its superior sensitivity and ability to distinguish between the parent drug and its various phosphorylated forms.[10][16] HPLC with UV detection can also be used but may lack the required sensitivity for low-level metabolites.[18]

  • Recombinant Enzyme Assays: These assays use purified, recombinant kinases (e.g., dGK) to measure the phosphorylation of this compound in a cell-free system.[8] This allows for the determination of key kinetic parameters (Km, Vmax) and is invaluable for understanding the direct interaction between the drug and a specific enzyme. Detection can be achieved through various means, including radiometric assays (using ³²P-ATP) or non-radiometric HPLC or luciferase-based methods.[8]

Q4: Can competition with endogenous nucleosides impact the phosphorylation of this compound?

A4: Absolutely. Cellular kinases have natural substrates (e.g., deoxyguanosine for dGK). This compound must compete with these endogenous nucleosides for the enzyme's active site.[5][6] High intracellular pools of deoxyguanosine can competitively inhibit the phosphorylation of this compound. This competition extends to the active form as well; this compound-TP must compete with dGTP for the active site of the viral DNA polymerase. The relative concentrations of the drug and its natural counterparts are therefore a key determinant of overall efficacy.

Section 4: Key Experimental Protocols

Protocol 1: Quantification of Intracellular this compound Metabolites by LC-MS/MS

This protocol provides a workflow for measuring the intracellular accumulation of this compound and its phosphorylated forms.

LCMS_Workflow start 1. Cell Seeding & Culture (e.g., 2x10^6 cells/well in a 6-well plate) treat 2. This compound Treatment (Specific concentration and time course) start->treat harvest 3. Cell Harvesting - Aspirate media - Wash 2x with ice-cold PBS treat->harvest lyse 4. Metabolite Extraction - Add 500 µL of ice-cold 70% Methanol - Scrape cells and collect lysate harvest->lyse centrifuge 5. Protein Precipitation - Vortex lysate vigorously - Centrifuge at 14,000 x g for 10 min at 4°C lyse->centrifuge analyze 6. Sample Analysis - Transfer supernatant to new tube - Evaporate to dryness - Reconstitute in mobile phase centrifuge->analyze lcms 7. LC-MS/MS Quantification (Using validated standards for LBV, MP, DP, TP) analyze->lcms

Caption: Workflow for intracellular metabolite analysis by LC-MS/MS.

Step-by-Step Methodology:

  • Cell Culture: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 2 x 10⁶ cells per well of a 6-well plate). Allow cells to adhere overnight.

  • Drug Incubation: Treat cells with the desired concentration of this compound for a specified time course (e.g., 2, 8, 24 hours). Include untreated wells as a negative control.

  • Harvesting: At each time point, rapidly aspirate the culture medium. Immediately wash the cell monolayer twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Metabolite Extraction: After the final wash, add 500 µL of ice-cold 70% methanol to each well to lyse the cells and quench enzymatic activity. Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate on ice for 20 minutes. Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Preparation: Carefully transfer the supernatant to a new tube. Dry the extract completely using a vacuum concentrator. Reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis: Inject the prepared sample onto a validated LC-MS/MS system. Use an appropriate chromatography method (e.g., ion-pair reversed-phase) to separate this compound, LBV-MP, LBV-DP, and LBV-TP. Quantify each analyte against a standard curve prepared with authentic reference compounds. Normalize the data to the cell count or total protein concentration from a parallel well.

Protocol 2: In Vitro dGK Kinase Assay

This protocol assesses the ability of recombinant deoxyguanosine kinase (dGK) to phosphorylate this compound.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer. A typical reaction mixture (50 µL total volume) contains:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Dithiothreitol (DTT)

    • Recombinant human dGK (e.g., 50-100 ng)

    • This compound (variable concentrations, e.g., 0.1 to 100 µM)

  • Initiation and Incubation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding ATP. Incubate at 37°C for a set period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by heating at 95°C for 5 minutes.

  • Analysis: Centrifuge the terminated reaction to pellet the denatured enzyme. Analyze the supernatant by HPLC to quantify the formation of LBV-MP.

  • Data Analysis: Calculate the rate of reaction (pmol of LBV-MP formed/min/mg of enzyme). By varying the substrate concentration, you can determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Section 5: Data Interpretation

Proper analysis of quantitative data is essential for diagnosing phosphorylation issues. The table below presents a hypothetical scenario comparing two cell lines after 24 hours of treatment with 10 µM this compound.

AnalyteCell Line A (pmol/10⁶ cells)Cell Line B (pmol/10⁶ cells)Interpretation
This compound (Parent) 5.245.8Cell Line B shows significantly higher intracellular parent drug, suggesting poor conversion.
This compound-MP 25.61.1Cell Line A efficiently produces the monophosphate, while Cell Line B does not. This strongly points to a bottleneck at the first phosphorylation step in Cell Line B.
This compound-DP 18.3< 0.1Consistent with the LBV-MP data, subsequent metabolites are absent in Cell Line B.
This compound-TP (Active) 35.1< 0.1The lack of the active triphosphate form in Cell Line B explains its likely resistance to this compound's antiviral effects.
Conclusion Efficient phosphorylation cascade.Severe defect in the initial monophosphorylation step. Likely due to low dGK expression or activity.

References

Lobucavir Technical Support Center: Stability Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Lobucavir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Here, we move beyond simple protocols to explain the causality behind experimental observations and provide self-validating systems to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound and how should I store it?

This compound is a guanine nucleoside analog and, like many compounds in this class, its stability is influenced by factors such as pH, temperature, and light.[1][2] As a solid, this compound is generally stable when stored in a cool, dark, and dry place. For research use, it is often supplied as a crystalline powder.[3]

Stock Solutions:

  • Solvent Choice: The choice of solvent can impact stability. While specific solubility data for this compound in various organic solvents is not extensively detailed in public literature, DMSO is a common choice for creating high-concentration stock solutions of nucleoside analogs. However, be aware that DMSO can be hygroscopic and may affect long-term stability. For aqueous buffers, solubility and stability will be pH-dependent.

  • Storage Conditions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C for long-term stability. For short-term use, refrigerated conditions (2-8°C) may be acceptable, but this should be validated for your specific solvent and concentration.

Q2: My this compound solution appears to be degrading in my experimental buffer. How does pH affect its stability?

The stability of nucleoside analogs is often highly dependent on pH due to the potential for acid- or base-catalyzed hydrolysis.[4][5]

The "Why":

  • Acidic Conditions: In strongly acidic environments, the glycosidic bond linking the purine base (guanine analog) to the cyclobutyl ring can become susceptible to hydrolysis. This would lead to the cleavage of this compound into its constituent base and sugar-like moiety, rendering it inactive.[6]

  • Alkaline Conditions: In strongly alkaline conditions, other degradation pathways may be initiated, potentially involving the purine ring itself.

Troubleshooting & Recommendations:

  • Optimal pH Range: Aim to work within a pH range of approximately 4.5 to 7.5 for maximum stability, unless your experimental design requires otherwise.

  • Buffer Selection: Choose a buffer system that is appropriate for your desired pH and has minimal reactivity with this compound. Phosphate or HEPES buffers are common choices.

  • Forced Degradation Study: If you must work outside the optimal pH range, it is crucial to perform a forced degradation study to understand the stability of this compound under your specific conditions.[7][8][9] This will help you determine the timeframe within which you can confidently conduct your experiments.

Q3: I need to heat my this compound solution. How does temperature affect its stability?

Elevated temperatures can accelerate degradation reactions. The impact of temperature is often coupled with other factors, particularly pH.[10]

The "Why": Chemical reactions, including degradation, generally proceed faster at higher temperatures. The energy supplied by heating can overcome the activation energy barrier for reactions like hydrolysis.[6] The Arrhenius equation describes this relationship, where the rate constant of a reaction increases with temperature.[4][5]

Troubleshooting & Recommendations:

  • Avoid Excessive Heat: Whenever possible, avoid heating this compound solutions. If a process like heat sterilization is required, consider sterile filtration as an alternative.

  • Kinetic Analysis: If heating is unavoidable, conduct a kinetic study to determine the degradation rate at the required temperature. This involves incubating the solution at the target temperature and taking samples at various time points for analysis by a stability-indicating method like HPLC.[10]

Q4: Should I be concerned about the photostability of this compound?

While specific photostability studies on this compound are not extensively published, many nucleoside analogs can be susceptible to photodegradation.

The "Why": The purine ring system in this compound contains chromophores that can absorb UV light. This absorption of energy can lead to photochemical reactions, resulting in the formation of degradation products.

Troubleshooting & Recommendations:

  • Protect from Light: As a standard precaution for most pharmaceutical compounds, protect this compound in its solid form and in solution from direct light.[9] Use amber vials or wrap containers in aluminum foil.

  • Minimize Exposure: During experimental procedures, minimize the exposure of your samples to ambient and UV light.

Troubleshooting Guide

Issue: I'm observing a loss of this compound in my samples, but the cause is unclear.

This is a common issue that requires a systematic approach to diagnose. Use the following decision tree and workflow to identify the source of degradation.

G A Unexpected this compound Degradation Observed B Review Sample Handling & Storage Procedures A->B C Were stock solutions stored correctly? (-20°C or -80°C, protected from light) B->C Storage D Were samples subjected to repeated freeze-thaw cycles? B->D Handling E Investigate Experimental Conditions C->E Yes M Implement Corrective Actions: - Aliquot stocks - Use fresh solutions - Optimize storage C->M No D->E No D->M Yes F Is the pH of the medium strongly acidic or alkaline? E->F pH G Were samples exposed to high temperatures? E->G Temp H Were samples exposed to direct light for extended periods? E->H Light I Potential Contamination or Matrix Effect E->I Other L Perform Forced Degradation Study F->L Unsure N Implement Corrective Actions: - Adjust pH to 4.5-7.5 - Use appropriate buffer - Run stability check F->N Yes G->L Unsure O Implement Corrective Actions: - Avoid heat; use sterile filtration - Minimize incubation time G->O Yes P Implement Corrective Actions: - Use amber vials - Work under subdued light H->P Yes J Is there evidence of microbial growth? I->J K Are there reactive species in the matrix (e.g., oxidizing agents)? I->K Q Implement Corrective Actions: - Use sterile techniques - Add preservatives if compatible - Analyze matrix components J->Q Yes K->L Unsure K->Q Yes

Caption: Troubleshooting Decision Tree for this compound Degradation.

Protocols for Stability Assessment

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.[7][9]

Objective: To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.

    • Thermal Degradation: Expose the solid drug or solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solution to direct sunlight or a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to a suitable concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.[11][12][13] A typical method would involve a C18 reverse-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[12][14] Detection is typically done using a UV detector at the λmax of this compound.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent drug.

    • Look for the appearance of new peaks, which represent degradation products.

    • Calculate the percentage of degradation.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize/Dilute Samples G->H I Analyze via Stability-Indicating HPLC-UV Method H->I J Evaluate Data: - Parent Drug % - Degradant Peaks I->J

Caption: Experimental Workflow for a Forced Degradation Study.

Data Summary: Expected Stability of Nucleoside Analogs

The following table summarizes the expected stability of a typical nucleoside analog under various stress conditions, based on general knowledge and studies of similar compounds like Tenofovir.[4][5] This should be used as a general guide, and specific results for this compound must be determined experimentally.

Stress ConditionReagent/ParameterIncubation TimeExpected Degradation
Acid Hydrolysis 0.1 M HCl @ 60°C24 hoursSignificant
Base Hydrolysis 0.1 M NaOH @ RT24 hoursModerate to Significant
Neutral Hydrolysis Water @ 60°C24 hoursMinimal to Moderate
Oxidative 3% H₂O₂ @ RT24 hoursVariable, often minimal
Photolytic Direct Sunlight24 hoursPotential for degradation
Thermal (Solid) 80°C48 hoursGenerally stable

References

Lobucavir Off-Target Effects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Lobucavir. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating the off-target effects of this potent antiviral nucleoside analog. While this compound has demonstrated broad-spectrum activity, its complex biological interactions necessitate a nuanced experimental approach.[1] This document moves beyond standard protocols to explain the causal logic behind experimental design, ensuring the integrity and validity of your research findings.

Understanding this compound: On-Target Mechanism vs. Off-Target Profile

This compound (BMS-180194) is a synthetic guanine analog designed to interfere with viral replication.[1] Its intended, or "on-target," mechanism relies on its intracellular phosphorylation to a triphosphate form.[1][2] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation by viral DNA polymerases, leading to the termination of viral DNA synthesis.[1][3]

However, the very mechanism that makes this compound an effective antiviral also creates the potential for unintended, "off-target" interactions with host cellular machinery. These off-target effects are a significant concern in drug development and can lead to toxicity or confounding experimental results.[4][5] The most critical off-target interaction for this compound and similar nucleoside reverse transcriptase inhibitors (NRTIs) is the inhibition of human mitochondrial DNA polymerase gamma (Pol γ).[6][7][8] This interference with mitochondrial DNA maintenance is a primary driver of the compound's toxicity profile.[6]

Data Summary: On-Target vs. Off-Target Profile
FeatureOn-Target Effect (Antiviral)Off-Target Effect (Toxicity)
Target Enzyme Viral DNA Polymerase / Reverse Transcriptase[1][9]Human Mitochondrial DNA Polymerase gamma (Pol γ)[6][8]
Mechanism Competitive inhibition and non-obligate chain termination of viral DNA synthesis.[1][3]Inhibition of mtDNA replication, leading to mtDNA depletion and mitochondrial dysfunction.[6][8]
Desired Outcome Inhibition of viral replication.[2]None.
Adverse Outcome Cellular toxicity, mitochondrial dysfunction, increased ROS, and potential for long-term effects like carcinogenesis.[1][6][10]

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your research in a direct question-and-answer format.

Q1: I'm observing significant cytotoxicity in my cell cultures at concentrations where I expect to see an antiviral effect. Is this normal?

A: This is a common and expected observation with this compound, likely stemming from its primary off-target effect: mitochondrial toxicity .

  • Causality: As a guanine analog, this compound's active triphosphate form can be mistakenly recognized and incorporated by the host cell's mitochondrial DNA polymerase (Pol γ).[6][7] Pol γ is exclusively responsible for replicating the mitochondrial genome (mtDNA).[8] Inhibition of Pol γ disrupts mtDNA maintenance, leading to a decline in mtDNA copy number.[6] Since mtDNA encodes essential components of the electron transport chain, its depletion impairs oxidative phosphorylation, reduces ATP production, increases the generation of reactive oxygen species (ROS), and can ultimately trigger apoptosis.[6][10]

  • Troubleshooting Steps:

    • Establish a Toxicity Baseline: Run a dose-response cytotoxicity assay on uninfected cells to determine the precise concentrations at which this compound induces cell death. This allows you to define a therapeutic window.

    • Measure Mitochondrial-Specific Markers: To confirm mitochondrial toxicity, quantify mtDNA depletion or measure cellular ATP levels (see Protocols 1 & 2). A significant drop in either marker is a strong indicator of off-target Pol γ inhibition.

Q2: My long-term experiments using this compound-treated cells show unexpected phenotypic changes, such as altered growth rates or morphology, even after the virus is cleared. What could be the cause?

A: This phenomenon is highly significant and reflects the very safety concerns that led to the discontinuation of this compound's clinical development.[1] Long-term exposure was associated with carcinogenesis in animal models.[1]

  • Causality: Chronic mitochondrial dysfunction, as described above, is a key driver of genomic instability. The overproduction of ROS can cause damage to nuclear DNA, lipids, and proteins.[6] Furthermore, perturbations in cellular energy metabolism can activate stress-response pathways that may lead to permanent changes in gene expression and cell behavior. This environment of chronic oxidative stress and metabolic dysregulation can contribute to malignant transformation over time.

  • Troubleshooting Steps:

    • Limit Exposure Duration: Whenever possible, design experiments with the shortest possible exposure to this compound.

    • Incorporate "Washout" Periods: Include recovery periods in your experimental design where the drug is removed from the culture medium to assess the reversibility of any observed effects.[11]

    • Monitor for Genomic Instability: For long-term studies, consider incorporating assays to assess DNA damage (e.g., comet assay) or chromosomal abnormalities.

Q3: How can I design my experiments to confidently distinguish between a true antiviral effect and non-specific cytotoxicity?

A: This is the central challenge when working with compounds that have known off-target toxicities. A self-validating experimental design with rigorous controls is essential.

  • Causality: A reduction in a viral signal (e.g., plaque numbers, reporter gene expression) is only meaningful if the host cells remain healthy. If the cells are dying due to toxicity, the virus will be unable to replicate regardless of any specific antiviral action. Therefore, you must decouple these two effects.

  • Essential Controls & Workflow:

    • Parallel Assays: Always run two parallel dose-response experiments: one on infected cells to measure antiviral efficacy (e.g., viral titer reduction) and one on uninfected cells to measure cytotoxicity (e.g., MTT or CellTiter-Glo assay).

    • Calculate the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). A higher SI value indicates a wider window between the desired antiviral effect and unwanted host cell toxicity.

    • Use a Positive Control: Include a well-characterized antiviral with a known mechanism and low toxicity profile as a benchmark.

    • Reporter Virus Systems: Using a reporter virus (e.g., expressing luciferase or GFP) can simplify efficacy measurements, but cytotoxicity must still be measured in parallel.[12]

Visualization: Experimental Workflow

The following diagram illustrates a logical workflow for investigating this compound's effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Validation A Dose-Response Experiment (Infected Cells) C Calculate Selectivity Index (SI = CC50 / EC50) A->C Determine EC50 B Parallel Cytotoxicity Assay (Uninfected Cells) B->C Determine CC50 D Is SI value low or are toxicity concerns present? C->D E Proceed with Antiviral Mechanism Studies D->E No (High SI) F Investigate Off-Target Effects D->F Yes (Low SI) G mtDNA Depletion Assay (qPCR) F->G H Cellular ATP Assay F->H I ROS Production Assay F->I

Caption: Workflow for differentiating on-target vs. off-target effects.

Frequently Asked Questions (FAQs)

  • What is the primary on-target mechanism of this compound? this compound is a guanine analog that must be phosphorylated into its triphosphate form within cells.[1][2] This active form then inhibits viral DNA polymerase, acting as a non-obligate chain terminator to halt the synthesis of the viral genome.[1][3]

  • What was the major off-target effect that halted this compound's development? The development of this compound was stopped after studies identified an increased risk of cancer associated with long-term use in mice.[1] This carcinogenic risk is believed to be linked to the drug's off-target effects, including chronic mitochondrial toxicity and subsequent genomic instability.

  • Besides viral polymerases, what specific host enzyme does this compound inhibit? The primary and most well-documented off-target is the human mitochondrial DNA polymerase gamma (Pol γ).[6][7] This is a class-wide issue for many nucleoside analog drugs. Inhibition of Pol γ leads to depletion of mitochondrial DNA and is a key mechanism of NRTI-induced toxicity.[6][8]

  • What are the most critical control experiments to include when working with this compound?

    • Uninfected Control Group: Treat an identical set of uninfected cells with the same concentrations of this compound to measure its direct effect on cell viability and mitochondrial function.

    • Dose-Response Curves: Generate separate curves for both antiviral activity (EC50) and cytotoxicity (CC50) to calculate a selectivity index.

    • Mitochondrial Function Assays: Proactively measure markers of mitochondrial health (e.g., mtDNA content, ATP levels) to understand the sub-lethal off-target effects of your chosen drug concentration.

Key Experimental Protocols

Protocol 1: Assessing Mitochondrial DNA (mtDNA) Depletion via qPCR

This protocol quantifies the ratio of mitochondrial DNA to nuclear DNA (nDNA), providing a direct measure of Pol γ inhibition.

  • Cell Treatment: Plate cells and treat with various concentrations of this compound (and vehicle control) for a specified time (e.g., 72-96 hours). Include an untreated control.

  • Genomic DNA Extraction: Harvest cells and extract total genomic DNA using a standard commercial kit. Ensure high-quality DNA is obtained.

  • qPCR Assay:

    • Prepare qPCR reactions using a SYBR Green master mix.

    • For each DNA sample, set up two separate reactions:

      • One with primers for a mitochondrial-encoded gene (e.g., MT-ND1, MT-CO2).

      • One with primers for a single-copy nuclear-encoded gene (e.g., B2M, RPPH1).

    • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for both the mitochondrial and nuclear gene for each sample.

    • Calculate the difference in Ct values: ΔCt = (CtmtDNA gene - CtnDNA gene).

    • Calculate the mtDNA/nDNA ratio relative to the untreated control using the 2-ΔΔCt method. A significant decrease in this ratio in this compound-treated cells indicates mtDNA depletion.

Protocol 2: Measuring Cellular ATP Levels

This assay provides a functional readout of mitochondrial health, as the majority of cellular ATP is generated via oxidative phosphorylation.

  • Cell Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays. Treat with this compound and controls as described above.

  • Assay Procedure:

    • Use a commercial luciferase-based ATP detection kit (e.g., CellTiter-Glo®).

    • Equilibrate the plate and reagents to room temperature.

    • Add the ATP detection reagent directly to the wells according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the reaction.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

  • Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence is directly proportional to a decrease in cellular ATP levels. Normalize the results to the vehicle-treated control cells.

Visualization: this compound's Dual-Effect Pathway

This diagram illustrates how this compound can follow two distinct intracellular paths.

G This compound This compound (Guanine Analog) Phosphorylation Intracellular Phosphorylation This compound->Phosphorylation Lobucavir_TP This compound-TP (Active Form) Phosphorylation->Lobucavir_TP Viral_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_Polymerase On-Target Pol_Gamma Host Mitochondrial DNA Polymerase (Pol γ) Lobucavir_TP->Pol_Gamma Off-Target Inhibition_Viral Inhibition of Viral DNA Synthesis Viral_Polymerase->Inhibition_Viral Antiviral_Effect Antiviral Effect Inhibition_Viral->Antiviral_Effect Inhibition_mtDNA Inhibition of mtDNA Replication Pol_Gamma->Inhibition_mtDNA mtDNA_Depletion mtDNA Depletion Inhibition_mtDNA->mtDNA_Depletion Mito_Dysfunction Mitochondrial Dysfunction (↓ATP, ↑ROS) mtDNA_Depletion->Mito_Dysfunction Toxicity Cellular Toxicity Mito_Dysfunction->Toxicity

Caption: On-target (antiviral) vs. off-target (toxic) pathways of this compound.

References

Technical Support Center: Refinement of Lobucavir Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Lobucavir administration in preclinical animal models. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in-vivo delivery of this potent antiviral agent. The following sections provide answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to enhance the reproducibility and success of your studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and administration of this compound.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (formerly BMS-180194) is a nucleoside analog of deoxyguanine with broad-spectrum antiviral activity against herpesviruses and hepatitis B virus (HBV).[1][2] Its mechanism of action relies on intracellular phosphorylation to its active triphosphate form.[1][2] This active metabolite then competitively inhibits viral DNA polymerase, acting as a non-obligate chain terminator and disrupting viral replication.[1][3]

Q2: What are the main challenges I can expect when working with this compound in animal studies?

A2: The primary challenges are related to its physicochemical properties and the inherent difficulties of animal dosing. Key issues include:

  • Poor Aqueous Solubility: Like many nucleoside analogs, this compound's solubility can be a limiting factor, complicating the preparation of high-concentration dosing solutions, especially for intravenous routes.[4][5] This can lead to dose-limited absorption after oral administration.[6]

  • Bioavailability: Oral bioavailability can be variable and is affected by the formulation and gastrointestinal absorption.[7][8]

  • Route-Specific Complications: Each administration route (oral gavage, IV, IP) has specific technical challenges that can introduce variability, such as esophageal trauma in gavage or irritation from non-physiologic vehicles in injections.[9][10]

Q3: My study requires long-term dosing. Are there any known long-term toxicities?

A3: Yes. While generally well-tolerated in short-term studies, this compound development was halted in 1999 due to findings of carcinogenesis associated with long-term use in mice.[1] It is crucial to be aware of this and incorporate appropriate monitoring parameters in any chronic dosing study design.

Q4: Can I just dissolve this compound in water or saline for my experiments?

A4: This is highly dependent on the required concentration. For low-concentration solutions, this may be feasible, but for many preclinical efficacy studies requiring higher doses, this compound's poor solubility will likely necessitate a more complex vehicle. A simple aqueous solution may not achieve the target dose in the required administration volume.[11] Always perform solubility testing with your specific lot of this compound in the intended vehicle first.

Section 2: Troubleshooting Guides

This section provides in-depth, cause-and-effect analysis for common problems encountered during this compound administration.

Oral Gavage (PO) Administration Issues
Observed Problem Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
High variability in plasma concentrations between animals. 1. Improper Gavage Technique: Inconsistent delivery to the stomach vs. esophagus; stress-induced changes in gastric emptying.[9] 2. Formulation Instability: Drug precipitating out of suspension or solution before or after administration.1. Refine Gavage Technique: Ensure the gavage needle length is correct (mouth to last rib).[12][13] Use a smooth, single motion without force.[13] Pre-coating the needle tip with sucrose can reduce animal stress and improve compliance.[9] 2. Optimize Formulation: If using a suspension, ensure uniform particle size and include a suspending agent (e.g., 0.5% methylcellulose). Always vortex vigorously immediately before dosing each animal to ensure homogeneity. For solutions, confirm the drug remains solubilized at room temperature for the duration of the dosing period.
Animal distress during or after dosing (choking, gasping). 1. Accidental Tracheal Administration: The gavage needle has entered the trachea instead of the esophagus.[12] 2. Esophageal Perforation: Trauma caused by a rough needle tip or excessive force.1. STOP IMMEDIATELY. If you feel resistance or see fluid from the nose, withdraw the needle.[12] Proper restraint to straighten the neck and esophagus is critical.[13][14] Using flexible plastic feeding tubes can minimize tracheal entry and trauma risk.[12] 2. Inspect Equipment: Always check gavage needles for burrs or sharp edges.[13] Measure the needle against the animal to ensure it is not too long, which can cause perforation of the stomach.[13]
Regurgitation of the dosing formulation. 1. Excessive Volume: The administered volume exceeds the stomach capacity for the animal's size. 2. Irritating Vehicle: The formulation vehicle (e.g., high concentration of DMSO, extreme pH) is causing gastric irritation.1. Check Volume Limits: For mice, a typical maximum oral gavage volume is 10 mL/kg.[15] If a high dose is needed, consider splitting the dose or reformulating to a higher concentration if possible. 2. Use Biocompatible Vehicles: Ensure the pH of the formulation is as close to neutral as possible (pH 5-9 is a good range).[11] Minimize the use of harsh solvents like DMSO. If DMSO is necessary, keep it below 10% and dilute with agents like PEG-400 or saline.[16]
Intravenous (IV) Injection Issues
Observed Problem Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
Precipitate forms when preparing the IV solution. 1. Exceeding Solubility Limit: The concentration of this compound is too high for the chosen vehicle. 2. Vehicle Incompatibility: The drug is not soluble in the selected IV vehicle (e.g., saline, PBS).1. Use a Solubilizing Excipient: For poorly soluble drugs like this compound, co-solvents or complexing agents are often required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent choice for increasing the aqueous solubility of hydrophobic compounds for IV use.[17][18][19] 2. Perform Formulation Screening: Test solubility in a panel of pharmaceutically acceptable vehicles. A common starting point for a challenging compound is 10% Solutol HS 15 in saline.
Swelling at the injection site (tail vein). 1. Extravasation: The needle has slipped out of the vein, and the dose was administered subcutaneously.[20] 2. Irritating Formulation: The vehicle itself is causing local tissue irritation, even if administered correctly.1. Refine Injection Technique: Ensure proper vein dilation using a heat lamp or warm water.[10][21] Insert the needle parallel to the vein with the bevel up.[21] Confirm placement by observing a "flash" of blood in the needle hub. Inject slowly. If a bleb appears, stop and reposition.[21] 2. Ensure Isotonicity and Neutral pH: IV formulations must be physiologically compatible. Ensure the solution is isotonic and buffered to a neutral pH (~7.4) to prevent irritation and hemolysis.[20][21]
Inconsistent pharmacokinetic (PK) profile. 1. Inaccurate Dosing: Incomplete injection or leakage from the injection site. 2. Formulation Instability: The drug is crashing out of solution in the syringe before or during injection.1. Confirm Full Delivery: After injection, apply gentle pressure to the site to prevent bleeding and leakage.[21] Use syringes with low dead space for accuracy. 2. Validate Formulation Stability: Prepare the formulation and let it sit at room temperature. Visually inspect for precipitation at several time points (e.g., 0, 1, 2, 4 hours) to ensure it remains a clear solution throughout the dosing procedure for all animals.

Section 3: Visualized Workflows and Pathways

Mechanism of Action

The following diagram illustrates the intracellular activation of this compound and its subsequent inhibition of viral DNA synthesis.

lobucavir_moa cluster_cell Infected Host Cell cluster_virus Viral Replication This compound This compound (Prodrug) Lobucavir_MP This compound Monophosphate This compound->Lobucavir_MP Host Cell Kinases Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Lobucavir_TP This compound Triphosphate (Active) Lobucavir_DP->Lobucavir_TP vDNA_Polymerase Viral DNA Polymerase Lobucavir_TP->vDNA_Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation vDNA_Polymerase->DNA_Elongation Incorporates dGTP Chain_Termination Chain Termination & Replication Blocked vDNA_Polymerase->Chain_Termination Incorporates This compound-TP

Caption: Intracellular phosphorylation and mechanism of action of this compound.

Experimental Workflow: Formulation Selection

This decision tree guides the user through a logical process for selecting an appropriate delivery vehicle for this compound.

formulation_workflow start Start: Define Dose & Route of Administration oral_route Oral Route (PO) start->oral_route PO iv_route Intravenous (IV) start->iv_route IV solubility_check Is required dose soluble in simple aqueous vehicle (e.g., Saline, 0.5% CMC)? po_solution Use Aqueous Solution or Suspension solubility_check->po_solution Yes po_complex Develop Co-solvent or Complexation Formulation (e.g., PEG-400, Cyclodextrin) solubility_check->po_complex No (Oral) iv_solution Use Buffered Aqueous Solution solubility_check->iv_solution Yes iv_complex Develop Solubilized Formulation (e.g., 20-30% HP-β-CD in Saline) solubility_check->iv_complex No (IV) oral_route->solubility_check iv_route->solubility_check validate Validate Formulation: Stability, pH, Osmolality, In-vivo Tolerance po_solution->validate po_complex->validate iv_solution->validate iv_complex->validate

Caption: Decision tree for selecting a this compound dosing formulation.

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common formulation preparations. Note: All procedures should be conducted in accordance with Good Laboratory Practice (GLP) guidelines where applicable.[22][23]

Protocol 4.1: Preparation of this compound Suspension for Oral Gavage (10 mg/mL)

This protocol is suitable for efficacy studies in rodents where a higher dose is required that exceeds aqueous solubility.

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Sterile, purified water

  • Sterile magnetic stir bar and stir plate

  • 50 mL sterile conical tube

  • Calibrated balance and weigh boats

Methodology:

  • Prepare Vehicle: First, prepare a 0.5% (w/v) methylcellulose solution. To a beaker with 80 mL of hot water (~80°C), slowly add 0.5 g of methylcellulose while stirring vigorously to ensure proper dispersion. Once dispersed, add 20 mL of cold water and continue to stir at 4°C (e.g., in an ice bath) until a clear, viscous solution is formed.

  • Weigh Compound: Accurately weigh 500 mg of this compound powder.

  • Create Slurry: In a clean glass mortar, add the weighed this compound powder. Add a small amount (~2-3 mL) of the 0.5% methylcellulose vehicle and triturate with a pestle to create a smooth, uniform paste. This step is critical to break up aggregates and ensure particle wettability.

  • Combine and Suspend: Transfer the paste to a sterile conical tube. Use successive small volumes of the remaining methylcellulose vehicle to rinse the mortar and pestle, ensuring the complete transfer of the compound.

  • QS to Volume: Add the 0.5% methylcellulose vehicle to bring the final volume to 50 mL.

  • Homogenize: Cap the tube and mix by vortexing for 5-10 minutes. For best results, sonicate the suspension in a bath sonicator for 15-20 minutes to ensure fine, uniform particle dispersion.

  • Quality Control & Administration:

    • Store at 4°C, protected from light.

    • Crucially, vortex the suspension vigorously for at least 60 seconds immediately before drawing up each dose to guarantee uniform delivery.

    • Visually inspect for homogeneity. The suspension should appear uniform with no large clumps.

Protocol 4.2: Preparation of Solubilized this compound for Intravenous Injection (5 mg/mL)

This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase the aqueous solubility of this compound for IV administration.[19][24]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), low-endotoxin grade

  • Sterile Saline (0.9% NaCl) for Injection, USP

  • Sterile magnetic stir bar and stir plate

  • Sterile, pyrogen-free glassware

  • 0.22 µm sterile syringe filter

Methodology:

  • Prepare Vehicle: Prepare a 30% (w/v) HP-β-CD solution by dissolving 3 g of HP-β-CD in approximately 8 mL of sterile saline. Gentle warming (to ~40°C) and stirring can aid dissolution. Once dissolved, allow the solution to cool to room temperature and adjust the final volume to 10 mL with sterile saline.

  • Weigh Compound: Accurately weigh 50 mg of this compound powder.

  • Solubilize Drug: Slowly add the this compound powder to the 30% HP-β-CD solution while stirring continuously.

  • Ensure Complete Dissolution: Continue stirring for at least 60 minutes at room temperature. The final formulation should be a clear, particle-free solution. If needed, gentle sonication can be used to expedite dissolution.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. This is a mandatory step for all IV preparations to ensure sterility.

  • Quality Control & Administration:

    • Visually inspect the final filtered solution against a light and dark background to confirm it is free of particulates.

    • The pH should be checked to ensure it is within a physiologically tolerable range (ideally 7.0-7.8).

    • Administer slowly via the desired intravenous route (e.g., tail vein in rodents).

References

Technical Support Center: Lobucavir Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Drug-Induced Toxicity in Experimental Models

Welcome to the technical support resource for researchers utilizing Lobucavir in preclinical studies. As a potent nucleoside analog with broad-spectrum antiviral activity, this compound presents significant therapeutic promise.[1] However, its clinical development was halted due to toxicity concerns, primarily carcinogenesis observed in long-term rodent studies.[1] Understanding and mitigating these toxicities is paramount for any new investigation into its potential applications.

This guide, prepared by our team of application scientists, provides field-proven insights and troubleshooting strategies to help you design robust experiments, interpret toxicity data, and implement mitigation strategies in your preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic guanine nucleoside analog.[1] To become active, it must be phosphorylated within the host cell to its triphosphate form.[2] This active metabolite, this compound triphosphate, acts as a competitive inhibitor of viral DNA polymerase.[3] Its incorporation into the growing viral DNA strand leads to chain termination, effectively halting viral replication.[1][3] It has demonstrated activity against herpesviruses, hepatitis B virus (HBV), and cytomegalovirus (CMV).[1]

Q2: What is the principal off-target effect that causes this compound-induced toxicity?

A2: The primary driver of toxicity for many nucleoside analogs, including this compound, is the off-target inhibition of the human mitochondrial DNA polymerase gamma (Pol γ).[4][5] Pol γ is exclusively responsible for replicating mitochondrial DNA (mtDNA). When Pol γ mistakenly incorporates this compound triphosphate, it can lead to mtDNA depletion, impaired synthesis of essential mitochondrial proteins, and subsequent mitochondrial dysfunction.[6][7] This mitochondrial impairment is a key upstream event leading to downstream toxicities like oxidative stress and cell death.[6]

Q3: Why was this compound's clinical development discontinued?

A3: Despite showing good tolerability in early clinical trials for indications like Hepatitis B and Herpesvirus, further preclinical studies revealed a significant risk of carcinogenesis with long-term use in mice, which led to the discontinuation of its development in 1999.[1] This highlights the critical need to monitor for long-term and cumulative toxicities in any new preclinical evaluation.

Q4: Can this compound's toxicity be cell-type dependent?

A4: Absolutely. Toxicity is highly dependent on the metabolic state of the cell line used.[8] Cells with high rates of proliferation or high mitochondrial reliance may be more susceptible. For instance, rapidly dividing cell lines like the prostate cancer-derived PC-3 cells or T-cell leukemia-derived MT4 cells are often more sensitive to toxins than slower-growing lines like HepG2, a common choice for liver toxicity studies.[8] It is crucial to characterize the baseline mitochondrial function of your chosen cell model.

Troubleshooting Guide: Addressing Experimental Toxicity

This section addresses specific issues you may encounter during your in vitro or in vivo experiments with this compound.

Issue 1: Unexpectedly high cytotoxicity observed in cell culture at concentrations where antiviral activity is expected.

  • Underlying Cause: This often points directly to mitochondrial toxicity. The therapeutic window between antiviral efficacy (inhibition of viral polymerase) and host cell toxicity (inhibition of mitochondrial Pol γ) may be narrower in your specific cell model than anticipated. The active this compound triphosphate metabolite is likely accumulating and being incorporated by Pol γ.

  • Troubleshooting & Mitigation Strategy:

    • Confirm Mitochondrial Dysfunction: Do not assume general cytotoxicity. Directly measure mitochondrial health. Key assays include:

      • Mitochondrial DNA (mtDNA) Content Assay: A decrease in the ratio of mitochondrial DNA to nuclear DNA (nDNA) is a direct indicator of Pol γ inhibition.[8]

      • Reactive Oxygen Species (ROS) Production: Use fluorescent probes like MitoSOX™ Red to measure mitochondrial superoxide levels. Mitochondrial dysfunction often leads to electron transport chain "leakage" and increased ROS.[9]

      • Mitochondrial Protein Synthesis Assay: Assess the levels of mitochondrially-encoded proteins (e.g., subunits of Complex I or IV) versus nuclear-encoded mitochondrial proteins.[8]

    • Introduce an Antioxidant Co-treatment: Oxidative stress is a major consequence of mitochondrial damage. Co-administration of an antioxidant can protect cells from this downstream damage.

      • N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione, NAC can effectively scavenge ROS and reduce cytotoxicity.[10]

      • MitoTEMPO: A mitochondria-targeted antioxidant that specifically accumulates in the mitochondria to neutralize superoxide at its source.[10]

    • Consider Uridine Supplementation: Treatment with some nucleoside analogs can deplete mitochondrial nucleotide pools. Uridine supplementation has been shown to reduce the toxicity of drugs like Zidovudine (AZT) by helping to restore mitochondrial function and protein levels.[11]

Issue 2: In vivo model (e.g., mouse) shows signs of systemic toxicity (weight loss, lethargy, organ damage) before significant antiviral efficacy is achieved.

  • Underlying Cause: This suggests that the pharmacokinetic (PK) profile of this compound in your model results in a systemic exposure (Area Under the Curve, AUC) that exceeds the toxic threshold before reaching the therapeutic threshold at the target tissue. The drug's bioavailability is approximately 30-40% with a half-life of 10 hours, which must be factored into dosing schedules.[1]

  • Troubleshooting & Mitigation Strategy:

    • Implement a Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Approach: Instead of simple dose-escalation, a PK/PD model can help optimize the dosing regimen to maximize efficacy while minimizing toxicity.[12][13] This involves:

      • Characterizing the PK: Measure this compound concentrations in plasma over time after a single dose to determine key parameters like Cmax, Tmax, and AUC.

      • Defining the PD Endpoints: Correlate plasma concentrations with both an efficacy marker (e.g., viral load reduction) and a toxicity marker (e.g., plasma ALT/AST for liver injury, or a mitochondrial biomarker).

      • Model-Informed Dosing: Use the model to simulate alternative dosing schedules (e.g., lower dose more frequently) to maintain a therapeutic concentration while keeping peak concentrations below the toxic level.[14][15]

    • Monitor In-Life Toxicity Biomarkers:

      • Standard Clinical Pathology: Regularly monitor serum chemistry (ALT, AST, creatinine) and complete blood counts.

      • Mitochondrial-Specific Biomarkers: Consider measuring circulating cell-free mitochondrial DNA or Growth Differentiation Factor 15 (GDF-15), which can be indicators of mitochondrial stress.

    • Evaluate Antioxidant Co-therapy In Vivo: Natural antioxidants have shown promise in mitigating drug-induced organ toxicity in animal models.[16][17]

      • Silymarin or Resveratrol: These compounds have demonstrated hepatoprotective effects against drug-induced liver injury by boosting endogenous antioxidant levels and reducing oxidative damage.[16]

Logical Workflow for Troubleshooting this compound Toxicity

The following diagram illustrates a decision-making process for identifying and mitigating toxicity in preclinical models.

G start Unexpected Toxicity Observed (In Vitro or In Vivo) vitro_q In Vitro Model? start->vitro_q Is it... vivo_q In Vivo Model? start->vivo_q Is it... confirm_mito Step 1: Confirm Mitochondrial Impairment vitro_q->confirm_mito Yes assay_ros Measure ROS Production (e.g., MitoSOX) confirm_mito->assay_ros assay_mtdna Quantify mtDNA Content (qPCR) confirm_mito->assay_mtdna assay_prot Assess Mitochondrial Protein Synthesis confirm_mito->assay_prot mitigate_vitro Step 2: Implement Mitigation Strategy assay_ros->mitigate_vitro assay_mtdna->mitigate_vitro assay_prot->mitigate_vitro add_antiox Co-administer Antioxidant (e.g., NAC, MitoTEMPO) mitigate_vitro->add_antiox add_uridine Test Uridine Supplementation mitigate_vitro->add_uridine change_cell Switch to Less Sensitive Cell Line mitigate_vitro->change_cell pkpd_model Step 1: Conduct PK/PD Analysis vivo_q->pkpd_model Yes pk_study Characterize Plasma PK Profile (AUC, Cmax) pkpd_model->pk_study pd_study Correlate Exposure with Efficacy & Toxicity Markers pkpd_model->pd_study mitigate_vivo Step 2: Implement Mitigation Strategy pk_study->mitigate_vivo pd_study->mitigate_vivo optimize_dose Optimize Dosing Regimen (Model-Informed) mitigate_vivo->optimize_dose add_antiox_vivo Co-administer Hepatoprotectant (e.g., Silymarin) mitigate_vivo->add_antiox_vivo monitor_biomarkers Monitor In-Life Toxicity Biomarkers mitigate_vivo->monitor_biomarkers

Caption: A troubleshooting workflow for addressing this compound toxicity.

Experimental Protocols

Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content

This protocol determines the effect of this compound on mtDNA replication by measuring the ratio of a mitochondrial gene to a nuclear gene using quantitative PCR (qPCR).

  • Principle: Inhibition of Pol γ by this compound will lead to a reduction in mtDNA copies per cell, while the nuclear DNA (nDNA) content remains stable. This change is quantified by comparing the amplification of a mitochondrial target (e.g., MT-ND1) to a nuclear target (e.g., B2M).

  • Methodology:

    • Cell Treatment: Culture cells (e.g., HepG2) with varying concentrations of this compound and a vehicle control for a duration relevant to your experiment (e.g., 5-8 days, allowing for cell division).[8]

    • DNA Extraction: Harvest cells and extract total genomic DNA using a standard commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). Ensure high-quality DNA.

    • qPCR Assay:

      • Prepare a qPCR reaction mix using a SYBR Green-based master mix.

      • Use validated primer sets for a mitochondrial gene (e.g., human MT-ND1) and a single-copy nuclear gene (e.g., human B2M).

      • Run the qPCR plate with samples in triplicate. Include a no-template control.

    • Data Analysis:

      • Calculate the quantification cycle (Cq) for each target.

      • Determine the change in Cq (ΔCq) between the mitochondrial and nuclear gene: ΔCq = Cq(MT-ND1) - Cq(B2M).

      • Calculate the relative mtDNA content using the 2-ΔΔCq method, normalizing the ΔCq of treated samples to the average ΔCq of the vehicle control samples.

      • A value less than 1 indicates mtDNA depletion.

Data Summary: Toxicity Profile of Nucleoside Analogs

The following table summarizes the relative mitochondrial toxicity of several nucleoside reverse transcriptase inhibitors (NRTIs), providing context for where this compound's toxicity might fall. The toxicity correlates with how efficiently mitochondrial DNA polymerase incorporates the analog.[5]

Nucleoside AnalogRelative Mitochondrial Toxicity (Incorporation by Pol γ)Primary Associated Toxicity
Zalcitabine (ddC) Very HighPeripheral Neuropathy, Pancreatitis
Didanosine (ddI) HighPeripheral Neuropathy, Pancreatitis
Stavudine (d4T) Moderate-HighPeripheral Neuropathy, Lipoatrophy
Zidovudine (AZT) LowMyopathy, Anemia
Lamivudine (3TC) Very LowGenerally well-tolerated
Tenofovir (PMPA) Very LowRenal toxicity, Bone density loss
(Source: Adapted from Johnson, A. A., et al. (2004).[5])
Conceptual Pathway: From this compound to Cellular Toxicity

This diagram illustrates the molecular cascade leading from this compound administration to the manifestation of cellular toxicity.

G This compound This compound (Pro-drug) phos Intracellular Phosphorylation This compound->phos lobu_tp This compound-TP (Active Metabolite) phos->lobu_tp viral_pol Viral DNA Polymerase lobu_tp->viral_pol Competitive Inhibition mito Mitochondrion lobu_tp->mito Uptake pol_gamma Mitochondrial DNA Polymerase γ (Pol γ) lobu_tp->pol_gamma Off-Target Inhibition inhibit_viral Inhibition of Viral Replication viral_pol->inhibit_viral efficacy THERAPEUTIC EFFECT inhibit_viral->efficacy inhibit_polg Inhibition of mtDNA Replication pol_gamma->inhibit_polg mtdna_deplete mtDNA Depletion inhibit_polg->mtdna_deplete etc_dys Electron Transport Chain Dysfunction mtdna_deplete->etc_dys ros ↑ Reactive Oxygen Species (ROS) etc_dys->ros cell_damage Oxidative Stress & Cellular Damage ros->cell_damage toxicity TOXICITY cell_damage->toxicity

Caption: Mechanism of this compound's therapeutic effect and off-target toxicity.

References

Technical Support Center: Enhancing the Bioavailability of Lobucavir Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for enhancing the oral bioavailability of Lobucavir. This compound is a potent nucleoside analog with significant antiviral activity. However, its clinical utility is hampered by low oral bioavailability, which presents a substantial challenge for researchers and formulation scientists. This guide provides a structured, in-depth resource to navigate these challenges, offering troubleshooting advice, detailed protocols, and evidence-based strategies in a practical question-and-answer format.

Section 1: Understanding the Core Problem: this compound's Bioavailability

This section addresses the fundamental questions regarding the challenges associated with this compound's oral delivery.

Q1: What are the primary reasons for this compound's low oral bioavailability?

Q2: What physicochemical properties of this compound are most critical to consider during formulation development?

A2: When developing a formulation to enhance this compound's bioavailability, the following properties are critical:

  • Aqueous Solubility: This is the most significant hurdle. The formulation strategy must fundamentally address the drug's inability to dissolve in GI fluids.

  • Log P (Lipophilicity): The partition coefficient (log P) indicates the drug's affinity for lipid versus aqueous environments. This value is crucial when designing lipid-based formulations, as it determines the drug's solubility in oils and lipids.

  • Crystalline Structure (Polymorphism): The solid-state properties of the drug can significantly impact its dissolution rate. Amorphous forms are generally more soluble than stable crystalline forms.[4] Techniques that convert the crystalline drug into an amorphous state within a formulation can be highly effective.[1]

  • Molecular Weight: A drug's molecular weight can influence its diffusion and transport across membranes.[2]

Section 2: Strategic Formulation Approaches

This section explores the primary strategies to overcome this compound's formulation challenges.

Q3: What are the most promising formulation strategies for a poorly soluble drug like this compound?

A3: Several advanced formulation strategies can be employed.[3][4] The choice depends on the specific properties of this compound and the desired product profile. The most common and effective approaches include:

  • Lipid-Based Formulations: These are often the first choice for lipophilic, poorly soluble drugs. Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in GI fluids.[5][6] This keeps the drug in a solubilized state, ready for absorption.[7]

  • Solid Dispersions: This strategy involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous solid dispersion.[1] This amorphous form has a higher energy state and dissolves more rapidly than the crystalline drug.

  • Particle Size Reduction (Nanotechnology): Reducing the particle size of the drug to the nanometer range (nanosizing) dramatically increases the surface area-to-volume ratio.[3][4] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively "hide" the hydrophobic drug molecule within a hydrophilic shell, thereby increasing its apparent water solubility.[8]

Q4: How do I select the best formulation strategy for my research?

A4: The selection process should be systematic. The following workflow diagram illustrates a logical decision-making process.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Optimization cluster_3 Phase 4: In Vitro & In Vivo Testing Start Start: this compound API Solubility Determine Solubility in Aqueous & Lipid Excipients Start->Solubility HighLipidSol High Solubility in Lipids? Solubility->HighLipidSol SolidDispersionPath Pursue Solid Dispersions HighLipidSol->SolidDispersionPath No LipidPath Pursue Lipid-Based Formulations (SEDDS) HighLipidSol->LipidPath Yes DevelopSD Develop & Characterize Solid Dispersion Prototypes SolidDispersionPath->DevelopSD DevelopSEDDS Develop & Characterize SEDDS Prototypes LipidPath->DevelopSEDDS InVitro In Vitro Screening (Dissolution, Caco-2, Lipolysis) DevelopSEDDS->InVitro DevelopSD->InVitro InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo Lead Candidate

Caption: Decision workflow for selecting a formulation strategy.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Development and Characterization of a this compound SEDDS

Objective: To formulate a liquid Self-Emulsifying Drug Delivery System (SEDDS) to enhance the solubility of this compound.

Materials:

  • This compound Active Pharmaceutical Ingredient (API)

  • Screened Oil (e.g., Capryol 90)

  • Screened Surfactant (e.g., Tween 80)[6]

  • Screened Co-surfactant/Co-solvent (e.g., Transcutol HP)[6]

  • Glass vials, magnetic stirrer, vortex mixer, water bath.

Methodology:

  • Excipient Screening (Solubility Studies):

    • Add an excess amount of this compound to 2 mL of each selected oil, surfactant, and co-solvent in separate vials.

    • Agitate the vials in a shaker water bath at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for dissolved this compound concentration using a validated HPLC method.

    • Rationale: This step identifies the excipients with the highest solubilizing capacity for the drug, which are essential for a stable formulation.

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select the best oil, surfactant, and co-surfactant.

    • Prepare mixtures with varying ratios of these three components. For example, fix the surfactant/co-surfactant ratio (e.g., 1:1, 2:1) and vary the oil concentration from 10% to 90%.

    • Visually assess the self-emulsification of each mixture by adding 100 µL to 200 mL of water in a beaker with gentle stirring.

    • Grade the performance (e.g., Grade A for rapid, clear microemulsion; Grade E for poor, milky emulsion with oil separation).

    • Plot the results on a ternary phase diagram to identify the optimal self-emulsifying region.[6]

    • Rationale: Phase diagrams are crucial for identifying the robust formulation regions that will form stable emulsions over a range of component concentrations.

  • Preparation of this compound-Loaded SEDDS:

    • Select a ratio from the optimal region of the phase diagram.

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat (if necessary) and mix using a vortex mixer and magnetic stirrer until the drug is completely dissolved, forming a clear, isotropic mixture.[9]

  • Characterization of the SEDDS Formulation:

    • Self-Emulsification Time: Determine the time taken for the formulation to emulsify in simulated gastric fluid (SGF) using a standard USP dissolution apparatus.[9]

    • Droplet Size and Zeta Potential: Dilute the SEDDS in water and measure the globule size and polydispersity index (PDI) using dynamic light scattering (DLS). Zeta potential should also be measured to assess the stability of the emulsion droplets.[5]

    • Robustness to Dilution: The formulation should not show signs of phase separation or drug precipitation upon dilution with relevant media (e.g., 10, 100, 1000 times).[9]

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells

Objective: To evaluate the intestinal permeability of the formulated this compound SEDDS compared to an unformulated drug suspension.

Background: The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured for ~21 days, differentiates to form a monolayer of polarized cells with tight junctions, mimicking the intestinal epithelium.[10][] It is the gold standard for in vitro prediction of oral drug absorption.[12][13]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the tight junctions between cells.[12]

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound formulation (diluted in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration on the apical side.[][13]

Section 4: Troubleshooting Guide

This section provides solutions to common issues encountered during experiments.

Q5: My SEDDS formulation is showing drug precipitation upon dilution in water. What should I do?

A5: Drug precipitation is a common problem indicating that the formulation cannot maintain the drug in a solubilized state upon dilution.

  • Root Cause: The amount of surfactant/co-surfactant may be insufficient to solubilize the drug within the emulsion droplets, or the drug concentration exceeds its solubility limit in the formulation itself.

  • Troubleshooting Steps:

    • Increase Surfactant/Co-surfactant Ratio: Revisit your ternary phase diagram and select a formulation with a higher proportion of surfactants. A surfactant with a high HLB (>12) is often required.[5]

    • Reduce Drug Loading: Try reducing the concentration of this compound in the formulation. There is a trade-off between drug load and stability.

    • Add a Polymeric Precipitation Inhibitor: Incorporating a polymer like HPMC or PVP into the formulation can help maintain a supersaturated state and prevent drug crystallization upon dilution.[8]

Q6: The droplet size of my emulsion is too large (>500 nm), and the Polydispersity Index (PDI) is high (>0.4). How can I fix this?

A6: A large droplet size and high PDI indicate an unstable and poorly formed emulsion, which will lead to erratic absorption.

  • Root Cause: The energy barrier for emulsification is too high, likely due to an improper balance of oil, surfactant, and co-surfactant.

  • Troubleshooting Steps:

    • Optimize Surfactant/Co-surfactant (S/CoS) Ratio: The ratio of these components is critical for reducing interfacial tension. Systematically vary the S/CoS ratio (e.g., 1:1, 2:1, 1:2) to find the optimal balance that produces smaller droplets.

    • Change Surfactant Type: The choice of surfactant is crucial. A combination of a high HLB and a low HLB surfactant can sometimes create a more stable interfacial film.

    • Increase Mixing Energy: While SEDDS are designed to be spontaneous, the initial preparation energy can matter. Ensure thorough mixing during the formulation preparation.

Q7: My Caco-2 permeability results show high variability between wells. What is the likely cause?

A7: High variability in Caco-2 assays can invalidate the results.

  • Root Cause: The most common cause is inconsistent monolayer integrity. Other factors include pipetting errors or issues with the analytical method.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Check the TEER values for all wells before starting the experiment. Discard any wells that do not meet the acceptance criteria.

    • Include a Low Permeability Marker: Run a low permeability marker (e.g., Lucifer Yellow) in parallel. High transport of this marker indicates a compromised (leaky) monolayer.

    • Ensure pH and Osmolality are Controlled: The transport buffer should be isotonic and at a physiological pH (typically 7.4) to avoid damaging the cells.

    • Validate Analytical Method: Ensure your LC-MS/MS method is validated for precision, accuracy, and linearity in the transport buffer matrix.

Section 5: Data Presentation and Interpretation

Table 1: Example Composition and Characterization of this compound SEDDS Prototypes

Formulation CodeOil (Capryol 90) (% w/w)Surfactant (Tween 80) (% w/w)Co-surfactant (Transcutol HP) (% w/w)Droplet Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SD
LBC-S-01404020150.5 ± 5.20.21 ± 0.03-15.8 ± 1.1
LBC-S-0230502085.3 ± 3.10.15 ± 0.02-18.2 ± 0.9
LBC-S-0320602045.7 ± 2.50.11 ± 0.01-22.5 ± 1.4

Interpretation: Formulation LBC-S-03 shows the most promising characteristics with the smallest droplet size and a low PDI, suggesting the formation of a stable nanoemulsion which is ideal for enhancing absorption. The negative zeta potential indicates good colloidal stability due to electrostatic repulsion between droplets.

Table 2: Example Pharmacokinetic Data from an Animal Study (Rat Model)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
This compound Suspension150 ± 252.0600 ± 95100 (Reference)
LBC-S-03 Formulation750 ± 801.03300 ± 210550

Interpretation: The SEDDS formulation (LBC-S-03) demonstrates a 5.5-fold increase in relative bioavailability compared to the simple suspension. The higher Cmax and shorter Tmax indicate faster and more extensive absorption of this compound.[14]

Section 6: Advanced In Vitro Assessment

Q8: Beyond dissolution and Caco-2 assays, what other in vitro tests are critical for lipid-based formulations?

A8: For lipid-based formulations like SEDDS, an in vitro lipolysis test is highly recommended.[15]

  • Purpose: This test simulates the digestion of the lipid formulation by pancreatic lipase in the small intestine. It assesses whether the drug remains in a solubilized state within the mixed micelles formed during digestion or if it precipitates out.[16] Drug precipitation during digestion is a major cause of in vitro - in vivo correlation failure for lipid-based systems.

  • Mechanism Diagram:

G cluster_0 Stomach/Duodenum cluster_1 Small Intestine (Lipolysis) cluster_2 Absorption SEDDS SEDDS with Solubilized this compound Emulsion Fine Emulsion Droplets SEDDS->Emulsion Dispersion Digestion Lipase & Bile Salts Emulsion->Digestion MixedMicelles Mixed Micelles (Drug Solubilized) Digestion->MixedMicelles Successful Precipitate Drug Precipitate (Poor Absorption) Digestion->Precipitate Failure Absorption Absorption into Enterocytes MixedMicelles->Absorption

Caption: Mechanism of lipid formulation digestion and absorption.

  • Brief Protocol: The assay is performed using a pH-stat apparatus to mimic intestinal conditions (37°C, specific pH). The formulation is dispersed in a buffer containing bile salts and phospholipids, followed by the addition of pancreatic lipase. The rate of digestion is monitored by titrating the released fatty acids with NaOH. Samples are taken at different time points and ultracentrifuged to separate the aqueous micellar phase from the precipitated drug. Drug concentration in the micellar phase is then quantified.[15]

References

Validation & Comparative

A Comparative Analysis of Lobucavir and Ganciclovir for the Inhibition of Human Cytomegalovirus (HCMV)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, particularly concerning human cytomegalovirus (HCMV), a member of the Herpesviridae family and a significant cause of morbidity and mortality in immunocompromised individuals, a thorough understanding of the comparative efficacy and mechanisms of inhibitory compounds is paramount. This guide provides a detailed, data-driven comparison of two such nucleoside analogues: Lobucavir and the established antiviral agent, Ganciclovir.

Introduction to the Contenders: Chemical Structures and Therapeutic Context

Ganciclovir, a synthetic analogue of 2'-deoxyguanosine, is a cornerstone in the management of HCMV infections.[1][2] Its clinical utility, however, is tempered by issues of toxicity and the emergence of drug-resistant viral strains.[3] this compound, a cyclobutyl guanosine nucleoside analogue, emerged as a compound with broad-spectrum antiviral activity, including against herpesviruses.[4][5] Despite promising initial findings, its clinical development was halted due to long-term carcinogenic potential observed in preclinical animal studies.[6][7] This guide will delve into the available scientific data to provide a comparative perspective on their anti-HCMV properties.

Chemical Structures:

Compound Chemical Structure Molecular Formula Molecular Weight
This compound 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-oneC11H15N5O3265.27 g/mol [8]
Ganciclovir 9-[(1,3-dihydroxy-2-propoxy)methyl]guanineC9H13N5O4255.23 g/mol [9][10]

In Vitro Efficacy Against HCMV: A Quantitative Comparison

The primary measure of a compound's direct antiviral effect in a laboratory setting is its 50% effective concentration (EC50), the concentration at which it inhibits viral replication by half. The following table summarizes the reported in vitro efficacy of this compound and Ganciclovir against various strains of HCMV.

CompoundHCMV StrainAssay TypeEC50 (µM)Reference
This compound GCV-resistant isolatesNot SpecifiedSensitive[4][5]
Ganciclovir AD169Plaque Reduction5.36 ± 0.12[1]
Clinical Isolates (Susceptible)Plaque Reduction3.78 ± 1.62[1]
AD169DNA Hybridization0.58 ± 0.34[1]
Clinical IsolatesFlow Cytometry4.32 ± 1.93[11]
Various StrainsVarious0.04 - 37.2[12]

Notably, this compound demonstrated efficacy against Ganciclovir-resistant HCMV isolates, suggesting a potential difference in its interaction with viral or cellular machinery.[4][5]

Experimental Protocol: Plaque Reduction Assay for Antiviral Susceptibility

A fundamental technique to determine the in vitro efficacy of antiviral compounds is the plaque reduction assay. This method quantifies the inhibition of viral plaque formation in a cell monolayer.

Step-by-Step Methodology
  • Cell Culture Preparation: Seed human foreskin fibroblast (HFF) or MRC-5 cells in 24-well plates and grow to confluence.

  • Virus Inoculation: Infect the confluent cell monolayers with a standardized amount of HCMV (e.g., 100 plaque-forming units per well).

  • Drug Application: After a viral adsorption period (typically 1-2 hours), remove the virus inoculum and add cell culture medium containing serial dilutions of the test compounds (this compound or Ganciclovir).

  • Overlay: To restrict viral spread to adjacent cells and allow for the formation of distinct plaques, an overlay of semisolid medium (e.g., agarose or methylcellulose) is added.[13][14]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, allowing for plaque development.[13]

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize and count the plaques.[13]

  • Data Analysis: The number of plaques in wells treated with the antiviral compound is compared to the number in untreated control wells. The EC50 value is then calculated as the drug concentration that reduces the number of plaques by 50%.

Workflow Diagram: Plaque Reduction Assay

PlaqueReductionAssay cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed Cells in 24-well Plates B Grow to Confluence A->B C Infect with HCMV B->C D Add Serial Dilutions of Antiviral C->D E Add Overlay Medium D->E F Incubate for 7-14 Days E->F G Fix and Stain Plaques F->G H Count Plaques G->H I Calculate EC50 H->I

Caption: Workflow of a typical plaque reduction assay.

Mechanisms of Action: A Tale of Two Kinases

Both this compound and Ganciclovir are nucleoside analogues that must be phosphorylated to their active triphosphate forms to exert their antiviral effects. However, the initial and crucial phosphorylation step highlights a key difference between them.

Ganciclovir: Ganciclovir is initially phosphorylated to Ganciclovir monophosphate by the HCMV-encoded protein kinase UL97.[12] This step is highly specific to infected cells, which contributes to its selective toxicity. Cellular kinases then further phosphorylate the monophosphate to the active diphosphate and triphosphate forms. Ganciclovir triphosphate then acts as a competitive inhibitor of the viral DNA polymerase (UL54) and can be incorporated into the growing viral DNA chain, leading to chain termination.[12]

This compound: In contrast, the phosphorylation of this compound to its triphosphate form can occur in both HCMV-infected and uninfected cells, suggesting that cellular kinases are primarily responsible for its activation.[4][5] This lack of dependence on the viral UL97 kinase explains its activity against Ganciclovir-resistant strains that have mutations in the UL97 gene.[4][5] Once in its triphosphate form, this compound triphosphate is a potent inhibitor of the HCMV DNA polymerase.[4][5]

Signaling Pathway Diagram: Antiviral Mechanisms

AntiviralMechanisms cluster_ganciclovir Ganciclovir Pathway cluster_this compound This compound Pathway cluster_inhibition Inhibition of Viral Replication Ganciclovir Ganciclovir Ganciclovir_MP Ganciclovir-MP Ganciclovir->Ganciclovir_MP UL97 (Viral Kinase) Ganciclovir_DP Ganciclovir-DP Ganciclovir_MP->Ganciclovir_DP Cellular Kinases Ganciclovir_TP Ganciclovir-TP Ganciclovir_DP->Ganciclovir_TP Cellular Kinases HCMV_Polymerase HCMV DNA Polymerase (UL54) Ganciclovir_TP->HCMV_Polymerase Inhibits This compound This compound Lobucavir_MP This compound-MP This compound->Lobucavir_MP Cellular Kinases Lobucavir_DP This compound-DP Lobucavir_MP->Lobucavir_DP Cellular Kinases Lobucavir_TP This compound-TP Lobucavir_DP->Lobucavir_TP Cellular Kinases Lobucavir_TP->HCMV_Polymerase Inhibits DNA_Replication Viral DNA Replication HCMV_Polymerase->DNA_Replication

Caption: Phosphorylation and mechanism of action of Ganciclovir and this compound.

In Vivo Efficacy: A Data Gap for this compound in CMV

While Ganciclovir has well-documented in vivo efficacy against CMV in various animal models and clinical settings, there is a notable lack of published in vivo data for this compound specifically targeting cytomegalovirus.[11][13] Preclinical in vivo studies with this compound have predominantly focused on its activity against hepatitis B virus.[14] A pilot study in AIDS patients was initiated to evaluate the safety and efficacy of this compound for cytomegalovirus, but further development was halted.[9] Therefore, a direct comparative assessment of the in vivo anti-CMV efficacy of these two compounds is not feasible based on the available scientific literature.

Toxicity and Safety Profiles: A Decisive Factor

The safety profile of an antiviral agent is a critical determinant of its clinical utility. Both Ganciclovir and this compound have associated toxicities.

CompoundCommon Adverse EffectsSerious Adverse Effects
This compound Headache, fatigue, diarrhea, abdominal pain, flu-like symptoms.[6]Carcinogenicity (observed in long-term animal studies).[6][7]
Ganciclovir Granulocytopenia, neutropenia, anemia, thrombocytopenia, fever, nausea, vomiting, diarrhea.[1]Potential human carcinogen, teratogen, and mutagen; inhibition of spermatogenesis.[1]

The discontinuation of this compound's clinical development was primarily due to the finding of induced carcinogenesis in long-term animal studies.[6][7] While Ganciclovir also carries a warning as a potential human carcinogen, its established efficacy in treating sight- and life-threatening CMV infections in immunocompromised patients has led to its continued clinical use, where the benefits are deemed to outweigh the risks.

Conclusion

In the direct comparison of this compound and Ganciclovir for the inhibition of HCMV, several key distinctions emerge. In vitro, both compounds demonstrate potent anti-HCMV activity. A significant advantage of this compound is its efficacy against Ganciclovir-resistant viral strains, owing to its different mechanism of activation that bypasses the viral UL97 kinase.

However, the clinical development of this compound was terminated due to significant safety concerns, specifically its carcinogenic potential observed in preclinical models. This critical finding overshadows its promising in vitro profile against HCMV. Ganciclovir, despite its own set of toxicities, remains a vital therapeutic option for CMV infections due to its proven in vivo efficacy.

For researchers and drug development professionals, the story of this compound serves as a compelling case study. It underscores the importance of a comprehensive evaluation of both efficacy and long-term safety in the journey of an antiviral compound from the laboratory to the clinic. While the direct therapeutic application of this compound for HCMV is no longer pursued, its unique mechanism of action provides valuable insights for the design of future antiviral agents that may overcome existing resistance mechanisms.

References

A Comparative Analysis of Lobucavir and Acyclovir for Antiviral Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of Lobucavir and Acyclovir, two pivotal nucleoside analogues in the landscape of antiviral therapy. Designed for the discerning researcher, this document moves beyond a surface-level overview to explore the nuanced differences in their mechanisms of action, antiviral spectra, pharmacokinetic profiles, and the critical issue of viral resistance. Through a synthesis of experimental data and established protocols, this guide aims to equip drug development professionals with the critical insights necessary to inform future research and therapeutic strategies against herpesviruses.

Introduction: Two Generations of Antiherpetic Nucleoside Analogues

Acyclovir, a synthetic analogue of guanosine, revolutionized the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections upon its introduction. Its high selectivity for virus-infected cells and favorable safety profile established it as a cornerstone of antiherpetic therapy. This compound emerged as a next-generation guanosine analogue with the promise of a broader anti-herpesvirus spectrum and improved pharmacokinetic properties. This guide will dissect the molecular and clinical disparities between these two agents to provide a comprehensive understanding of their respective strengths and limitations.

Mechanism of Action: A Tale of Two Activation Pathways

Both Acyclovir and this compound are prodrugs, meaning they require intracellular phosphorylation to become active antiviral agents. However, the efficiency and consequences of this activation differ, underpinning their distinct potency and toxicity profiles.

Acyclovir's activation is a highly selective process, initiated by the viral-encoded enzyme thymidine kinase (TK). This initial phosphorylation to acyclovir monophosphate occurs far more efficiently in herpesvirus-infected cells than in uninfected host cells. Subsequently, host cell kinases catalyze the formation of acyclovir diphosphate and the active acyclovir triphosphate. This active metabolite then serves two key functions: it competitively inhibits the viral DNA polymerase, and it acts as a chain terminator upon incorporation into the growing viral DNA strand, as it lacks the 3'-hydroxyl group necessary for further elongation.

This compound , also a guanine analogue, undergoes a similar phosphorylation cascade. It is converted to its triphosphate form within infected cells, where it interferes with the viral DNA polymerase.

G cluster_acyclovir Acyclovir Activation cluster_this compound This compound Activation cluster_action Mechanism of Action Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase (TK) ACV_TP Acyclovir Triphosphate (Active) ACV_MP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibition & Incorporation This compound This compound Lobucavir_MP This compound Monophosphate This compound->Lobucavir_MP Viral Thymidine Kinase (TK) Lobucavir_TP This compound Triphosphate (Active) Lobucavir_MP->Lobucavir_TP Host Cell Kinases Lobucavir_TP->Viral_DNA_Polymerase Inhibition & Incorporation Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination

Caption: Comparative activation and mechanism of action of Acyclovir and this compound.

Comparative Antiviral Spectrum and Potency

While both drugs are effective against members of the Herpesviridae family, their spectrum and potency exhibit notable differences. The following table summarizes their in vitro activities based on 50% inhibitory concentrations (IC50).

VirusThis compound (IC50, µM)Acyclovir (IC50, µM)
Herpes Simplex Virus Type 1 (HSV-1)More potent0.02 - 1.3
Herpes Simplex Virus Type 2 (HSV-2)More potent0.03 - 2.2
Varicella-Zoster Virus (VZV)Potent0.8 - 4.0
Human Cytomegalovirus (HCMV)ActiveInactive
Epstein-Barr Virus (EBV)ActiveActive

Acyclovir demonstrates potent activity against HSV-1, HSV-2, and VZV. Its efficacy against Epstein-Barr virus (EBV) is moderate, and it is largely inactive against human cytomegalovirus (HCMV). In contrast, this compound was shown to have a broader spectrum of activity, including significant potency against HCMV, a key advantage over Acyclovir.

Pharmacokinetic Profiles: A Comparative Overview

The clinical utility of an antiviral agent is heavily influenced by its pharmacokinetic properties. The table below compares key parameters for this compound and Acyclovir.

ParameterThis compoundAcyclovir
Oral Bioavailability ~30-40%15-30%
Plasma Half-life ~10 hours~2.5-3.3 hours
Metabolism Intracellular phosphorylationMinimal
Excretion Primarily renalPrimarily renal

This compound's higher oral bioavailability and longer plasma half-life represented potential clinical advantages over Acyclovir, suggesting the possibility of less frequent dosing regimens. Both drugs are primarily cleared through the kidneys.

Clinical Efficacy and Development Status

Acyclovir has a long and successful history of clinical use. It is a first-line therapy for genital herpes, orolabial herpes, and varicella-zoster infections, with proven efficacy in both treatment and suppression. Its safety profile is well-established, with the most common side effects being generally mild.

The clinical development of This compound , despite promising preclinical data, was halted. While it reached Phase III clinical trials for hepatitis B and herpesvirus infections, and a pilot study for cytomegalovirus in AIDS patients was conducted, long-term animal studies revealed an increased risk of tumors, leading to the discontinuation of its development.

Mechanisms of Viral Resistance and Cross-Resistance

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. For both Acyclovir and this compound, the primary mechanisms of resistance involve mutations in two key viral enzymes.

  • Thymidine Kinase (TK) Mutations : The most prevalent mechanism of resistance to Acyclovir involves mutations in the viral TK gene. These mutations can lead to an absent or altered TK enzyme that is unable to efficiently phosphorylate the prodrug, thereby preventing its activation. TK-deficient mutants are the most common form of Acyclovir resistance found in clinical isolates.

  • DNA Polymerase Mutations : Less frequently, mutations can occur in the viral DNA polymerase gene. These alterations can reduce the enzyme's affinity for the activated triphosphate form of the drug, allowing viral DNA replication to proceed even in the presence of the inhibitor.

A critical consideration is the high likelihood of cross-resistance . Since both Acyclovir and this compound rely on the viral TK for their initial activation, viral strains that have developed resistance to Acyclovir via TK mutations are typically also resistant to this compound.

Experimental Protocol: Plaque Reduction Assay for Antiviral Susceptibility Testing

The plaque reduction assay (PRA) is the gold-standard phenotypic method for determining the susceptibility of a viral isolate to an antiviral agent.

Objective: To determine the 50% inhibitory concentration (IC50) of an antiviral compound against a lytic virus, such as HSV.

Materials:

  • Susceptible host cells (e.g., Vero cells)

  • Virus stock (e.g., HSV-1)

  • Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

  • Antiviral compound stock solution (e.g., Acyclovir)

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Fixative solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Sterile multi-well plates (e.g., 6-well or 12-well)

  • Phosphate-buffered saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding: The day prior to the assay, seed host cells into multi-well plates at a density that will yield a confluent monolayer on the day of infection. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Dilution: Prepare serial dilutions of the antiviral compound in cell culture medium. The concentration range should bracket the expected IC50. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Virus Infection: Aspirate the growth medium from the cell monolayers. Infect the wells (except for the cell control) with a dilution of the virus stock calculated to produce a countable number of plaques (typically 50-100 plaques per well in the control). Allow the virus to adsorb for 1-2 hours.

  • Treatment and Overlay: After the adsorption period, remove the viral inoculum. Add the overlay medium containing the respective concentrations of the antiviral compound to the wells. The overlay restricts the spread of the virus, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cell monolayer with a fixative solution.

    • Stain the fixed cells with a staining solution like crystal violet.

    • Gently wash the plates with water to remove excess stain and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

G Start Seed Host Cells in Multi-well Plates Prepare_Dilutions Prepare Serial Dilutions of Antiviral Compound Start->Prepare_Dilutions Infect_Cells Infect Cell Monolayer with Virus Prepare_Dilutions->Infect_Cells Adsorption Allow Virus Adsorption (1-2 hours) Infect_Cells->Adsorption Remove_Inoculum Remove Viral Inoculum Adsorption->Remove_Inoculum Add_Overlay Add Overlay Medium with Antiviral Compound Remove_Inoculum->Add_Overlay Incubate Incubate for Plaque Formation (2-3 days) Add_Overlay->Incubate Fix_Cells Fix Cell Monolayer Incubate->Fix_Cells Stain_Cells Stain with Crystal Violet Fix_Cells->Stain_Cells Count_Plaques Count Plaques Stain_Cells->Count_Plaques Calculate_IC50 Calculate IC50 Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for the Plaque Reduction Assay.

Conclusion and Future Perspectives

Acyclovir remains a vital tool in the clinical management of common herpesvirus infections, a testament to its targeted mechanism of action and established safety. This compound, while demonstrating superior in vitro potency and a broader spectrum of activity, ultimately serves as a case study in the complexities of drug development, where preclinical promise does not always translate to clinical success. The discontinuation of its development due to long-term toxicity findings underscores the rigorous safety standards required for new therapeutic agents.

For researchers and drug development professionals, the comparative analysis of these two molecules offers valuable lessons. The shared reliance on viral thymidine kinase highlights a key vulnerability that can be exploited for selective antiviral activity but also represents a common pathway for the development of cross-resistance. Future efforts in the development of anti-herpesvirus therapies should focus on novel mechanisms of action that can bypass existing resistance pathways. The detailed methodologies provided in this guide, such as the plaque reduction assay, remain fundamental tools for the evaluation of these next-generation antiviral candidates.

A Senior Application Scientist's Guide to Validating the Antiviral Efficacy of Novel Lobucavir Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of novel Lobucavir derivatives, focusing on Human Cytomegalovirus (HCMV) as a primary target. As a guanine analog, this compound's core mechanism involves the inhibition of viral DNA polymerase after intracellular phosphorylation to its active triphosphate form.[1][2] Derivatives of this compound hold therapeutic promise, but require rigorous, systematic evaluation to quantify their efficacy and safety profile relative to existing treatments.

Here, we eschew a rigid template, instead presenting a logical, field-proven workflow that moves from broad efficacy screening to detailed mechanistic and resistance analysis. We will compare hypothetical this compound derivatives (Derivative A, Derivative B) against this compound itself and the current standard-of-care, Ganciclovir. This approach ensures that every experimental choice is deliberate, contributing to a robust, self-validating data package suitable for go/no-go decisions in a drug development pipeline.

The Foundational Principle: Selective Toxicity

The ultimate goal of any antiviral is to neutralize the virus with minimal harm to the host. This principle, known as selective toxicity, is the cornerstone of our validation workflow. We will quantify this through a key metric: the Selectivity Index (SI) , which is the ratio of a compound's cytotoxicity to its antiviral activity.[3][4] A higher SI value indicates a more promising therapeutic window, signifying that the drug is effective at concentrations well below those that are toxic to host cells.[3][5] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[3][6]

Experimental Validation Workflow

Our validation strategy is a multi-stage process designed to build a comprehensive profile of each this compound derivative.

G PRA Plaque Reduction Assay (EC50) VRA Virus Yield Reduction Assay PRA->VRA Confirm Efficacy CCA Cytotoxicity Assay (CC50) VRA->CCA Assess Safety SI Calculate Selectivity Index (SI) CCA->SI Determine Therapeutic Window MOA Mechanism of Action (DNA Polymerase Assay) SI->MOA Promising Candidates Advance RES In Vitro Resistance Selection MOA->RES GEN Genotypic Analysis of Resistant Isolates RES->GEN

Caption: High-level workflow for validating this compound derivatives.

Phase 1: Foundational In Vitro Efficacy and Cytotoxicity Screening

The initial phase aims to answer two fundamental questions: Does the compound inhibit viral replication? And is it safe for host cells at effective concentrations?

Determining Antiviral Potency (EC50) via Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the gold standard for quantifying the ability of a compound to inhibit viral infection and spread.[7][8] It measures the concentration at which the compound reduces the number of viral plaques (zones of cell death) by 50%, known as the EC50 (50% Effective Concentration).

Causality: We choose the PRA for its direct, functional readout. Unlike qPCR-based methods that measure viral nucleic acid (which may not be infectious), the PRA specifically quantifies infectious virus particles, providing a more reliable measure of a compound's true antiviral effect.[7]

Detailed Protocol: Plaque Reduction Assay

  • Cell Seeding: Plate a suitable host cell line for HCMV, such as human foreskin fibroblasts (HFFs), in 6-well plates to form a confluent monolayer.[9]

  • Virus Infection: Infect the cell monolayers with a known quantity of HCMV (e.g., 100 plaque-forming units, PFU) for 2 hours to allow viral adsorption.

  • Compound Treatment: Remove the virus inoculum. Add an overlay medium (e.g., 1% methylcellulose in DMEM) containing serial dilutions of the test compounds (this compound, Derivative A, Derivative B) and the comparator (Ganciclovir).

  • Incubation: Incubate the plates for 7-14 days, allowing plaques to form. The long incubation time is necessary due to the slow replication cycle of HCMV.[10]

  • Visualization & Counting: Fix the cells (e.g., with 10% formalin), stain with a solution like crystal violet, and count the visible plaques.[9]

  • EC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration relative to the untreated virus control. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the EC50 value.[6][10]

Assessing Host Cell Viability (CC50) via Cytotoxicity Assay

Running parallel to the efficacy assay, the cytotoxicity assay determines the 50% cytotoxic concentration (CC50)—the concentration at which a compound reduces the viability of uninfected host cells by 50%.[3][6]

Causality: This step is critical to ensure that the observed antiviral activity is not simply a result of the compound killing the host cells, which would also halt viral replication.[3] The MTT assay is a reliable, colorimetric method based on the metabolic activity of viable cells.[6]

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed uninfected HFFs in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.[6]

  • Compound Treatment: Expose the cells to the same serial dilutions of the test compounds used in the PRA. Include a "cells only" control (100% viability) and a "medium only" blank.[6]

  • Incubation: Incubate for a period consistent with the antiviral assay (e.g., 72 hours).[6]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Dissolve the formazan crystals using a solubilization solution (e.g., DMSO).[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability relative to the untreated cell control. Use non-linear regression to determine the CC50 value.[6]

Data Synthesis: Calculating the Selectivity Index (SI)

With both EC50 and CC50 values, we can now calculate the all-important Selectivity Index.

SI = CC50 / EC50 [4]

This ratio provides a quantitative measure of the compound's therapeutic window.

Table 1: Comparative Efficacy and Cytotoxicity Data (Illustrative)

CompoundAntiviral Potency (EC50 in µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)
Ganciclovir 1.0>100>100
This compound 0.885106
Derivative A 0.2 90450
Derivative B 1.52517

Interpretation: In this illustrative dataset, Derivative A shows a significant improvement over the parent compound, this compound. It is 4-fold more potent (lower EC50) while maintaining low cytotoxicity, resulting in a substantially higher Selectivity Index. Derivative B, however, is less potent and demonstrates higher cytotoxicity, making it a less desirable candidate.

Phase 2: Mechanistic Confirmation and Resistance Profiling

For promising candidates like Derivative A, the next phase delves into the mechanism of action and the potential for the virus to develop resistance.

Mechanism of Action: DNA Polymerase Inhibition Assay

This biochemical assay confirms that the derivative, like its parent compound, targets the viral DNA polymerase.[1][11]

Causality: This step validates that the observed antiviral activity is due to the intended mechanism. It directly measures the inhibition of DNA synthesis catalyzed by purified HCMV DNA polymerase, providing definitive evidence of target engagement.[12]

G cluster_0 Mechanism of Nucleoside Analogs Drug This compound Derivative (Prodrug) Kinase1 Cellular Kinases Drug->Kinase1 Drug_TP Active Triphosphate Form Kinase1->Drug_TP Polymerase HCMV DNA Polymerase Drug_TP->Polymerase DNA Growing Viral DNA Chain Polymerase->DNA Termination Chain Termination DNA->Termination Incorporation of Drug-TP

Caption: Activation and action of this compound derivatives.

Detailed Protocol: HCMV DNA Polymerase Assay

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant HCMV DNA polymerase, a DNA template-primer, and dNTPs (one of which is radiolabeled, e.g., [³H]dGTP).

  • Inhibitor Addition: Add varying concentrations of the triphosphate form of the test compounds (e.g., Derivative A-TP).

  • Reaction & Termination: Initiate the reaction and incubate at 37°C. Stop the reaction by adding a solution like cold trichloroacetic acid to precipitate the newly synthesized DNA.

  • Quantification: Filter the mixture and measure the incorporated radioactivity using a scintillation counter.

  • IC50 Calculation: Determine the concentration of the compound's triphosphate form that inhibits polymerase activity by 50% (IC50). Compare this to the IC50 for cellular DNA polymerase α to confirm selectivity for the viral enzyme.[13]

In Vitro Resistance Selection

This experiment assesses the genetic barrier to resistance—how easily the virus can mutate to evade the drug.

Causality: A high barrier to resistance is a highly desirable drug characteristic. This protocol forces the evolution of resistance in a controlled setting, allowing us to identify the specific mutations responsible and assess their impact on drug susceptibility.[14]

Detailed Protocol: Serial Passage Resistance Selection

  • Initial Culture: Infect HFFs with HCMV and treat with the test compound (e.g., Derivative A) at a concentration approximately equal to its EC50.

  • Serial Passaging: Once viral cytopathic effect (CPE) is observed, harvest the virus and use it to infect fresh cell monolayers. Gradually increase the drug concentration in each subsequent passage.[14][15]

  • Monitor for Resistance: Continue passaging until a viral population emerges that can replicate efficiently at concentrations significantly higher than the initial EC50. A parallel culture without the drug serves as a control.

  • Phenotypic Confirmation: Perform a Plaque Reduction Assay on the resistant viral isolate to quantify the fold-change in EC50 compared to the wild-type virus.

  • Genotypic Analysis: Sequence the viral DNA polymerase gene (UL54) and the phosphotransferase gene (UL97) from the resistant isolate to identify mutations.[16] These are the most common sites for Ganciclovir resistance mutations.

Table 2: Resistance Profile of Derivative A (Illustrative)

ParameterResultInterpretation
Passages to Resistance 15Suggests a moderate to high genetic barrier.
Fold-Increase in EC50 8-foldThe selected virus shows reduced susceptibility.
UL54/UL97 Mutations C592G in UL97Identifies the specific genetic change responsible for resistance.
Cross-Resistance No change in Ganciclovir EC50The mutation confers specific resistance to Derivative A, not the standard-of-care.

Conclusion and Forward Path

This structured, causality-driven guide provides a robust framework for validating this compound derivatives. By systematically evaluating efficacy (EC50), safety (CC50), and the resulting Selectivity Index, researchers can confidently prioritize candidates. For lead compounds, confirming the mechanism of action and profiling the resistance barrier are essential next steps.

Based on our illustrative data, Derivative A emerges as a highly promising candidate. Its superior potency and high Selectivity Index warrant progression to more complex studies, such as evaluation in 3D cell culture models or in vivo animal models of HCMV infection, to further validate its therapeutic potential.[9][17]

References

A Comparative Analysis of the Mechanism of Action: Lobucavir and Cidofovir

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the mechanisms of action of two broad-spectrum antiviral agents: Lobucavir and Cidofovir. By examining their distinct molecular pathways, from cellular activation to viral polymerase inhibition, this document aims to equip researchers with a detailed understanding of their respective functionalities, supported by experimental data and established protocols.

Introduction: Two Generations of Nucleoside/Tide Analogs

This compound and Cidofovir both belong to the class of antiviral drugs that mimic natural nucleosides or nucleotides to interfere with viral replication. However, they represent distinct structural and mechanistic subclasses, which dictates their activation pathways, potency, and spectrum of activity.

  • This compound (BMS-180194) is a carbocyclic guanosine nucleoside analog.[1] It demonstrated broad-spectrum activity against herpesviruses and hepadnaviruses in preclinical and clinical trials.[1][2] Despite promising initial results, its development was discontinued by its manufacturer, Bristol-Myers Squibb, following the discovery of an increased risk of cancer in long-term animal studies.[1]

  • Cidofovir (Vistide®) is an acyclic phosphonate nucleotide analog of cytosine.[3] It is a potent, broad-spectrum antiviral agent effective against a wide range of DNA viruses.[4] Approved by the FDA in 1996, it is primarily used for the treatment of cytomegalovirus (CMV) retinitis in patients with AIDS.[5][6] Its unique structure as a nucleotide analog confers a significant advantage in its mechanism of activation.

Molecular Structure: The Foundation of Function

The chemical structures of this compound and Cidofovir are fundamentally different, predetermining their classification and initial interactions within the cell.

FeatureThis compoundCidofovir
Drug Class Nucleoside AnalogNucleotide Analog
Natural Base Mimic Guanine[1]Cytosine[7]
Sugar Moiety Cyclobutyl ring[1]Acyclic side chain[3]
Phosphorus Group Absent in parent drugPhosphonate group present[8]

Mechanism of Action: A Tale of Two Pathways

The antiviral effect of both compounds culminates in the inhibition of viral DNA polymerase, but the journey to this final step is markedly different. The key distinction lies in their intracellular phosphorylation cascades.

Part A: Cellular Uptake and Metabolic Activation

For either drug to become active, it must be converted into its respective polyphosphorylated form within the host cell. This activation is a critical, multi-step process catalyzed entirely by host cell enzymes.[7][9]

This compound: The Nucleoside Pathway (Triple Phosphorylation)

As a nucleoside analog, this compound requires three sequential phosphorylation steps to become the active antiviral agent, this compound triphosphate (LBV-TP).[10]

  • Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (LBV-MP).

  • Diphosphorylation: LBV-MP is then converted to this compound diphosphate (LBV-DP).

  • Triphosphorylation: Finally, LBV-DP is phosphorylated to the active LBV-TP.

This entire cascade is carried out by host cellular kinases.[9] This reliance on cellular enzymes means this compound's activation is not dependent on virally encoded kinases, such as the UL97 protein kinase of human cytomegalovirus (HCMV) or the thymidine kinase of herpes simplex virus (HSV). Consequently, this compound retains activity against viral strains that have developed resistance to drugs like ganciclovir through mutations in these viral kinases.[9]

G cluster_cell Host Cell Cytoplasm LBV This compound (LBV) LBV_MP This compound Monophosphate (LBV-MP) LBV->LBV_MP Cellular Kinase LBV_DP This compound Diphosphate (LBV-DP) LBV_MP->LBV_DP Cellular Kinase LBV_TP This compound Triphosphate (LBV-TP) [Active Drug] LBV_DP->LBV_TP Cellular Kinase

References

An In Vivo Head-to-Head: A Comparative Guide to Lobucavir and Tenofovir in Hepadnavirus-Infected Models

Author: BenchChem Technical Support Team. Date: January 2026

For the research, scientific, and drug development communities, this guide provides a detailed in vivo comparison of two potent antiviral agents, Lobucavir and Tenofovir. Drawing upon key preclinical data, we dissect their mechanisms of action, comparative efficacy in a highly relevant animal model, and the experimental framework underpinning these findings.

Introduction: The Quest for Potent HBV Inhibition

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, driving the development of novel antiviral therapies. Among the most promising class of compounds are nucleoside and nucleotide analogs, which target the viral DNA polymerase, a critical enzyme in the HBV replication cycle. This guide focuses on two such analogs: this compound, a cyclobutyl-guanine analog, and Tenofovir, an acyclic nucleotide analog of adenosine monophosphate. While Tenofovir (in its prodrug forms) has become a cornerstone of HBV treatment, this compound showed considerable promise in preclinical and early clinical development before its discontinuation due to long-term safety concerns in animal studies.[1] Understanding their comparative in vivo performance offers valuable insights into the nuances of anti-hepadnaviral drug efficacy.

Mechanisms of Action: A Tale of Two Analogs

Both this compound and Tenofovir function as chain terminators of viral DNA synthesis, but their precise molecular interactions with the HBV polymerase differ subtly.

This compound , a guanine analog, requires intracellular phosphorylation to its active triphosphate form.[1][2] It then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand. Upon incorporation, this compound acts as a non-obligate chain terminator. While it possesses a 3'-OH equivalent, it is thought to induce a conformational change that hinders the polymerase's activity a few nucleotides downstream.[1]

Tenofovir , on the other hand, is a nucleotide analog and is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF), to enhance oral bioavailability.[3] Once intracellularly converted to its active diphosphate form, it competes with deoxyadenosine triphosphate (dATP) for incorporation into the viral DNA. Lacking a 3'-hydroxyl group, Tenofovir acts as a direct chain terminator, preventing the addition of subsequent nucleotides and halting viral DNA synthesis.[3][4][5]

cluster_this compound This compound cluster_tenofovir Tenofovir cluster_hbv HBV DNA Synthesis This compound This compound L_TP This compound Triphosphate This compound->L_TP Intracellular Phosphorylation L_Incorp Incorporation into viral DNA L_TP->L_Incorp L_Termination Non-obligate Chain Termination L_Incorp->L_Termination HBV_Polymerase HBV DNA Polymerase L_Incorp->HBV_Polymerase Tenofovir Tenofovir Prodrug (e.g., TDF) T_DP Tenofovir Diphosphate Tenofovir->T_DP Intracellular Conversion T_Incorp Incorporation into viral DNA T_DP->T_Incorp T_Termination Obligate Chain Termination T_Incorp->T_Termination T_Incorp->HBV_Polymerase Viral_DNA Elongating Viral DNA HBV_Polymerase->Viral_DNA Adds dNTPs

Comparative Mechanism of Action of this compound and Tenofovir.

The Woodchuck Model: A Robust Platform for In Vivo Antiviral Evaluation

To provide a meaningful in vivo comparison, it is essential to utilize an animal model that closely recapitulates human HBV infection and disease progression. The woodchuck (Marmota monax) and its native Woodchuck Hepatitis Virus (WHV) serve as an excellent model for this purpose. WHV shares significant genetic and biological similarities with human HBV, and chronically infected woodchucks develop progressive liver disease, including hepatitis and hepatocellular carcinoma, mirroring the human condition. This makes the woodchuck model a highly predictive tool for evaluating the preclinical efficacy and safety of anti-HBV agents.

In Vivo Efficacy: A Head-to-Head in the Woodchuck Model

Direct comparative studies of this compound and Tenofovir in the same in vivo model are invaluable for assessing their relative potencies. Fortunately, data from separate studies using the woodchuck model of chronic WHV infection allow for a robust comparison.

This compound In Vivo Efficacy

In a study evaluating the antiviral efficacy of this compound in chronically WHV-infected woodchucks, daily oral administration demonstrated a dose-dependent reduction in viral load. Key findings include:

  • 10 and 20 mg/kg/day: Reduced WHV viremia by a significant 10- to 200-fold range.

  • 5 mg/kg/day: Suppressed WHV viremia by a 10- to 30-fold range.

  • 0.5 mg/kg/day: Showed no significant antiviral effect.

These results established a minimally effective oral dose of approximately 5 mg/kg/day for this compound in this model.

Tenofovir In Vivo Efficacy

Similarly, the antiviral activity of Tenofovir Disoproxil Fumarate (TDF) was assessed in the woodchuck model. The study revealed that daily oral administration of TDF led to a significant suppression of WHV replication. The key results were:

  • 1.5 and 5.0 mg/kg/day: Resulted in a 1.1- to 1.5-log reduction in serum WHV DNA concentrations.

  • 0.5 mg/kg/day: Produced a 0.2-log reduction in serum WHV viremia.

Following the cessation of treatment, a prompt rebound of WHV viremia to pre-treatment levels was observed for both drugs, a characteristic feature of nucleos(t)ide analog therapy.

Comparative Analysis
DrugDose (mg/kg/day)Viral Load Reduction (Fold-Change)Viral Load Reduction (Log10)Reference
This compound 0.5No significant effect-
510 - 301.0 - 1.48
10 - 2010 - 2001.0 - 2.3
Tenofovir (TDF) 0.5~1.60.2
1.5~12.6 - 31.61.1 - 1.5
5.0~12.6 - 31.61.1 - 1.5

From the available data, both this compound and Tenofovir demonstrate potent antiviral activity in the woodchuck model. At a dose of 5 mg/kg/day, both drugs achieve a similar magnitude of viral load reduction, in the range of a 1.0 to 1.5-log10 decrease. This suggests that, on a milligram per kilogram basis, this compound and Tenofovir exhibit comparable in vivo efficacy in this preclinical model.

Experimental Protocol: In Vivo Antiviral Efficacy Study in the Woodchuck Model

The following provides a generalized, step-by-step methodology for conducting an in vivo efficacy study of antiviral compounds in the woodchuck model of chronic WHV infection.

  • Animal Model:

    • Adult woodchucks (Marmota monax) chronically infected with Woodchuck Hepatitis Virus (WHV).

    • Animals are housed individually under controlled environmental conditions.

    • Baseline serum WHV DNA levels are established prior to treatment initiation.

  • Drug Administration:

    • Test compounds (e.g., this compound, Tenofovir) and placebo are administered orally once daily for a defined treatment period (e.g., 4-12 weeks).

    • Dose-ranging studies are conducted with multiple treatment groups receiving different concentrations of the test compound.

  • Sample Collection and Analysis:

    • Blood samples are collected at regular intervals (e.g., weekly) throughout the study for virological and biochemical analysis.

    • Serum is separated and stored at -80°C until analysis.

    • Serum WHV DNA levels are quantified using a validated real-time PCR assay.

    • Serum markers of liver function (e.g., ALT, AST) are monitored to assess for potential hepatotoxicity.

  • Endpoint Evaluation:

    • The primary efficacy endpoint is the change in serum WHV DNA levels from baseline to the end of the treatment period.

    • Secondary endpoints may include changes in serum WHV surface antigen (WHsAg) levels and liver histology.

    • A post-treatment follow-up period is included to assess for viral rebound upon drug withdrawal.

Experimental Workflow for In Vivo Antiviral Efficacy Studies.

Conclusion: Potent Antivirals with Different Fates

The in vivo data from the woodchuck model of chronic hepatitis B demonstrates that both this compound and Tenofovir possess potent antiviral activity. At comparable doses, they achieve similar levels of viral suppression, highlighting their efficacy in inhibiting hepadnaviral replication. While Tenofovir has progressed to become a first-line therapy for chronic HBV, the preclinical development of this compound was halted due to long-term safety concerns. This comparative guide underscores the critical role of robust in vivo models in the preclinical evaluation of antiviral drug candidates and provides a valuable historical and scientific perspective on two important compounds in the field of HBV research.

References

A Comparative Toxicological Assessment of Lobucavir and Other Herpesvirus Antivirals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Nucleoside Analogs

In the landscape of antiviral therapeutics, nucleoside analogs represent a cornerstone of our arsenal against viral diseases, particularly those caused by the Herpesviridae family. These agents, by mimicking endogenous nucleosides, effectively deceive viral polymerases to halt replication. However, this mechanism inherently carries the risk of off-target effects on host cellular processes, leading to a spectrum of toxicities. This guide provides a comparative analysis of the toxicological profiles of Lobucavir, a once-promising broad-spectrum antiviral, and other established anti-herpesvirus nucleoside analogs, including acyclovir, ganciclovir, penciclovir, and cidofovir.

This compound (formerly BMS-180194) is a carbocyclic guanosine analog that demonstrated potent activity against herpesviruses and hepatitis B virus.[1] Its development, however, was halted during clinical trials due to a significant and ultimately unacceptable toxicity finding: carcinogenicity in long-term animal studies.[1][2] This outcome underscores a critical principle in drug development: the therapeutic index—the balance between efficacy and toxicity—is paramount. Understanding the specific toxicological liabilities of this compound in comparison to approved antivirals offers invaluable insights for researchers and drug developers, guiding future discovery efforts toward safer and more effective therapies. This guide will deconstruct the toxicological profiles of these agents, focusing on carcinogenicity, organ-specific toxicities, and in vitro cytotoxicity, supported by the experimental methodologies used for their evaluation.

Mechanism of Action and the Genesis of Toxicity

This compound, like its counterparts acyclovir and ganciclovir, is a guanine analog. To exert its antiviral effect, it must be phosphorylated to its active triphosphate form by intracellular enzymes.[1] This triphosphate metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to the termination of DNA chain elongation, thereby inhibiting viral replication.

The causality of toxicity for nucleoside analogs often stems from this same mechanism. While these drugs are designed to be preferentially activated in virus-infected cells and to selectively target the viral polymerase, this selectivity is not absolute. Host cell kinases can also phosphorylate these analogs, and the resulting triphosphates can interact with host DNA polymerases, albeit with lower affinity.[3] This interaction can lead to:

  • Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma (pol γ), a key enzyme for mitochondrial DNA replication, can deplete mitochondrial DNA, leading to impaired oxidative phosphorylation and cellular dysfunction.[3]

  • Genotoxicity: Incorporation of the nucleoside analog into the host cell's genomic DNA can lead to mutations, chromosomal damage, and, in the long term, carcinogenesis.[4] This was the pivotal toxicity that led to the discontinuation of this compound.[2]

  • Cytotoxicity: Disruption of DNA synthesis and cellular metabolism in rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, can lead to hematologic toxicity and other adverse effects.

Comparative Toxicity Profiles

The following sections compare the key toxicological findings for this compound against established antiviral agents.

Carcinogenicity: The Downfall of this compound

The most striking difference in the toxicological profile of this compound is its demonstrated carcinogenicity in preclinical studies. This finding ultimately led to the cessation of its clinical development.

A 104-week oral administration study in mice revealed that this compound induced a spectrum of neoplastic lesions.[2] Key findings included:

  • Squamous Cell Neoplasia: Observed in the upper digestive tract (tongue, esophagus) of both male and female mice. Females also developed squamous cell neoplasms of the cervix, vagina, and skin.

  • Glandular Neoplasia: Male mice exhibited an increased incidence of Harderian gland adenomas and adenocarcinomas.

The tumor profile observed with this compound was noted to be similar to that seen with other nucleoside analogs known to be rodent carcinogens, such as zidovudine and ganciclovir.[2] While ganciclovir also carries a carcinogenic risk and is approved for clinical use, the risk-benefit assessment for this compound was evidently deemed unfavorable by its manufacturer, Bristol-Myers Squibb.[1] It is crucial for drug developers to understand that even within the same chemical class, subtle structural differences can lead to profound differences in long-term toxicity.

DrugCarcinogenicity Finding
This compound Positive: Induced squamous cell neoplasia (digestive tract, skin, reproductive tract) and Harderian gland tumors in mice in a 2-year study.[2]
Ganciclovir Positive: Carcinogenic in mice. Carries a black box warning for potential carcinogenicity in humans.
Acyclovir Negative: No evidence of carcinogenicity in lifetime rodent bioassays.
Cidofovir Positive: Caused mammary adenocarcinomas in rats. Carries a black box warning for potential carcinogenicity.
Penciclovir Negative: No evidence of carcinogenicity in lifetime rodent bioassays.
Organ-Specific Toxicity: A Comparative Overview

Beyond carcinogenicity, nucleoside analogs are associated with a range of organ-specific toxicities. Here, this compound's profile from early clinical trials is compared with the well-documented toxicities of approved agents.

Myelosuppression is a common dose-limiting toxicity for several nucleoside analogs, resulting from the inhibition of DNA synthesis in hematopoietic progenitor cells.

  • Ganciclovir is notorious for its hematologic adverse effects. In solid organ transplant recipients, significant neutropenia, thrombocytopenia, and anemia can occur in 5-50% of patients.[5] Incidence rates for leukopenia and neutropenia have been reported as high as 60-66% in some patient cohorts.[6]

  • This compound was reported to cause common adverse effects like flu-like symptoms in early trials, but severe hematologic toxicity was not highlighted as a primary reason for discontinuation.[1] However, the general toxicity of nucleoside analogs includes anemia and neutropenia.[2]

  • Acyclovir and Penciclovir generally have a favorable hematologic safety profile with a low incidence of myelosuppression.

  • Cidofovir can cause neutropenia, which was reported in 15% of patients in one clinical trial.[7]

Renal toxicity is another significant concern, often related to drug accumulation in renal tubular cells or crystallization in urine.

  • Cidofovir exhibits dose-limiting nephrotoxicity, which is its major toxicity concern.[8] The mechanism involves active uptake by the organic anion transporter (OAT1) in proximal tubular cells, leading to high intracellular concentrations and cell damage, including apoptosis.[8][9] Co-administration with probenecid, which blocks OAT1, is required to mitigate this risk.[9]

  • Acyclovir can cause nephrotoxicity, particularly with high intravenous doses, rapid infusion, or in dehydrated patients. This is often due to the crystallization of the drug in the renal tubules, leading to obstructive nephropathy.[10]

  • Ganciclovir can also be associated with renal impairment. One study identified a trough concentration threshold of 0.995 µg/mL associated with an increased risk of elevated serum creatinine.[6]

  • This compound is primarily eliminated through renal excretion.[9] While the clinical trial exclusion criteria included patients with pre-existing renal illness, specific data on its nephrotoxic potential is limited.[10]

Central nervous system (CNS) side effects are a notable toxicity for some agents in this class.

  • Acyclovir is well-known for causing neurotoxicity, especially in patients with renal impairment, which leads to drug accumulation.[1][4] The clinical presentation can range from confusion, agitation, and hallucinations to tremors, myoclonus, and altered consciousness.[4][11] These symptoms are typically reversible upon discontinuation of the drug.[11]

  • Ganciclovir is also associated with neurotoxicity, though it is considered less common than with acyclovir.

  • This compound 's early clinical trial data reported headache as a common adverse effect, but severe neurotoxicity was not a prominent feature leading to its discontinuation.[1]

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in early preclinical development to estimate a compound's therapeutic index. The 50% cytotoxic concentration (CC50) is a key metric. Direct comparative CC50 data for all five compounds from a single study is unavailable; therefore, the following table is a compilation from various sources. Direct comparison of these values should be made with caution, as experimental conditions (e.g., cell line, incubation time) can significantly influence results.

DrugCell LineCC50 (µM)Reference
Ganciclovir Vero92.91 ± 8.92[12]
Acyclovir -Generally high (low cytotoxicity)[4]
Cidofovir -Data not readily available
Penciclovir -Generally low cytotoxicity[4]
This compound -Data not readily available

Note: The absence of readily available, directly comparable CC50 values for this compound highlights its early discontinuation from development. Ganciclovir demonstrates moderate cytotoxicity in Vero cells, a kidney epithelial cell line commonly used in virology.[12] Acyclovir and penciclovir are generally considered to have low cytotoxicity, contributing to their favorable safety profiles.[4]

Key Experimental Methodologies

The assessment of antiviral toxicity relies on a battery of standardized in vitro and in vivo assays. The causality behind selecting these specific tests is to create a self-validating system that assesses different toxicological endpoints, from cellular viability to long-term systemic effects like cancer.

Diagram of a Standard Preclinical Toxicology Workflow

The following diagram illustrates a typical workflow for assessing the toxicity of a new antiviral candidate. This logical progression ensures that basic cytotoxicity and genotoxicity are evaluated before committing to more complex and lengthy in vivo studies.

ToxicityWorkflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) Endpoint: CC50 Genotoxicity Genotoxicity Assays (e.g., Ames, Chromosomal Aberration) Endpoint: Mutagenicity, Clastogenicity Cytotoxicity->Genotoxicity Proceed if CC50 is acceptable Acute Acute Toxicity (Single Dose) Endpoint: LD50, MTD Genotoxicity->Acute Proceed if non-genotoxic Repeated Repeated-Dose Toxicity (28-day, 90-day) Endpoint: Target Organ Toxicity Acute->Repeated Determine Dose Range Carcinogenicity Carcinogenicity (2-year bioassay) Endpoint: Tumor Incidence Repeated->Carcinogenicity Identify Chronic Toxicity Compound New Antiviral Compound Compound->Cytotoxicity Evaluate Cell Viability

Caption: Preclinical toxicology workflow for antiviral drug candidates.

Experimental Protocols
  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells (e.g., Vero, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: Prepare serial dilutions of the antiviral compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (e.g., 48-72 hours).

    • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will form formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[13][14]

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) due to mutations in the genes required for its synthesis. The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium. It is a screen for point mutations (base substitutions and frameshifts).[3][15]

  • Step-by-Step Protocol:

    • Strain Selection: Use a standard set of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.[16]

    • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from induced rodents, to mimic mammalian metabolism and detect mutagens that require activation.[15]

    • Exposure (Plate Incorporation Method): Mix the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer in molten top agar. Pour this mixture onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count in at least one strain.[15]

  • Principle: This assay detects damage to chromosomes or the mitotic spindle. When a developing erythroblast in the bone marrow expels its main nucleus to become a red blood cell, any chromosome fragments or whole chromosomes that lag behind during cell division are left in the cytoplasm, forming small secondary nuclei called micronuclei. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes in treated animals indicates genotoxic damage.

  • Step-by-Step Protocol:

    • Animal Model & Dosing: Use a suitable rodent species (typically mice or rats). Administer the test compound, usually via oral gavage or intraperitoneal injection, at three dose levels plus a vehicle control and a positive control (e.g., cyclophosphamide). Dosing can be a single administration or two administrations 24 hours apart.

    • Tissue Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (typically 24 and 48 hours). For bone marrow, flush the femurs with fetal bovine serum. For peripheral blood, a small sample is sufficient.

    • Slide Preparation: Prepare smears of the bone marrow or blood cells on glass slides. Stain the slides with a dye (e.g., Giemsa/May-Grünwald or acridine orange) that differentiates polychromatic erythrocytes (PCEs) from normochromatic (mature) erythrocytes (NCEs).

    • Microscopic Analysis: Using a microscope, score at least 4000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.

    • Data Analysis: Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group. A positive result is a dose-related and statistically significant increase in micronucleated PCEs at one or more dose levels.

Conclusion and Future Directions

The story of this compound serves as a critical case study in antiviral drug development. While it showed promise with its broad-spectrum activity and seemingly tolerable short-term adverse effect profile, the long-term carcinogenicity findings in preclinical models were an insurmountable hurdle. This starkly contrasts with agents like acyclovir and penciclovir, which possess a more benign long-term safety profile. It also provides context for the clinical use of ganciclovir and cidofovir, whose known carcinogenic potential and significant organ toxicities are accepted only because they treat severe or life-threatening infections where the therapeutic benefit outweighs the risk.

For researchers and drug development professionals, the key takeaways are:

  • Early and Comprehensive Toxicity Screening is Non-Negotiable: A thorough understanding of a compound's potential for genotoxicity and carcinogenicity is essential early in development.

  • The Therapeutic Index is Context-Dependent: A toxicity profile that is unacceptable for a common infection might be permissible for a life-threatening disease with no alternative treatments.

  • Mechanism-Based Toxicity Prediction is Crucial: Understanding how a nucleoside analog interacts with host polymerases (both nuclear and mitochondrial) can help predict potential long-term liabilities and guide the design of safer molecules.

Future efforts in antiviral discovery must continue to prioritize selectivity, designing nucleoside analogs with higher affinity for viral polymerases and reduced interaction with host cellular machinery. The integration of advanced in silico modeling, high-throughput toxicity screening, and novel organoid-based testing systems will be instrumental in identifying and eliminating candidates with unfavorable toxicity profiles, like this compound, much earlier in the development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Lobucavir: Ensuring Safety and Environmental Integrity

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

In the landscape of antiviral research and drug development, the lifecycle of a compound extends far beyond its synthesis and application in experiments. The final disposition of an investigational drug is a critical, yet often overlooked, stage that carries significant implications for laboratory safety, regulatory compliance, and environmental stewardship. Lobucavir, an investigational nucleoside analog, presents a unique case. Its development was discontinued following the discovery of carcinogenic potential in long-term animal studies, a fact that fundamentally dictates its handling and disposal.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. As no specific disposal protocols were established for this discontinued compound, the procedures outlined here are synthesized from authoritative guidelines for managing investigational drugs, cytotoxic agents, and hazardous pharmaceutical waste.[2][3][4][5] Our objective is to empower researchers with the knowledge to manage this waste stream responsibly, ensuring that every step is logical, defensible, and grounded in the principles of safety and scientific integrity.

Part 1: Hazard Characterization and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the associated hazards is paramount. The decision to manage this compound as a hazardous substance is based on the following key factors:

  • Chemical Class: this compound is a guanine nucleoside analog designed to interfere with viral DNA polymerase.[1][6] The general class of nucleoside analogs can exhibit toxic properties, and it is prudent to manage them as hazardous chemical waste.[7][8]

  • Toxicological Profile: While human data is limited, long-term animal studies revealed carcinogenic risk, leading to the cessation of clinical trials.[1] Many hazardous drugs are known carcinogens with no established safe level of exposure.[5] This inherent toxicity requires that this compound be handled with the same precautions as cytotoxic (antineoplastic) drugs.[3][4]

  • Investigational Status: For any investigational medication, a complete toxicity profile is often unavailable. Therefore, they must be handled and destroyed in accordance with federal guidelines, such as the Resource Conservation and Recovery Act (RCRA), and institutional protocols for hazardous waste.[2][9]

Based on this assessment, all this compound waste, including pure compound, solutions, and contaminated labware, must be classified and managed as hazardous pharmaceutical waste .

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for the safe management of this compound waste from the point of generation to its final disposal.

Step 1: Don Personal Protective Equipment (PPE)

The risks associated with this compound are primarily through inhalation of dusts, skin absorption, and accidental ingestion.[4] Therefore, appropriate PPE is the first line of defense.

  • Minimum PPE Requirements:

    • Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[10]

    • Two pairs of chemotherapy-grade nitrile gloves.

    • ANSI-rated safety glasses or splash goggles.[4]

    • A plastic face shield should be used when there is a risk of splashes.[4]

Step 2: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility.[7]

  • Solid Waste:

    • Description: Unused or expired pure this compound powder, contaminated personal protective equipment (gloves, gowns), labware (weigh boats, pipette tips, vials), and spill cleanup materials.

    • Procedure: Collect all solid waste in a designated, leak-proof solid waste container lined with a heavy-duty plastic bag.[7][11] Do not dispose of these materials in the regular or biohazardous trash.[5]

  • Liquid Waste:

    • Description: Solutions containing this compound, such as stock solutions, experimental media, and solvent rinses.

    • Procedure: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., glass or high-density polyethylene).[7][9] Do not mix with other incompatible waste streams like strong acids or bases.

  • Empty Containers:

    • Description: Original vials or containers that held pure this compound.

    • Procedure: Under RCRA, containers that held acute hazardous waste (P-listed) must be triple-rinsed. While this compound is not P-listed, adopting this best practice is recommended due to its carcinogenic potential.[7][12] The rinsate from the triple rinse must be collected as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines.[7]

Step 3: Containerization and Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste container.

  • Container Selection: Use containers provided by your institution's Environmental Health and Safety (EHS) department. These are typically color-coded (e.g., black for pharmaceutical waste) and meet Department of Transportation (DOT) standards.[2][13]

  • Labeling Requirements: Request official "HAZARDOUS WASTE" labels from EHS.[9] No other labels are acceptable. The label must be fully completed with the following information:

    • The words "Hazardous Waste."

    • Generator Information: Principal Investigator's name, lab location (building and room number), and contact phone number.[9]

    • Contents: List the full chemical name "this compound" and its concentration. Do not use abbreviations.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas prevent accidental exposure and ensure regulatory compliance.

  • Location: The labeled waste container must be stored in a designated SAA within the laboratory where the waste is generated.[9]

  • Conditions: The SAA should be a secure, designated space, such as a locked cabinet or a secondary containment tub, away from general traffic areas.[9] It must be registered with EHS.

  • Inspections: The research team must inspect the container weekly for leaks, proper labeling, and to ensure the lid is securely closed. These inspections must be documented on an SAA Inspection Log.[9]

Step 5: Arranging for Final Disposal

The final step is the transfer of waste to a licensed disposal facility, a process managed exclusively by your institution's EHS department.

  • Prohibition of Drain Disposal: Under no circumstances should this compound waste be poured down the drain.[13][14][15] The EPA has explicitly prohibited the sewering of any hazardous pharmaceutical waste to prevent contamination of waterways.[14][15]

  • Contacting EHS: Once the waste container is full or you are nearing the quantitative accumulation limits, submit a chemical waste disposal request to your EHS office.[9]

  • Disposal Method: EHS will arrange for a trained professional to pick up the waste.[2] The universally accepted and required method for destroying hazardous pharmaceutical waste is high-temperature incineration at a permitted RCRA facility.[2][13][16][17] This process ensures the complete destruction of the active pharmaceutical ingredient.

  • Record Keeping: Your institution will receive a certificate of destruction from the disposal vendor. These records must be maintained for a minimum of three years.[2]

Data and Workflow Summary

For clarity and quick reference, the key procedural information is summarized below.

Table 1: this compound Waste Management Summary

Waste TypeCollection ContainerKey ProcedureRationale
Solid Waste (powder, contaminated gloves, vials)Lined, leak-proof container labeled "Hazardous Waste"Segregate at the source. Do not mix with regular or biohazard trash.Prevents exposure to support staff and ensures proper disposal routing.[5]
Liquid Waste (solutions, rinsate)Leak-proof, compatible container labeled "Hazardous Waste"Do not dispose down the drain. Do not mix with incompatible chemicals.Prevents environmental contamination and dangerous chemical reactions.[13][14]
Empty Containers Disposed of per institutional policy after decontaminationTriple-rinse with a suitable solvent; collect rinsate as liquid hazardous waste. Deface label.Ensures removal of residual hazardous material before the container enters a non-hazardous waste stream.[7]

Diagram 1: this compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.

Lobucavir_Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_ehs EHS-Managed Procedures Gen Waste Generation (Solid or Liquid this compound Waste) PPE Step 1: Don Appropriate PPE (Gloves, Gown, Goggles) Gen->PPE Handle with Caution Seg Step 2: Segregate Waste (Solid vs. Liquid) PPE->Seg Cont Step 3: Containerize & Label (Use EHS-approved container and 'Hazardous Waste' label) Seg->Cont Store Step 4: Store in SAA (Secure, designated area with weekly inspection) Cont->Store Req Step 5: Request Pickup (Submit form to EHS) Store->Req When container is full Pick EHS Pickup (Trained personnel collect waste) Req->Pick Trans Transport (To licensed facility) Pick->Trans Inc Final Disposal (RCRA-permitted Incineration) Trans->Inc

Caption: Workflow for the safe disposal of this compound waste.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of investigational compounds like this compound is a fundamental responsibility of every research professional. By treating this compound as a hazardous pharmaceutical waste and adhering to the systematic procedures outlined in this guide, you actively contribute to a safer laboratory environment, ensure compliance with environmental regulations, and uphold the highest standards of scientific integrity. Always consult your institution's specific Environmental Health and Safety guidelines, as they represent the final authority on waste management protocols at your facility.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Lobucavir

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Lobucavir, a guanine analog with antiviral properties. Although once a promising therapeutic candidate, its development was halted due to carcinogenic potential observed in preclinical studies.[1] This inherent risk necessitates stringent safety protocols to minimize occupational exposure. This document outlines the requisite personal protective equipment (PPE), handling procedures, and emergency plans to ensure the safety of all laboratory personnel.

Understanding the Risks: Why Caution is Critical

This compound is a nucleoside analog that has demonstrated antiviral activity against herpesviruses and hepatitis B virus.[1][2][3] However, the critical safety concern stems from findings of carcinogenicity associated with long-term use in animal studies.[1] Due to this, this compound should be handled as a potent, hazardous compound with potential carcinogenic and mutagenic properties. Exposure routes of concern in a laboratory setting include inhalation of aerosols, dermal contact, and accidental ingestion.[4][5] Therefore, a comprehensive safety strategy centered on robust personal protective equipment is paramount.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the minimum PPE requirements for various activities involving this compound.

Activity Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Handling solid compound (weighing, aliquoting) Double-gloving with chemotherapy-tested nitrile glovesDisposable, solid-front gown with tight-fitting cuffsSafety glasses with side shields or gogglesFit-tested N95 respirator or higher
Preparing solutions Double-gloving with chemotherapy-tested nitrile glovesDisposable, solid-front gown with tight-fitting cuffsFace shield and gogglesWork within a certified chemical fume hood or Class II Biological Safety Cabinet
In-vitro/In-vivo administration Double-gloving with chemotherapy-tested nitrile glovesDisposable, solid-front gown with tight-fitting cuffsSafety glasses with side shields or gogglesBased on risk assessment; N95 respirator if aerosols may be generated
Handling contaminated waste Double-gloving with chemotherapy-tested nitrile glovesDisposable, solid-front gown with tight-fitting cuffsSafety glasses with side shields or gogglesNot typically required if waste is properly contained
Spill cleanup Double-gloving with chemotherapy-tested nitrile gloves and utility glovesDisposable, fluid-resistant gown or coverallsFace shield and gogglesFit-tested N95 respirator or higher
Procedural Guidance: Step-by-Step Safety

Correctly putting on and taking off PPE is critical to prevent cross-contamination. Follow a standardized procedure, such as those outlined by the Centers for Disease Control and Prevention (CDC).

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Perform Hand Hygiene Don2 Don Gown Don1->Don2 Don3 Don Respirator (if required) Don2->Don3 Don4 Don Eye/Face Protection Don3->Don4 Don5 Don Gloves (outer glove over cuff) Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6

  • Engineering Controls : All manipulations of solid this compound or concentrated solutions should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.[6]

  • Gloving : Always wear two pairs of chemotherapy-tested nitrile gloves.[7][8] The outer glove should be worn over the cuff of the gown. Change the outer glove immediately if contaminated or every 30-60 minutes during extended procedures.

  • Gowns : Wear a disposable, solid-front gown made of a low-permeability fabric.[5][9] Ensure cuffs are tight-fitting.

  • Eye and Face Protection : Use safety glasses with side shields at a minimum.[4] When there is a risk of splashes, such as when preparing solutions, a face shield worn over goggles is required.[5][7]

  • Respiratory Protection : For procedures that may generate aerosols or when handling the powder outside of a containment device, a fit-tested N95 respirator is mandatory.[7]

Operational and Disposal Plans

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE : At a minimum, this includes a disposable gown, double gloves, eye protection, and a fit-tested N95 respirator.

  • Contain the Spill : For liquid spills, cover with absorbent pads. For solid spills, gently cover with wetted absorbent material to avoid raising dust.

  • Clean the Area : Working from the outside in, clean the spill area with an appropriate disinfectant, such as a 1:10 dilution of bleach, followed by a rinse with water.[10][11][12]

  • Dispose of Waste : All contaminated materials, including PPE, must be placed in a designated cytotoxic waste container.[11]

Spill_Response Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate DonPPE Don Spill Response PPE Evacuate->DonPPE Contain Contain Spill (Absorbent Material) DonPPE->Contain Clean Clean with Disinfectant Contain->Clean Dispose Dispose of all materials as Cytotoxic Waste Clean->Dispose Report Report Incident Dispose->Report

All materials that have come into contact with this compound, including unused compounds, contaminated labware, and used PPE, must be disposed of as cytotoxic or hazardous chemical waste in accordance with institutional and local regulations.[4] Use clearly labeled, leak-proof, and puncture-resistant containers.

Conclusion: A Culture of Safety

Given the carcinogenic potential of this compound, a proactive and meticulous approach to safety is non-negotiable. Strict adherence to the PPE and handling guidelines outlined in this document is essential for protecting the health and well-being of all personnel. Regular training and review of these procedures are critical to fostering a strong safety culture within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobucavir
Reactant of Route 2
Lobucavir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.